3-Methylhexanoyl-CoA
Description
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Properties
Molecular Formula |
C28H48N7O17P3S |
|---|---|
Molecular Weight |
879.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylhexanethioate |
InChI |
InChI=1S/C28H48N7O17P3S/c1-5-6-16(2)11-19(37)56-10-9-30-18(36)7-8-31-26(40)23(39)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,38-39H,5-13H2,1-4H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43) |
InChI Key |
ALYCBEKXPGSLKD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role and Function of 3-Methylhexanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylhexanoyl-CoA is a crucial intermediate in the metabolism of 3-methyl-branched fatty acids. Its primary biological role is within the peroxisomal alpha-oxidation pathway, a critical process for the degradation of fatty acids that are not substrates for the more common beta-oxidation pathway due to their methyl-branching. This guide provides an in-depth overview of the metabolic fate of this compound, the enzymes involved, and the analytical methodologies used for its study. Understanding this pathway is vital for research into certain metabolic disorders and for the development of targeted therapeutic interventions.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central molecules in cellular metabolism, participating in numerous anabolic and catabolic reactions. While the metabolism of straight-chain acyl-CoAs is well-characterized, the pathways involving branched-chain acyl-CoAs are less understood but equally important for cellular homeostasis. This compound, the activated form of 3-methylhexanoic acid, is a key metabolite in the degradation of short, 3-methyl-branched fatty acids. The presence of a methyl group on the beta-carbon prevents its direct entry into the mitochondrial beta-oxidation spiral. Consequently, it is metabolized primarily through the peroxisomal alpha-oxidation pathway.
The Peroxisomal Alpha-Oxidation Pathway of this compound
The catabolism of this compound is a multi-step enzymatic process that occurs within the peroxisomes. This pathway facilitates the removal of a single carbon atom from the carboxyl end, allowing the shortened and demethylated fatty acid to subsequently enter the beta-oxidation pathway.
The key steps are:
-
Activation: 3-Methylhexanoic acid is first activated to its CoA thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase.
-
2-Hydroxylation: this compound is hydroxylated at the alpha-carbon (C2) by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA 2-hydroxylase.[1][2][3] This is a critical, rate-limiting step in the pathway. The reaction requires Fe(II) and 2-oxoglutarate as co-substrates and ascorbate (B8700270) as a cofactor.[4]
-
Carbon-Carbon Bond Cleavage: The resulting 2-hydroxy-3-methylhexanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][2] This reaction yields formyl-CoA and a 2-methyl-branched aldehyde with one less carbon atom (2-methylpentanal).
-
Dehydrogenation: The 2-methylpentanal (B94375) is subsequently oxidized to 2-methylpentanoic acid by an aldehyde dehydrogenase.
-
Entry into Beta-Oxidation: 2-Methylpentanoic acid can then be activated to its CoA ester and further metabolized through the beta-oxidation pathway for branched-chain fatty acids.
Mandatory Visualization: Alpha-Oxidation of this compound
Key Enzymes and Their Properties
Phytanoyl-CoA Hydroxylase (PHYH)
PHYH is a non-heme iron(II)- and 2-oxoglutarate-dependent dioxygenase that catalyzes the stereospecific hydroxylation of the alpha-carbon of 3-methyl-branched acyl-CoAs.[4] While its activity has been extensively studied with phytanoyl-CoA and 3-methylhexadecanoyl-CoA, it is expected to act on shorter-chain substrates like this compound.[4]
2-Hydroxyphytanoyl-CoA Lyase (HACL1)
HACL1 is a peroxisomal enzyme that requires thiamine pyrophosphate (TPP) as a cofactor to catalyze the cleavage of 2-hydroxy-3-methylacyl-CoAs.[5] The enzyme is also active on 2-hydroxy straight-chain acyl-CoAs, indicating that the 3-methyl group is not an absolute requirement for substrate recognition.[6]
Table 1: Quantitative Data for Enzymes in the Alpha-Oxidation Pathway (Data from Homologous Substrates)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Source |
| Phytanoyl-CoA Hydroxylase | 3-Methylhexadecanoyl-CoA | Not Reported | 50-80 | Recombinant Human |
| 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxy-3-methylhexadecanoyl-CoA | Not Reported | Not Reported | Purified Rat Liver Peroxisomes |
Biological Function and Significance
The primary function of the alpha-oxidation of this compound is to overcome the metabolic block posed by the 3-methyl group, thereby allowing the carbon skeleton of the fatty acid to be further degraded for energy production. This pathway is essential for the detoxification and metabolism of certain dietary branched-chain fatty acids.
Role in Branched-Chain Fatty Acid Metabolism
3-methyl-branched fatty acids are derived from the degradation of branched-chain amino acids and from dietary sources. The alpha-oxidation pathway ensures that these compounds do not accumulate to toxic levels.
Relationship to Beta-Oxidation
The presence of a methyl group at the beta-position of an acyl-CoA molecule, as in this compound, sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes of the beta-oxidation cycle.[7] While some promiscuity exists among acyl-CoA dehydrogenases, alpha-oxidation is the dedicated pathway for initiating the degradation of 3-methyl-branched fatty acids.[3][8]
Mandatory Visualization: Logical Relationship between Alpha- and Beta-Oxidation
Clinical Relevance
Defects in the alpha-oxidation pathway can lead to the accumulation of 3-methyl-branched fatty acids, resulting in severe metabolic disorders. The most well-known of these is Refsum's disease , which is caused by a deficiency in phytanoyl-CoA hydroxylase.[9] While Refsum's disease is primarily associated with the accumulation of phytanic acid, a much longer 3-methyl-branched fatty acid, the underlying enzymatic defect highlights the critical importance of this pathway. Elevated levels of shorter 3-methyl-branched fatty acids in urine may also be indicative of defects in this pathway.
Experimental Protocols
Synthesis of this compound
For in vitro studies, this compound can be synthesized from 3-methylhexanoic acid. A common method involves the activation of the carboxylic acid with a coupling reagent such as 1,1'-carbonyldiimidazole, followed by reaction with Coenzyme A. Purification is typically achieved by high-performance liquid chromatography (HPLC).
Assay for Phytanoyl-CoA Hydroxylase Activity
The activity of PHYH can be assayed by monitoring the conversion of the 3-methyl-branched acyl-CoA substrate to its 2-hydroxy derivative.
Principle: The assay measures the rate of formation of 2-hydroxy-3-methylhexanoyl-CoA.
Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (substrate)
-
FeSO4
-
2-Oxoglutarate
-
Ascorbate
-
Enzyme source (e.g., purified recombinant PHYH, cell lysate)
-
Quenching solution (e.g., strong acid)
Procedure:
-
Prepare a reaction mixture containing buffer, FeSO4, 2-oxoglutarate, and ascorbate.
-
Pre-incubate the enzyme source with the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of 2-hydroxy-3-methylhexanoyl-CoA by LC-MS/MS.
Quantitative Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species, including this compound, in biological samples.
Sample Preparation:
-
Homogenize tissue or lyse cells in a cold extraction solvent (e.g., acetonitrile/methanol/water).
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
-
Centrifuge to pellet proteins and other debris.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is typically used to separate acyl-CoAs based on their chain length and hydrophobicity.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Acyl-CoAs produce a characteristic neutral loss of 507 Da, corresponding to the adenylyl-diphosphate-pantetheine portion of the molecule. Multiple reaction monitoring (MRM) is used to specifically detect the transition from the precursor ion to a product ion, ensuring high selectivity and sensitivity.[10]
Mandatory Visualization: Experimental Workflow for Acyl-CoA Analysis
Conclusion and Future Directions
This compound is a key metabolite in the peroxisomal alpha-oxidation pathway, which is essential for the degradation of 3-methyl-branched fatty acids. While the overall pathway is understood, further research is needed to elucidate the specific kinetic parameters of the involved enzymes with shorter-chain substrates like this compound. A deeper understanding of the regulation of this pathway and its potential interplay with other metabolic routes will be crucial for developing diagnostics and therapies for related metabolic disorders. Furthermore, exploring the substrate promiscuity of acyl-CoA dehydrogenases for 3-methyl-branched substrates could reveal alternative, minor metabolic fates of this compound.
References
- 1. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Presence of 3-Methylhexanoyl-CoA in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of 3-Methylhexanoyl-CoA in mammalian tissues. While direct quantification of this specific acyl-CoA is not widely reported in scientific literature, this document consolidates information on its metabolic context, provides analogous quantitative data for related metabolites, details a robust experimental protocol for its potential measurement, and illustrates the key biochemical pathways in which it participates. This guide serves as a foundational resource for researchers investigating branched-chain amino acid metabolism and its implications in health and disease.
Introduction
This compound is a short-chain branched-chain acyl-coenzyme A (acyl-CoA) ester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and amino acid catabolism. The presence and concentration of specific acyl-CoAs can provide valuable insights into the metabolic state of a cell or tissue. This compound is understood to be an intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Dysregulation of isoleucine metabolism has been linked to various metabolic disorders, making the study of its intermediates, such as this compound, a subject of growing interest.
Metabolic Context: The Isoleucine Catabolism Pathway
This compound is a key intermediate in the mitochondrial degradation pathway of isoleucine. The breakdown of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
The catabolism of isoleucine begins with a transamination reaction to form α-keto-β-methylvalerate, followed by oxidative decarboxylation to yield 2-methylbutyryl-CoA. A subsequent dehydrogenation step produces tiglyl-CoA. Through a series of hydration, dehydrogenation, and thiolytic cleavage steps, tiglyl-CoA is further metabolized, with this compound appearing as a downstream intermediate.
Below is a diagram illustrating the signaling pathway of isoleucine catabolism leading to the formation of this compound and its subsequent products.
Quantitative Data on Acyl-CoAs in Tissues
Direct quantitative data on the endogenous tissue concentrations of this compound are scarce in the existing scientific literature. However, by examining the reported concentrations of other short-chain acyl-CoAs, particularly those within the same metabolic pathway or in similar cellular compartments, we can infer a potential concentration range for this compound. The following table summarizes the reported concentrations of relevant acyl-CoAs in mouse heart tissue.
| Acyl-CoA | Tissue | Concentration (pmol/mg wet weight) | Species | Reference |
| Acetyl-CoA | Heart | 5.77 ± 3.08 | Mouse | [1] |
| Propionyl-CoA | Heart | 0.476 ± 0.224 | Mouse | [1] |
| Lactoyl-CoA | Heart | 0.0172 | Mouse | [1] |
This data is provided for contextual reference due to the lack of direct measurements for this compound.
Experimental Protocol for the Quantification of this compound
The following protocol outlines a robust method for the extraction and quantification of short-chain branched-chain acyl-CoAs, including this compound, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on established methods for similar analytes.
Materials and Reagents
-
Tissue samples (e.g., liver, heart, skeletal muscle)
-
Liquid nitrogen
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Experimental Workflow
The general workflow for the analysis of this compound from tissue samples is depicted below.
References
An In-Depth Technical Guide on 3-Methylhexanoyl-CoA: From Discovery to Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) ester that plays a significant role in intermediary metabolism. Its study provides insights into the catabolism of branched-chain amino acids and the alpha-oxidation of fatty acids. This technical guide offers a comprehensive overview of the discovery, characterization, and metabolic significance of this compound, providing researchers and drug development professionals with a detailed understanding of its biochemistry and the experimental methodologies used to study it.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader investigation of branched-chain fatty acid metabolism, particularly the elucidation of the α-oxidation pathway. Early research in the mid-20th century focused on understanding the metabolic fate of phytanic acid, a 3-methyl-branched fatty acid that accumulates in individuals with Refsum disease. These studies revealed that fatty acids with a methyl group at the β-carbon (position 3) cannot be metabolized through the typical β-oxidation pathway.
Biosynthesis and Degradation of this compound
This compound is primarily formed during the catabolism of the essential branched-chain amino acid isoleucine. The breakdown of isoleucine generates several acyl-CoA intermediates, and through a series of enzymatic reactions, leads to the formation of propionyl-CoA and acetyl-CoA. This compound is an intermediate in this pathway.
The degradation of this compound occurs via the peroxisomal α-oxidation pathway. The key enzyme in this process is phytanoyl-CoA hydroxylase (PHYH), which hydroxylates the α-carbon of 3-methyl-branched acyl-CoAs.
Signaling Pathway: Isoleucine Catabolism and Alpha-Oxidation
The following diagram illustrates the formation of this compound from isoleucine and its subsequent entry into the α-oxidation pathway.
Characterization of this compound
The characterization of this compound involves its synthesis for use as an analytical standard and the development of methods for its detection and quantification.
Synthesis of this compound
The synthesis of this compound for experimental use typically involves a two-step chemical process:
-
Activation of 3-Methylhexanoic Acid: The carboxylic acid is activated to a more reactive form, often by creating a thiophenyl ester using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCCI).
-
Transesterification with Coenzyme A: The activated 3-methylhexanoic acid is then reacted with the free thiol group of Coenzyme A to form the final this compound product.
Purification of the synthesized product is crucial and is often achieved using high-performance liquid chromatography (HPLC).
Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs, including this compound.[1]
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of short-chain acyl-CoAs in mammalian cells, which can be adapted for this compound.
A. Sample Preparation (from cultured cells)
-
Aspirate the culture medium from adherent cells.
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells.[2]
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).
-
Sonicate the sample briefly on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.[2]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation in the mass spectrometer.
-
Workflow for LC-MS/MS Quantification of this compound
Protocol 2: In Vitro Assay for Phytanoyl-CoA Hydroxylase Activity
This protocol describes an assay to measure the activity of phytanoyl-CoA hydroxylase (PHYH) using a 3-methyl-branched acyl-CoA substrate.
A. Reagents
-
Recombinant human phytanoyl-CoA hydroxylase (expressed in E. coli and purified).
-
3-Methylhexadecanoyl-CoA (or this compound) as the substrate.
-
Cofactors: Fe(II) sulfate, 2-oxoglutarate, ascorbate, and surprisingly, ATP or GTP and Mg(II) have been shown to be required for optimal activity.[3]
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
B. Assay Procedure
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the enzyme.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the substrate, 3-Methylhexadecanoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Analyze the formation of the product, 2-hydroxy-3-methylhexadecanoyl-CoA, using a suitable analytical method such as gas chromatography-mass spectrometry (GC-MS) after derivatization or LC-MS/MS.[4]
Conclusion and Future Directions
This compound is a key intermediate in the catabolism of isoleucine and a substrate for the peroxisomal α-oxidation pathway. While its existence and metabolic fate are understood in principle, there are significant gaps in our knowledge. Future research should focus on:
-
Precise Quantification: Developing and validating robust LC-MS/MS methods for the absolute quantification of this compound in various tissues and cell types under different physiological and pathological conditions.
-
Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of phytanoyl-CoA hydroxylase and other relevant enzymes for this compound to better understand its metabolic flux.
-
Signaling Roles: Investigating the potential of this compound and its corresponding free fatty acid to act as signaling molecules, particularly in the context of nuclear receptor activation.
-
Drug Development: Exploring the enzymes involved in this compound metabolism as potential targets for therapeutic intervention in metabolic disorders.
A deeper understanding of the biochemistry and regulation of this compound will provide valuable insights into the intricate network of cellular metabolism and may open new avenues for the diagnosis and treatment of metabolic diseases.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3-Methylhexanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the metabolic significance, enzymatic processing, and regulatory functions of 3-Methylhexanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism. This document details the primary metabolic pathway for 3-methyl-branched acyl-CoAs—peroxisomal α-oxidation—and explores the roles of key enzymes such as phytanoyl-CoA hydroxylase and 2-hydroxyacyl-CoA lyase. Furthermore, it elucidates the function of 3-methyl-branched acyl-CoAs as signaling molecules through the activation of the nuclear receptor PPARα, a master regulator of lipid homeostasis. This guide synthesizes quantitative enzymatic data, provides detailed experimental protocols for quantification, and presents visual diagrams of core metabolic and signaling pathways to facilitate advanced research and therapeutic development.
Introduction to this compound
This compound is a saturated, branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are integral components of cellular metabolism, originating from the catabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine, or from dietary sources.[1] Unlike their straight-chain counterparts, the methyl branch on the carbon chain of BCFAs necessitates specialized metabolic pathways for their processing.[2] Specifically, the presence of a methyl group at the beta-carbon (position 3) sterically hinders the enzymes of the mitochondrial β-oxidation pathway.[2][3] Consequently, 3-methyl-branched fatty acids are primarily catabolized via the peroxisomal α-oxidation pathway.[2][4]
These molecules are not merely metabolic intermediates; they also serve as signaling molecules. Branched-chain acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[5] This dual role as a metabolite and a signaling molecule places this compound at a critical nexus of cellular energy regulation and gene expression, making it a molecule of significant interest in metabolic research and for the development of therapeutics targeting metabolic disorders.
Metabolic Pathways of this compound
The primary route for the catabolism of this compound is the peroxisomal α-oxidation pathway. This pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid, bypassing the β-oxidation block imposed by the methyl group.[2]
Peroxisomal α-Oxidation Pathway
The α-oxidation of 3-methyl-branched fatty acids involves a sequence of four key enzymatic steps that take place within the peroxisome.[6]
-
Activation to Acyl-CoA Ester: The process begins with the activation of the free fatty acid (3-methylhexanoic acid) to its corresponding CoA thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase.[4]
-
2-Hydroxylation: The this compound molecule undergoes hydroxylation at the α-carbon (C2) to form 2-hydroxy-3-methylhexanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PAHX) , an Fe(II) and 2-oxoglutarate-dependent oxygenase.[4][7]
-
Carbon-Carbon Bond Cleavage: The C1-C2 bond of the 2-hydroxy intermediate is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) . This is a thiamine (B1217682) pyrophosphate (TPP)-dependent reaction that yields a one-carbon shorter aldehyde (2-methylpentanal) and formyl-CoA.[4][8]
-
Dehydrogenation: The resulting aldehyde is then oxidized to its corresponding carboxylic acid (2-methylpentanoic acid) by an aldehyde dehydrogenase. This shortened fatty acid can then be activated to its CoA ester and subsequently enter the β-oxidation pathway for complete degradation.[4]
Key Enzymes and Quantitative Data
While specific kinetic data for this compound is limited in the literature, data from closely related substrates and enzymes provide valuable insights into the efficiency and specificity of its metabolism.
Phytanoyl-CoA Hydroxylase (PAHX)
PAHX is a critical enzyme that exhibits specificity for 3-methyl-branched acyl-CoAs. Studies on human PAHX have shown that it is active towards 3-methylhexadecanoyl-CoA, a longer-chain analogue of this compound, but not towards 2-methyl or 4-methyl branched acyl-CoAs, nor straight-chain acyl-CoAs.[7] This indicates a strict requirement for the 3-methyl branch for substrate recognition. The enzyme requires Fe(II), 2-oxoglutarate, and ascorbate (B8700270) as cofactors for its hydroxylation activity, and unexpectedly, also GTP or ATP and Mg(2+).[7]
2-Hydroxyacyl-CoA Lyase (HACL1)
HACL1 is a thiamine pyrophosphate-dependent enzyme that catalyzes the cleavage of the 2-hydroxyacyl-CoA intermediate.[6][8] Its activity is not strictly limited to 3-methyl-branched substrates, as it also acts on 2-hydroxy straight-chain fatty acids.[4] This suggests that the 2-hydroxy group is the key feature for substrate recognition by HACL1.[4]
Metazoan Fatty Acid Synthase (mFAS) in Biosynthesis
While this guide focuses on catabolism, it is relevant to note the kinetics of branched-chain fatty acid synthesis. Studies on metazoan fatty acid synthase (mFAS) using the branched extender unit methylmalonyl-CoA (in place of malonyl-CoA) show a significantly lower turnover number (kcat) compared to straight-chain fatty acid synthesis.[9] This suggests that the synthesis of branched-chain fatty acids is a much slower process, with the ketoacyl synthase (KS) domain of mFAS being the rate-limiting step.[9][10]
| Enzyme | Substrate(s) | Organism/System | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA | Chicken Liver | 1.8 ± 0.2 | 0.82 ± 0.02 | 4.6 x 105 | [9] |
| Methylmalonyl-CoA | Chicken Liver | 160 ± 30 | 0.0048 ± 0.0004 | 30 | [9] | |
| Ketoacyl Synthase (KS) Domain of mFAS | Decanoyl-ACP | Chicken Liver | 2.5 ± 0.5 | 1.9 ± 0.1 | 7.6 x 105 | [9] |
| Methylmalonyl-ACP | Chicken Liver | 220 ± 40 | 0.015 ± 0.001 | 68 | [9] | |
| 2-Hydroxyacyl-CoA Lyase | 2-Hydroxyisobutyryl-CoA | Actinomycetospora | ~120 | ~1.3 | ~1.1 x 104 | [11] |
Table 1: Comparative Enzyme Kinetic Parameters. This table presents kinetic data for enzymes involved in branched-chain fatty acid synthesis and for a related lyase, illustrating the generally lower efficiency for branched substrates compared to their straight-chain counterparts.
Signaling Role of this compound
Beyond their role in energy metabolism, branched-chain acyl-CoAs, including this compound, function as intracellular signaling molecules by directly activating the nuclear receptor PPARα.[5]
Activation of PPARα
PPARα is a ligand-activated transcription factor that plays a central role in regulating lipid and glucose metabolism.[12] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[13]
Studies have shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα, being much more potent activators than their corresponding free fatty acids.[4] This activation leads to a conformational change in the PPARα protein, which promotes the recruitment of co-regulatory proteins and subsequent gene transcription.[4] The activation of PPARα by metabolites like this compound creates a feed-forward regulatory loop: the accumulation of these fatty acyl-CoAs signals the need for their own catabolism by upregulating the very enzymes required for their breakdown.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for studying its metabolic and signaling roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[14][15]
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of short- to medium-chain acyl-CoAs and can be specifically optimized for this compound.
Objective: To quantify the absolute or relative abundance of this compound in cell or tissue samples.
Materials:
-
Biological sample (e.g., ~106-107 cultured cells, ~40 mg frozen tissue).[16][17]
-
Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA (e.g., D3-hexanoyl-CoA) or an odd-chain acyl-CoA not typically present in the sample (e.g., Heptadecanoyl-CoA, C17:0-CoA).[16]
-
Extraction Solution: Acetonitrile (B52724)/Methanol/Water (2:2:1, v/v/v) or 2.5% Sulfosalicylic Acid (SSA), pre-chilled to -20°C.[1][14]
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Collection and Quenching:
-
For cultured cells, rapidly wash with ice-cold saline and quench metabolism by adding the pre-chilled extraction solution.
-
For tissues, flash-freeze in liquid nitrogen immediately upon collection and grind to a fine powder under liquid nitrogen. Add the pre-chilled extraction solution to the frozen powder to quench enzymatic activity.[1]
-
-
Extraction:
-
Add a known amount of the internal standard to the sample.
-
Homogenize the sample in the extraction solution on ice.
-
Sonicate the homogenate for 3 minutes and then centrifuge at >15,000 x g for 10-15 minutes at 4°C.[16]
-
Carefully collect the supernatant, which contains the acyl-CoAs. For tissue samples, a second extraction of the pellet can be performed to improve recovery.[16]
-
Dry the combined supernatants under a stream of nitrogen gas.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50 µL of methanol:water 1:1 or 2% acetonitrile in 100 mM ammonium (B1175870) formate).[16][18]
-
Centrifuge the reconstituted sample to pellet any insoluble material before transferring to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a reversed-phase column with a binary solvent gradient. A common mobile phase system is Solvent A: 10-15 mM ammonium acetate (B1210297) or ammonium hydroxide (B78521) in water, and Solvent B: Acetonitrile with the same modifier.[16][19]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion ([M+H]+) for this compound is selected in the first quadrupole (Q1). Following collision-induced dissociation, a specific product ion is selected in the third quadrupole (Q3). A common transition for acyl-CoAs is the neutral loss of the 507 Da 3'-phospho-ADP moiety.[20][21]
-
Q1 (Precursor Ion) for this compound: m/z to be calculated based on its exact mass.
-
Q3 (Product Ion): m/z corresponding to [M - 507 + H]+.
-
-
-
Data Analysis:
-
Construct a calibration curve using a series of known concentrations of a this compound standard spiked into a blank matrix.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by interpolating from the standard curve.
-
Relevance in Disease and Drug Development
Disruptions in branched-chain fatty acid metabolism are linked to several inherited metabolic disorders. Deficiencies in the α-oxidation pathway, such as mutations in the PHYH gene leading to Refsum's disease, cause the accumulation of phytanic acid and result in severe neurological damage.[2] While this compound itself is not the primary accumulating metabolite in a named disorder, its metabolism relies on the same enzymatic machinery.
The role of branched-chain acyl-CoAs as PPARα agonists makes this pathway a potential target for therapeutic intervention in metabolic syndrome, non-alcoholic fatty liver disease (MAFLD), and other conditions characterized by dyslipidemia.[12] Modulating the levels of specific acyl-CoAs or targeting the activity of PPARα could offer novel strategies for managing these diseases. For drug development professionals, understanding the kinetics and regulation of enzymes like PAHX and HACL1 is critical for designing specific inhibitors or activators that could normalize metabolic fluxes in disease states. Furthermore, the quantification of specific acyl-CoA species like this compound could serve as a valuable biomarker for diagnosing metabolic dysfunction or monitoring therapeutic efficacy.
Conclusion
This compound is a significant intermediate in branched-chain fatty acid metabolism, processed primarily through the peroxisomal α-oxidation pathway. Its role extends beyond simple catabolism, as it functions as an endogenous ligand for the nuclear receptor PPARα, thereby directly influencing the transcriptional regulation of lipid metabolism. While specific kinetic data for this molecule are still emerging, analysis of related substrates and enzymes provides a solid framework for understanding its metabolic fate. The detailed experimental protocols available for acyl-CoA analysis enable robust quantification, paving the way for further research into its precise roles in health, metabolic disease, and as a potential target for novel drug development. This guide provides a foundational resource for scientists dedicated to unraveling the complexities of fatty acid metabolism and its regulatory networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
The Metabolic Odyssey of 3-Methylhexanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 3-Methylhexanoyl-CoA, a branched-chain acyl-CoA intermediate. The metabolism of branched-chain fatty acids is of increasing interest due to its implications in various physiological and pathological states. This document details the catabolic and anabolic pathways involving this compound, presents available quantitative data on the kinetics of key enzymes, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals working in the fields of metabolism, biochemistry, and pharmacology.
Introduction
This compound is a seven-carbon branched-chain acyl-coenzyme A. The methyl group at the beta-position (C3) prevents its direct entry into the standard beta-oxidation pathway that catabolizes straight-chain fatty acids. Consequently, its degradation requires an initial alpha-oxidation step to remove a single carbon, followed by the conventional beta-oxidation spiral. The biosynthesis of this compound is linked to the catabolism of the branched-chain amino acid isoleucine, which provides the necessary carbon skeleton. Understanding the metabolic fate of this compound is crucial for elucidating the broader landscape of branched-chain fatty acid metabolism and its role in cellular energy homeostasis and signaling.
Catabolic Pathway of this compound
The degradation of this compound is a multi-step process that occurs within the peroxisomes and mitochondria. It begins with alpha-oxidation to bypass the methyl-branched beta-carbon, followed by standard beta-oxidation of the resulting straight-chain acyl-CoA.
Alpha-Oxidation
The initial step in the catabolism of 3-methyl-branched fatty acids is alpha-oxidation, a process that shortens the fatty acid by one carbon atom.[1]
-
Hydroxylation: this compound is first hydroxylated at the alpha-carbon (C2) by the enzyme phytanoyl-CoA hydroxylase (PAHX) . This reaction requires Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) as cofactors.[2][3] The product of this reaction is 2-hydroxy-3-methylhexanoyl-CoA .
-
Cleavage: The C1-C2 bond of 2-hydroxy-3-methylhexanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[4][5] This reaction yields 2-methylpentanal (B94375) and formyl-CoA .[6][7]
-
Oxidation: The resulting 2-methylpentanal is oxidized to 2-methylpentanoic acid by an aldehyde dehydrogenase .
-
Activation: Finally, 2-methylpentanoic acid is activated to its coenzyme A thioester, 2-methylpentanoyl-CoA , by an acyl-CoA synthetase.
Beta-Oxidation
Following alpha-oxidation, the resulting 2-methylpentanoyl-CoA enters the mitochondrial beta-oxidation pathway.
-
Dehydrogenation: Acyl-CoA dehydrogenase (specifically, a short/branched-chain acyl-CoA dehydrogenase) introduces a double bond between the alpha and beta carbons, producing 2-methyl-2-pentenoyl-CoA . This reaction reduces FAD to FADH₂.[8]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxy-2-methylpentanoyl-CoA .[7][9]
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding 2-methyl-3-ketopentanoyl-CoA . This reaction reduces NAD⁺ to NADH.[10]
-
Thiolysis: Beta-ketothiolase cleaves 2-methyl-3-ketopentanoyl-CoA using a molecule of coenzyme A, releasing propionyl-CoA and propionyl-CoA .[11][12]
The end products, two molecules of propionyl-CoA, can then be converted to succinyl-CoA and enter the citric acid cycle.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is linked to the catabolism of the branched-chain amino acid L-isoleucine. The degradation of isoleucine produces starter units for the synthesis of branched-chain fatty acids.
Isoleucine Catabolism
The breakdown of isoleucine generates acetyl-CoA and propionyl-CoA.[13][14][15]
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT) .[16]
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex converts α-keto-β-methylvalerate to 2-methylbutyryl-CoA .[17]
-
Beta-Oxidation-like Steps: 2-methylbutyryl-CoA undergoes a series of reactions analogous to beta-oxidation to yield acetyl-CoA and propionyl-CoA .[18]
Fatty Acid Synthesis
Propionyl-CoA, derived from isoleucine catabolism, can serve as a primer for fatty acid synthase to initiate the synthesis of odd-chain and some branched-chain fatty acids.[19][20][21] Elongation with two molecules of malonyl-CoA would lead to the formation of this compound.
Quantitative Data
Quantitative kinetic data for the enzymes involved in the metabolism of this compound are limited. The following tables summarize available data for related substrates, which can serve as an approximation.
Table 1: Kinetic Parameters of Alpha-Oxidation Enzymes
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Organism/Source |
| Phytanoyl-CoA Hydroxylase | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 | Not Reported | Rat Liver Peroxisomes |
| 2-Hydroxyacyl-CoA Lyase | 2-Hydroxyisobutyryl-CoA | ~120 | ~78 (k_cat_ = 1.3 s⁻¹) | Actinomycetospora |
Note: Data for 2-Hydroxyphytanoyl-CoA Lyase is from a bacterial source and for a different substrate, but provides an indication of the enzyme's catalytic efficiency.[4][22]
Table 2: Kinetic Parameters of Beta-Oxidation Enzymes with Branched-Chain Substrates
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Organism/Source |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 290 | Not Reported | Human |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | 40-900 (mutant enzymes) | Variable (0.2-100% of WT) | Human |
Experimental Protocols
Analysis of this compound and Related Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of branched-chain fatty acids and their CoA esters.
-
Sample Preparation:
-
Hydrolysis: For analysis of the fatty acid, hydrolyze the acyl-CoA by adding 1 M KOH in methanol (B129727) and incubating at 60°C for 1 hour.
-
Extraction: Acidify the sample with HCl and extract the fatty acids with a nonpolar solvent like hexane (B92381) or diethyl ether.
-
Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubation with BF₃-methanol or by using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For short-chain fatty acids, derivatization with pentafluorobenzyl bromide (PFBBr) can be used.[25][26]
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a DB-5ms or DB-225ms, for separation of the FAMEs.[25]
-
Temperature Program: Optimize the temperature gradient to achieve good separation of the branched-chain isomers.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Enzyme Activity Assay for Phytanoyl-CoA Hydroxylase
This assay measures the activity of phytanoyl-CoA hydroxylase by monitoring the consumption of 2-oxoglutarate.[11][27][28][29]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
FeSO₄
-
Ascorbate
-
2-Oxoglutarate (can include a radiolabeled version for tracking)
-
Catalase
-
Substrate: this compound
-
Enzyme source (e.g., purified recombinant enzyme or cell lysate)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding acid (e.g., perchloric acid).
-
Detection:
-
Radiometric Assay: If using radiolabeled 2-oxoglutarate, separate the product (succinate) from the substrate by HPLC and quantify the radioactivity.
-
Spectrophotometric Assay: Couple the production of succinate (B1194679) to a subsequent reaction that can be monitored spectrophotometrically.
-
Conclusion
The metabolism of this compound involves a coordinated interplay between alpha- and beta-oxidation pathways for its degradation and is linked to branched-chain amino acid catabolism for its synthesis. While the general steps of these pathways are understood, a significant gap remains in the quantitative understanding of the enzymatic reactions involving this specific metabolite. Further research is required to determine the kinetic parameters of the involved enzymes with this compound and its intermediates to build more accurate models of branched-chain fatty acid metabolism. The experimental protocols outlined in this guide provide a framework for future investigations in this area. A deeper understanding of these pathways will be invaluable for researchers and professionals in drug development, particularly in the context of metabolic disorders where branched-chain fatty acid metabolism may be dysregulated.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-methylacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orpha.net [orpha.net]
- 12. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinetic analysis of genetic complementation in heterokaryons of propionyl CoA carboxylase-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 24. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 26. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. d-nb.info [d-nb.info]
- 29. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyl-CoA Profiles as Biomarkers in Inborn Errors of Metabolism: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth analysis of acyl-Coenzyme A (acyl-CoA) profiles as critical biomarkers in the diagnosis and management of inborn errors of metabolism, with a specific focus on propionic acidemia and methylmalonic acidemia. While the initially proposed "3-Methylhexanoyl-CoA" is not a recognized biomarker for these conditions, this document elaborates on the established role of other key acyl-CoA species and their derivatives.
Introduction: The Central Role of Acyl-CoAs in Metabolism and Disease
Acyl-CoAs are crucial intermediates in cellular metabolism, participating in a myriad of biochemical pathways including the catabolism of amino acids, fatty acids, and cholesterol. Inborn errors of metabolism often result from deficiencies in enzymes responsible for processing specific acyl-CoA species. These enzymatic blocks lead to the accumulation of upstream acyl-CoAs and their subsequent conversion into a variety of downstream metabolites, which can be detected in blood and urine. The profiling of these acyl-CoAs and their derivatives, therefore, provides a powerful diagnostic tool for identifying and monitoring these disorders.
This guide will focus on two of the most common organic acidemias: propionic acidemia (PA) and methylmalonic acidemia (MMA), both of which are characterized by the accumulation of specific short-chain acyl-CoAs.
Pathophysiology of Propionic and Methylmalonic Acidemia
Propionic Acidemia (PA)
Propionic acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2] This enzyme is responsible for the conversion of propionyl-CoA to D-methylmalonyl-CoA.[1][2] Propionyl-CoA is primarily derived from the catabolism of the essential amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids and cholesterol.[1][2][3]
A defect in PCC leads to the accumulation of propionyl-CoA in the mitochondrial matrix. This excess propionyl-CoA is then diverted into alternative metabolic pathways, leading to the formation of toxic metabolites and secondary biomarkers, including:
-
Propionylcarnitine (B99956) (C3): Formed by the action of carnitine acyltransferases, C3 is a key biomarker for PA in newborn screening.[2]
-
Methylcitrate: Produced from the condensation of propionyl-CoA with oxaloacetate.
-
3-Hydroxypropionate: A product of the beta-oxidation of propionate.[4][5]
-
Propionylglycine and Tiglylglycine: Conjugation products of propionyl-CoA.
The accumulation of these metabolites can lead to metabolic acidosis, hyperammonemia, and severe neurological complications.[6][7]
Methylmalonic Acidemia (MMA)
Methylmalonic acidemia is a group of related disorders characterized by the inability to convert methylmalonyl-CoA to succinyl-CoA.[8] The most common form is caused by a deficiency of the enzyme methylmalonyl-CoA mutase (MUT).[9] Other forms result from defects in the synthesis or transport of its cofactor, adenosylcobalamin (a derivative of vitamin B12).[10]
The enzymatic block in MMA leads to the accumulation of L- and D-methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid, a hallmark of the disease.[9] As the block is downstream of propionyl-CoA metabolism, many of the same biomarkers seen in PA are also elevated in MMA, including propionylcarnitine (C3), methylcitrate, and 3-hydroxypropionate.[11]
Quantitative Biomarker Data
The following tables summarize the typical concentrations of key biomarkers in patients with propionic acidemia and methylmalonic acidemia compared to healthy controls. It is important to note that these values can vary depending on the analytical method, the patient's clinical status (metabolically stable vs. crisis), and age.
Table 1: Acylcarnitine Profile in Dried Blood Spots (DBS) for Newborn Screening
| Analyte | Normal Range (µmol/L) | Propionic Acidemia (µmol/L) | Methylmalonic Acidemia (µmol/L) |
| Propionylcarnitine (C3) | 0.58 - 6.09[12] | ≥ 9.7 (Critical)[13] | ≥ 9.7 (Critical)[13] |
| C3/C2 Ratio | < 0.4 | Often elevated | Often elevated |
Table 2: Urinary Organic Acid Profile
| Analyte | Normal Range (mg/g creatinine) | Propionic Acidemia (mg/g creatinine) | Methylmalonic Acidemia (mg/g creatinine) |
| Methylmalonic Acid | < 5 | Normal | Significantly elevated |
| Methylcitric Acid | < 5 | Highly elevated | Elevated |
| 3-Hydroxypropionic Acid | < 20 | Highly elevated | Elevated |
| Tiglylglycine | < 2 | Elevated | Elevated |
Reference ranges can vary significantly between laboratories and with age.[14]
Metabolic and Analytical Pathways
Catabolic Pathways of Propiogenic Amino Acids
The following diagrams illustrate the catabolic pathways of isoleucine, valine, threonine, and methionine, highlighting the enzymatic steps leading to the production of propionyl-CoA and the subsequent block in propionic and methylmalonic acidemia.
Analytical Workflow for Biomarker Analysis
The following diagram outlines a typical workflow for the analysis of acylcarnitines and organic acids from biological samples.
Experimental Protocols
Analysis of Acylcarnitines in Dried Blood Spots by LC-MS/MS
This protocol is a representative method for the quantitative analysis of acylcarnitines from dried blood spots (DBS).
5.1.1. Sample Preparation
-
A 3.2 mm disc is punched from the DBS into a 96-well microplate.[15]
-
To each well, add 200 µL of an extraction solution (typically methanol (B129727) or acetonitrile:water 85:15) containing a mixture of stable isotope-labeled internal standards for each analyte.[16]
-
The plate is sealed and incubated for 20-30 minutes at room temperature with shaking.[15][16]
-
The plate is centrifuged, and the supernatant is transferred to a new plate or filter vials.[16]
-
The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in an appropriate solvent for LC-MS/MS analysis.[15]
5.1.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.[16]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A precursor ion scan of m/z 85 is often used for the identification of all acylcarnitines.[18]
-
Collision Energy: Optimized for each specific analyte.
-
5.1.3. Quality Control
-
Calibrators and quality control materials of known concentrations should be analyzed with each batch of samples.
-
Internal standards are used to correct for variations in extraction efficiency and instrument response.
-
Participation in external quality assurance programs is recommended.[19][20]
Analysis of Urinary Organic Acids by GC-MS
This protocol provides a general procedure for the analysis of organic acids in urine.
5.2.1. Sample Preparation
-
A specific volume of urine, often normalized to creatinine (B1669602) concentration, is aliquoted into a glass tube.[21]
-
An internal standard (e.g., a stable isotope-labeled organic acid or a non-endogenous compound like tropic acid) is added.[22]
-
The urine is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.[23]
-
The organic solvent is evaporated to dryness.
-
The residue is derivatized to increase volatility for GC analysis. A common method is trimethylsilylation using agents like BSTFA.[24]
5.2.2. GC-MS Parameters
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the various organic acids.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan mode (e.g., m/z 50-550) is used for qualitative profiling, while Selected Ion Monitoring (SIM) can be used for targeted quantification.[21]
-
5.2.3. Data Analysis
-
Compounds are identified by comparing their retention times and mass spectra to a library of known organic acids.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
Conclusion
The analysis of acyl-CoA profiles and their derivatives is an indispensable tool in the diagnosis and management of inborn errors of metabolism such as propionic and methylmalonic acidemia. While the specific molecule this compound is not a recognized biomarker for these conditions, the principles of acyl-CoA profiling remain paramount. Tandem mass spectrometry-based methods for the analysis of acylcarnitines and organic acids provide a sensitive and specific means to identify and quantify the metabolic signatures of these disorders. This technical guide provides a foundational understanding of the pathophysiology, key biomarkers, and analytical methodologies for researchers and clinicians working in this field. Further research into the direct quantification of intracellular acyl-CoA species may provide even deeper insights into the pathophysiology of these complex metabolic diseases.
References
- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 4. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 7. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Threonine - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 12. omjournal.org [omjournal.org]
- 13. Reactome | Propionyl-CoA catabolism [reactome.org]
- 14. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 15. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 16. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPT - Tandem Mass Spectrometry Newborn Screening Quality Assurance and Control PowerPoint Presentation - ID:480119 [slideserve.com]
- 20. Newborn Screening Test Systems for Amino Acids, Free Carnitine, and Acylcarnitines Using Tandem Mass Spectrometry - Class II Special Controls Guidance Document for Industry and FDA Staff | FDA [fda.gov]
- 21. metbio.net [metbio.net]
- 22. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Enzymatic Landscape of 3-Methylhexanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester that plays a role in lipid metabolism. Its unique structure, featuring a methyl group at the beta-position, necessitates a specialized enzymatic pathway for its degradation, deviating from the canonical beta-oxidation spiral for straight-chain fatty acids. Understanding the enzymes that interact with and metabolize this compound is crucial for elucidating fundamental metabolic pathways and for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the enzymes known to interact with this compound, their kinetic properties, the metabolic pathways they constitute, and detailed experimental protocols for their study.
Core Enzymes and Metabolic Pathway
The degradation of this compound is initiated by an α-oxidation step to bypass the β-methyl group, which sterically hinders the standard β-oxidation machinery. This is followed by sequential rounds of β-oxidation . The primary enzymes involved in this pathway are Acyl-CoA Synthetase, Phytanoyl-CoA 2-Hydroxylase, 2-Hydroxyacyl-CoA Lyase, and the suite of β-oxidation enzymes.
Acyl-CoA Synthetase (ACS)
The metabolic journey of 3-methylhexanoic acid begins with its activation to this compound. This reaction is catalyzed by an Acyl-CoA Synthetase, a family of enzymes that activate fatty acids by converting them into their CoA thioesters. This activation step is essential for their subsequent metabolism.[1]
Phytanoyl-CoA 2-Hydroxylase (PHYH)
Due to the methyl group at the β-carbon, this compound cannot be directly processed by the first enzyme of β-oxidation. Instead, it enters the α-oxidation pathway. The initial and rate-limiting step is the hydroxylation of the α-carbon, catalyzed by Phytanoyl-CoA 2-Hydroxylase (PHYH). This enzyme is a non-heme iron(II)- and 2-oxoglutarate-dependent dioxygenase located in the peroxisome.[2][3][4] PHYH has been shown to be active towards 3-methyl-branched acyl-CoAs, such as 3-methylhexadecanoyl-CoA, a longer-chain analog of this compound.[5]
2-Hydroxyacyl-CoA Lyase (HACL)
The 2-hydroxy-3-methylhexanoyl-CoA formed by PHYH is then cleaved by 2-Hydroxyacyl-CoA Lyase (HACL). This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme breaks the C1-C2 bond, releasing formyl-CoA and yielding a one-carbon shorter aldehyde, 2-methylpentanal (B94375).[6][7][8] There are two known isoforms, HACL1 located in peroxisomes and HACL2 in the endoplasmic reticulum.[6]
Aldehyde Dehydrogenase (ALDH)
The resulting 2-methylpentanal is subsequently oxidized to 2-methylpentanoic acid by an Aldehyde Dehydrogenase.
Re-activation and β-Oxidation
2-methylpentanoic acid is then activated to 2-methylpentanoyl-CoA, which can now enter the β-oxidation pathway. The subsequent steps involve the canonical β-oxidation enzymes:
-
Acyl-CoA Dehydrogenase: Medium-chain acyl-CoA dehydrogenase (MCAD) is a likely candidate for the dehydrogenation of 2-methylpentanoyl-CoA, given its substrate specificity for medium-chain acyl-CoAs.[9][10]
-
Enoyl-CoA Hydratase: This enzyme hydrates the resulting trans-2-enoyl-CoA. Mitochondrial enoyl-CoA hydratase (ECHS1) has demonstrated activity on branched-chain enoyl-CoAs like 3-methylcrotonyl-CoA, suggesting it can process the product of the preceding step.
-
3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the second oxidation step.
-
Thiolase: The final step involves the thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.
This cycle is repeated until the carbon skeleton is completely degraded.
Quantitative Data on Enzyme Interactions
While extensive research has been conducted on the metabolism of branched-chain fatty acids, specific kinetic data for the interaction of enzymes with this compound and its immediate metabolites are limited. The following table summarizes available and inferred data based on studies with analogous substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Source |
| Phytanoyl-CoA 2-Hydroxylase (Human, recombinant) | 3-Methylhexadecanoyl-CoA | Not Reported | Not Reported | Not Reported | [5] |
| (R)-Specific Enoyl-CoA Hydratase (Aeromonas caviae) | 2-Hexenoyl-CoA | 50 | Not Reported | 1.8 x 10³ U/mg | [11] |
Note: Data for this compound is not available in the reviewed literature. The data presented for 3-methylhexadecanoyl-CoA and 2-hexenoyl-CoA are for structurally similar substrates and provide an estimation of the enzymatic activity.
Experimental Protocols
Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity
This protocol is adapted from studies on human recombinant PHYH.[12][13]
Principle: The activity of PHYH is determined by measuring the conversion of the acyl-CoA substrate to its 2-hydroxylated product. The reaction requires Fe(II), 2-oxoglutarate, and ascorbate (B8700270) as cofactors.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: this compound (or 3-methylhexadecanoyl-CoA as a proxy), 50 µM
-
Cofactors:
-
FeSO₄, 100 µM
-
2-Oxoglutarate, 200 µM
-
Ascorbate, 1 mM
-
ATP or GTP, 1 mM
-
MgCl₂, 5 mM
-
-
Enzyme: Purified recombinant human PHYH
Procedure:
-
Prepare the reaction mixture containing assay buffer, cofactors, and substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified PHYH enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of 2-hydroxy-3-methylhexanoyl-CoA using LC-MS/MS.
Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity
This protocol is based on the known function of HACL.
Principle: HACL activity is measured by the cleavage of a 2-hydroxyacyl-CoA substrate into an aldehyde and formyl-CoA. The production of the aldehyde can be monitored.
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Substrate: 2-hydroxy-3-methylhexanoyl-CoA, 100 µM
-
Cofactor: Thiamine pyrophosphate (TPP), 1 mM
-
Enzyme: Purified recombinant HACL1 or HACL2
Procedure:
-
Prepare the reaction mixture containing assay buffer, TPP, and substrate.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding the purified HACL enzyme.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction.
-
The resulting aldehyde (2-methylpentanal) can be derivatized with a fluorescent tag (e.g., dansyl hydrazine) and quantified by HPLC with a fluorescence detector.
Assay for Acyl-CoA Dehydrogenase (e.g., MCAD) Activity
A common method for assaying acyl-CoA dehydrogenase activity is the ferricenium reduction assay.
Principle: The electrons from the oxidation of the acyl-CoA are transferred to an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which undergoes a color change that can be monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6
-
Substrate: 2-Methylpentanoyl-CoA, 50-200 µM
-
Electron Acceptor: Ferricenium hexafluorophosphate, 300 µM
-
Enzyme: Purified MCAD
Procedure:
-
Prepare the assay buffer and substrate in a cuvette.
-
Add the ferricenium hexafluorophosphate solution.
-
Initiate the reaction by adding the MCAD enzyme.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
Signaling Pathways and Logical Relationships
The degradation of this compound is intrinsically linked to the broader network of fatty acid and amino acid metabolism. The intermediates of this pathway can feed into the citric acid cycle, contributing to cellular energy production.
Conclusion
The metabolism of this compound represents a fascinating example of how cells adapt their enzymatic machinery to handle structurally diverse lipids. The interplay between α-oxidation and β-oxidation pathways is essential for the complete catabolism of this branched-chain fatty acyl-CoA. While the key enzymatic players have been identified, further research is needed to fully characterize the kinetic parameters of these enzymes with this compound and its metabolites. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to delve deeper into this important area of metabolism. A thorough understanding of these processes will undoubtedly pave the way for new diagnostic and therapeutic strategies for a range of metabolic diseases.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. physoc.org [physoc.org]
- 9. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Subcellular Localization of 3-Methylhexanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of 3-Methylhexanoyl-CoA, a branched-chain acyl-CoA intermediate. Understanding the metabolic fate of such molecules is crucial for research in metabolic disorders, drug development, and toxicology. This document details the primary organelles involved in its metabolism, quantitative data on enzyme distribution, detailed experimental protocols for its study, and visual representations of the relevant metabolic pathways.
Core Concepts: Dual Localization in Peroxisomes and Mitochondria
The metabolism of branched-chain fatty acids, such as 3-methylhexanoic acid and its activated form, this compound, is a cooperative effort between two key subcellular organelles: peroxisomes and mitochondria . Unlike straight-chain fatty acids, the methyl group on the beta-carbon of this compound prevents its direct entry into the standard β-oxidation spiral.
The initial steps of degradation for branched-chain fatty acids predominantly occur in the peroxisomes. This is largely due to the localization of key enzymes that can handle the branched structure. After a few cycles of β-oxidation in the peroxisome, the resulting shorter-chain acyl-CoAs are transported to the mitochondria for complete oxidation to acetyl-CoA, which then enters the citric acid cycle.
A critical enzyme in this process is α-methylacyl-CoA racemase (AMACR) , which is responsible for the stereochemical conversion of (2R)-methyl-branched-chain fatty acyl-CoAs to their (S)-stereoisomers, a prerequisite for their degradation by β-oxidation.[1] The distribution of this enzyme between peroxisomes and mitochondria is a key determinant of the subcellular site of branched-chain fatty acid metabolism.
Quantitative Data: Enzyme Distribution
The subcellular distribution of enzymes involved in branched-chain fatty acid metabolism provides strong evidence for the primary site of initial degradation. The following table summarizes the quantitative distribution of α-methylacyl-CoA racemase (AMACR) activity in human tissues.
| Enzyme | Organelle | Percentage of Total Cellular Activity | Reference |
| α-methylacyl-CoA racemase (AMACR) | Peroxisomes | 80-90% | [2] |
| α-methylacyl-CoA racemase (AMACR) | Mitochondria | 10-20% | [2] |
This distribution strongly suggests that the initial metabolic steps for this compound, which require the action of AMACR, predominantly occur within the peroxisomes.
Metabolic Pathways
The degradation of this compound is presumed to follow the general pathway for β-oxidation of 2-methyl-branched fatty acids. The following diagrams illustrate the key steps in both peroxisomes and mitochondria.
Caption: Peroxisomal β-oxidation of this compound.
Caption: Transport and subsequent mitochondrial β-oxidation.
Experimental Protocols
Determining the subcellular localization of this compound requires a multi-step experimental approach involving subcellular fractionation followed by sensitive analytical techniques for quantification.
Subcellular Fractionation of Mammalian Cells to Isolate Mitochondria and Peroxisomes
This protocol is a synthesized approach based on established methods of differential and density gradient centrifugation.[3][4][5]
Materials:
-
Cultured mammalian cells (e.g., HepG2, primary hepatocytes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge tubes
-
Refrigerated centrifuge and ultracentrifuge
-
Sucrose solutions of varying densities (e.g., 1.15, 1.17, 1.19, 1.21 g/mL) for density gradient centrifugation
-
Protein assay reagents (e.g., Bradford or BCA)
-
Antibodies for organelle-specific markers for Western blot analysis (e.g., TOM20 for mitochondria, PMP70 for peroxisomes)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization, wash twice with ice-cold PBS, and collect the cell pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer. Homogenize the cells using a Dounce homogenizer on ice with 10-20 strokes of the pestle until approximately 80-90% of the cells are lysed, as determined by microscopy.
-
Differential Centrifugation (Crude Fractionation):
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to obtain a pellet enriched in mitochondria and peroxisomes (the heavy mitochondrial fraction).
-
The resulting supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation (Purification):
-
Resuspend the heavy mitochondrial fraction pellet in a small volume of fractionation buffer.
-
Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering sucrose solutions of decreasing density.
-
Layer the resuspended pellet onto the top of the sucrose gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Mitochondria will typically band at the interface of the 1.17 and 1.19 g/mL sucrose layers, while peroxisomes will be found at the interface of the 1.19 and 1.21 g/mL layers.
-
Carefully collect the distinct bands corresponding to the mitochondrial and peroxisomal fractions using a pipette.
-
-
Washing and Storage:
-
Dilute the collected fractions with fractionation buffer and pellet the organelles by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Resuspend the purified organelle pellets in a suitable buffer for downstream analysis.
-
-
Purity Assessment:
-
Determine the protein concentration of each fraction.
-
Perform Western blot analysis using antibodies against organelle-specific marker proteins to assess the purity of the isolated fractions.
-
Quantification of this compound in Subcellular Fractions by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9]
Materials:
-
Purified mitochondrial and peroxisomal fractions
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar acyl-CoA not present in the sample)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation and Extraction:
-
To a known amount of protein from the purified organelle fractions, add a known amount of the internal standard.
-
Extract the acyl-CoAs by adding ice-cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H2O).
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% ACN in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution profile, typically using mobile phases consisting of water and ACN with a small percentage of formic acid.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined empirically or from the literature.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
-
Normalize the concentration to the protein content of the initial organelle fraction to express the results as pmol/mg of protein.
-
Conclusion
The subcellular localization of this compound metabolism is primarily initiated in the peroxisomes, with subsequent processing of the chain-shortened products in the mitochondria. This is strongly supported by the high percentage of α-methylacyl-CoA racemase activity found in peroxisomes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the subcellular distribution and metabolism of this compound and other branched-chain acyl-CoAs. This knowledge is fundamental for advancing our understanding of cellular metabolism and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Subcellular Fractionation [labome.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
3-Methylhexanoyl-CoA: A Pivotal Intermediate in Branched-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylhexanoyl-CoA is a key intermediate in the metabolism of 3-methyl-branched fatty acids. Its processing occurs primarily through the peroxisomal alpha-oxidation pathway, a critical metabolic route for substrates that cannot be directly catabolized by beta-oxidation due to their molecular structure. This guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic reactions, subcellular localization, and subsequent catabolic steps. It includes a summary of available quantitative data, detailed experimental methodologies for its study, and visual representations of the involved pathways to facilitate a deeper understanding for researchers in metabolism and drug development.
Introduction to Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) are important components of the human diet, primarily derived from dairy products, ruminant fats, and certain fish. Unlike their straight-chain counterparts, BCFAs with a methyl group at the beta-carbon (C3) position, such as phytanic acid and its shorter-chain analogs, present a challenge to the standard beta-oxidation machinery. The presence of this methyl group sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme in the beta-oxidation spiral. Consequently, a specialized pathway, known as alpha-oxidation, has evolved to metabolize these compounds. This process, occurring within peroxisomes, involves the removal of a single carbon atom from the carboxyl end of the fatty acid, thereby shifting the methyl group to the alpha-position and rendering the molecule a suitable substrate for subsequent beta-oxidation. This compound serves as a representative model for understanding the metabolism of shorter-chain 3-methyl-branched acyl-CoAs.
The Alpha-Oxidation Pathway of this compound
The catabolism of this compound is initiated in the peroxisome and proceeds through a series of enzymatic steps.
Step 1: Hydroxylation
The first committed step in the alpha-oxidation of this compound is its hydroxylation at the alpha-carbon (C2). This reaction is catalyzed by phytanoyl-CoA hydroxylase (PAHX) , an iron and 2-oxoglutarate-dependent dioxygenase.[1] While direct kinetic data for this compound is limited, studies on the longer-chain analog, 3-methylhexadecanoyl-CoA, have shown that it is a substrate for human PAHX.[1][2][3] It is therefore highly probable that this compound is also efficiently hydroxylated by this enzyme. The reaction yields 2-hydroxy-3-methylhexanoyl-CoA.
Step 2: Cleavage
The resulting 2-hydroxy-3-methylhexanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[4][5] This reaction breaks the bond between the C1 and C2 carbons, releasing two products: formyl-CoA and a 2-methyl-branched aldehyde , specifically 2-methylpentanal (B94375) .[6] Formyl-CoA is subsequently hydrolyzed to formate (B1220265), which can be further metabolized.
Step 3: Dehydrogenation
The 2-methylpentanal generated in the previous step is then oxidized to its corresponding carboxylic acid, 2-methylpentanoic acid , by an aldehyde dehydrogenase .[6] This 2-methyl-branched fatty acid can then be activated to its CoA ester, 2-methylpentanoyl-CoA , preparing it for the next stage of catabolism.
Subsequent Metabolism: Beta-Oxidation of 2-Methylpentanoyl-CoA
Following its formation and activation to 2-methylpentanoyl-CoA in the peroxisome, the fatty acid is transported to the mitochondria for further degradation via beta-oxidation. The presence of the methyl group on the alpha-carbon (C2) necessitates a slightly modified beta-oxidation pathway compared to that for straight-chain fatty acids.
The beta-oxidation of 2-methyl-branched acyl-CoAs proceeds through the standard four enzymatic steps: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. However, the final thiolysis step yields propionyl-CoA instead of acetyl-CoA from the first three carbons of the fatty acid chain. The remaining portion of the molecule enters the next cycle of beta-oxidation as a shorter acyl-CoA. In the case of 2-methylpentanoyl-CoA, one round of beta-oxidation will produce one molecule of propionyl-CoA and one molecule of acetyl-CoA.
Quantitative Data
Quantitative kinetic data for the enzymes involved in this compound metabolism are not extensively available. The majority of studies have focused on longer-chain substrates like phytanoyl-CoA and 3-methylhexadecanoyl-CoA.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (nmol/min/mg) | Source |
| Phytanoyl-CoA Hydroxylase (Human, recombinant) | 3-Methylhexadecanoyl-CoA | Not Reported | Not Reported | [1][2][3] |
| 2-Hydroxyphytanoyl-CoA Lyase (Rat liver, partially purified) | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 | Not Reported | [7] |
Note: The provided Km value is for a longer-chain substrate and may not directly reflect the kinetics for the C6 analog. Further research is required to determine the specific kinetic parameters for the enzymes with this compound and its derivatives.
Experimental Protocols
The study of this compound and its metabolites requires sensitive and specific analytical techniques. The following section outlines a general workflow and key protocols for the extraction and analysis of short-chain acyl-CoAs.
Workflow for Acyl-CoA Analysis
Protocol for Solid-Phase Extraction (SPE) of Short-Chain Acyl-CoAs
This protocol is adapted from established methods for the purification of acyl-CoAs from biological samples.[8][9]
Materials:
-
Tissue or cell sample
-
Acetonitrile/Isopropanol (3:1, v/v)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE cartridges
-
SPE conditioning solution: Acetonitrile/Isopropanol/Water/Acetic acid (9:3:4:4, v/v/v/v)
-
SPE wash solution: Acetonitrile/Isopropanol/Water/Acetic acid (9:3:4:4, v/v/v/v)
-
SPE elution solution: Methanol (B129727)/250 mM Ammonium formate (4:1, v/v)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue or cell pellet in 1.5 mL of ice-cold acetonitrile/isopropanol (3:1).
-
Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and re-homogenize.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of the conditioning solution.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solution.
-
Elute the acyl-CoAs with 2 mL of the elution solution.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol for LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol provides general parameters for the analysis of short-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its metabolites need to be determined using authentic standards. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[10]
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
2-Methylpentanoyl-CoA: Precursor ion (Q1) -> Product ion (Q3)
-
-
Collision Energy: Optimized for each specific MRM transition.
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
Conclusion and Future Directions
The metabolism of this compound via the peroxisomal alpha-oxidation pathway is a crucial process for the degradation of dietary 3-methyl-branched fatty acids. This pathway circumvents the steric hindrance that prevents direct beta-oxidation and ultimately funnels the carbon skeleton into the mitochondrial beta-oxidation pathway, contributing to cellular energy homeostasis. The production of propionyl-CoA from this process highlights a direct link between branched-chain fatty acid catabolism and the pool of precursors for odd-chain fatty acid synthesis and anaplerosis.
For researchers and drug development professionals, a thorough understanding of this pathway is essential. Dysregulation of alpha-oxidation is linked to inherited metabolic disorders such as Refsum disease, which is characterized by the accumulation of phytanic acid. While the direct clinical significance of shorter-chain 3-methyl-branched fatty acids is less understood, their metabolism provides a valuable model for the broader pathway.
Future research should focus on obtaining precise kinetic data for the enzymes involved in the metabolism of shorter-chain 3-methyl-branched acyl-CoAs like this compound. Furthermore, elucidating the regulatory mechanisms that govern the flux through the alpha-oxidation pathway will be critical for developing therapeutic strategies for related metabolic diseases. The development of highly specific and sensitive analytical methods will continue to be paramount in advancing our understanding of the intricate network of fatty acid metabolism.
References
- 1. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 5. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of a 2-methyl-branched fatty aldehyde during peroxisomal alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 3-Methylhexanoyl-CoA Precursors on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The catabolism of branched-chain amino acids (BCAAs) is a critical pathway for cellular energy homeostasis. Dysregulation of this pathway can lead to the accumulation of toxic acyl-CoA intermediates, which have been implicated in mitochondrial dysfunction. This technical guide provides an in-depth analysis of the metabolic pathway originating from isoleucine and the subsequent impact of its acyl-CoA derivatives, particularly 2-methylbutyryl-CoA and its downstream metabolite propionyl-CoA, on mitochondrial function. While 3-Methylhexanoyl-CoA is not a direct intermediate in the canonical isoleucine degradation pathway, understanding the effects of its precursors is vital for research into inborn errors of metabolism and drug development targeting mitochondrial bioenergetics. This document summarizes the current understanding of these pathways, presents quantitative data on enzyme kinetics and mitochondrial inhibition, details relevant experimental protocols, and provides visual representations of the key metabolic and signaling cascades.
Introduction
Mitochondria are central to cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation. The proper functioning of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) is paramount for cellular health. The breakdown of BCAAs, including isoleucine, provides key substrates for the TCA cycle. However, genetic defects in the enzymes of this pathway can lead to the accumulation of branched-chain acyl-CoA esters. These molecules can exert toxic effects on mitochondria, impairing energy production and inducing oxidative stress. This guide focuses on the metabolic fate of isoleucine and the mitochondrial consequences of the accumulation of its derivatives.
The Metabolic Pathway of Isoleucine Catabolism
The breakdown of the essential amino acid L-isoleucine is a multi-step process that occurs within the mitochondrial matrix. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle. Contrary to the topic's initial premise, this compound is not a standard intermediate of this pathway. The primary acyl-CoA intermediates are 2-methylbutyryl-CoA and tiglyl-CoA. A defect in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) leads to the accumulation of 2-methylbutyryl-CoA.[1][2][3]
The accumulation of propionyl-CoA, a downstream product, is a hallmark of several inborn errors of metabolism, including propionic acidemia, and is known to have detrimental effects on mitochondrial function.[4][5]
Impact of Acyl-CoA Accumulation on Mitochondrial Function
The accumulation of branched-chain acyl-CoAs, particularly propionyl-CoA, can disrupt mitochondrial function through several mechanisms:
-
Inhibition of the Pyruvate (B1213749) Dehydrogenase Complex (PDH): Propionyl-CoA competitively inhibits PDH, a critical gatekeeper enzyme that links glycolysis to the TCA cycle. This inhibition reduces the flux of glucose-derived pyruvate into the TCA cycle, impairing cellular respiration.[4][6]
-
Inhibition of the Electron Transport Chain (ETC): Propionyl-CoA has been shown to inhibit Complex III of the ETC, directly impeding the flow of electrons and thus reducing the proton gradient necessary for ATP synthesis.[5][7]
-
Depletion of Free Coenzyme A (CoA): The accumulation of acyl-CoA esters can lead to the sequestration of the free CoA pool, a phenomenon known as "CoA trapping." This limits the availability of CoA for other essential mitochondrial processes, including the TCA cycle and fatty acid β-oxidation.[8]
-
Induction of Oxidative Stress: Impaired ETC function can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818), from complexes I and III. This can damage mitochondrial components and contribute to cellular injury.
Quantitative Data on Enzyme Kinetics and Mitochondrial Inhibition
The following tables summarize key quantitative data regarding the enzymes of the isoleucine catabolism pathway and the inhibitory effects of propionyl-CoA on mitochondrial function. Direct quantitative data for the effects of 2-methylbutyryl-CoA and tiglyl-CoA on mitochondrial respiration and ROS production are limited in the current literature.
Table 1: Kinetic Parameters of Key Enzymes in Isoleucine Catabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source(s) |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | ~20 | 2.2 | [9] |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Isobutyryl-CoA | ~89 | 2.0 | [9] |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 50 (±30) | 4 (±1) | [5] |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isobutyryl-CoA | 500 (±200) | 6 (±2) | [5] |
| 2-Methylacetoacetyl-CoA Thiolase (T2) | 2-Methylacetoacetyl-CoA | - | Similar to Acetoacetyl-CoA | [10] |
Table 2: Inhibition of Mitochondrial Enzymes by Propionyl-CoA
| Enzyme/Complex | Inhibition Type | Ki or IC50 | Experimental System | Source(s) |
| Pyruvate Dehydrogenase Complex (PDH) | Competitive | - | Isolated porcine enzyme | [7] |
| N-acetylglutamate synthetase | Competitive | 0.71 mM (Ki) | Rat liver mitochondria | [11][12] |
| Succinate:CoA Ligase | - | 200 µM (half-maximal inhibition) | Rat liver mitochondria | [13] |
| ETC Complex III | Mild Inhibition | 1 mM (28% inhibition) | Bovine heart submitochondrial particles | [7] |
| α-Ketoglutarate Dehydrogenase Complex | - | 1 mM (62% inhibition) | - | [7] |
Experimental Protocols for Assessing Mitochondrial Function
A comprehensive assessment of mitochondrial health involves a multi-faceted approach. The following are key experimental protocols used to quantify the impact of acyl-CoA species on mitochondrial function.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration in live cells. It measures OCR in real-time and, through the sequential injection of mitochondrial inhibitors, allows for the calculation of key parameters of mitochondrial function.
Protocol Outline:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: Replace growth medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose.
-
Inhibitor Loading: Load the injector ports of the Seahorse XF sensor cartridge with oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and perform the assay. The instrument measures basal OCR, and then OCR after each inhibitor injection.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[14][15]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a widely used method to measure mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with the compound of interest (e.g., 2-methylbutyryl-CoA or propionyl-CoA).
-
JC-1 Staining: Incubate cells with JC-1 staining solution.
-
Washing: Wash cells to remove excess dye.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[16][17][18]
Quantification of Mitochondrial Reactive Oxygen Species (ROS)
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS. The oxidized probe exhibits red fluorescence.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with the compound of interest.
-
MitoSOX Staining: Incubate cells with MitoSOX Red reagent.
-
Washing: Wash cells to remove excess probe.
-
Fluorescence Measurement: Measure the red fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Quantify the increase in red fluorescence, which is proportional to the level of mitochondrial superoxide.[7][19][20][21]
Quantification of Mitochondrial Acyl-CoA Levels
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species within cellular compartments.
Protocol Outline:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues.
-
Acyl-CoA Extraction: Extract acyl-CoAs from the isolated mitochondria, typically using a cold acidic solution.
-
LC-MS/MS Analysis: Separate the acyl-CoA species by liquid chromatography and detect and quantify them by tandem mass spectrometry.
-
Data Analysis: Determine the concentration of specific acyl-CoAs, such as 2-methylbutyryl-CoA and propionyl-CoA, by comparing their signal to that of a known internal standard.[6][9][22][23][24]
Conclusion and Future Directions
The accumulation of acyl-CoA intermediates from the isoleucine catabolic pathway, particularly propionyl-CoA, poses a significant threat to mitochondrial health. The inhibitory effects on key enzymes of central metabolism and the electron transport chain can lead to a bioenergetic crisis and increased oxidative stress. While direct quantitative data on the mitochondrial toxicity of 2-methylbutyryl-CoA and tiglyl-CoA is still emerging, the well-documented effects of propionyl-CoA provide a strong rationale for further investigation.
Future research should focus on:
-
Dose-response studies: Quantifying the direct effects of 2-methylbutyryl-CoA and tiglyl-CoA on mitochondrial respiration, membrane potential, and ROS production in isolated mitochondria and whole cells.
-
Enzyme kinetics: Determining the inhibition constants (Ki) of these acyl-CoAs for various mitochondrial enzymes.
-
In vivo studies: Utilizing animal models of SBCAD deficiency and propionic acidemia to further elucidate the in vivo consequences of acyl-CoA accumulation on mitochondrial function in different tissues.
A deeper understanding of these mechanisms is crucial for the development of novel therapeutic strategies for inborn errors of metabolism and other conditions associated with mitochondrial dysfunction.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. Purification and characterization of 2-methyl-branched chain acyl coenzyme A dehydrogenase, an enzyme involved in the isoleucine and valine metabolism, from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Quantitative control analysis of branched-chain 2-oxo acid dehydrogenase complex activity by feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | enoyl-CoA hydratase activity of enoyl-CoA hydratase [mitochondrial matrix] [reactome.org]
- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. turkarchpediatr.org [turkarchpediatr.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress [mdpi.com]
- 20. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 24. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-Methylhexanoyl-CoA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methylhexanoyl-CoA, including its metabolic significance, potential suppliers of analytical standards, and detailed protocols for its analysis using liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the synthesis of complex lipids. The presence of a methyl branch on the acyl chain, as in this compound, necessitates specific metabolic pathways for its degradation, distinct from the typical beta-oxidation of straight-chain fatty acids. Understanding the metabolism and quantification of branched-chain acyl-CoAs is crucial for research into metabolic disorders and for the development of therapeutic agents targeting these pathways.
Metabolic Significance: The Peroxisomal Alpha-Oxidation Pathway
This compound, like other 3-methyl-branched fatty acids, undergoes degradation via the alpha-oxidation pathway, which occurs primarily in peroxisomes.[1][2][3] This pathway is essential because the methyl group at the beta-position (C3) of the fatty acyl chain obstructs the standard beta-oxidation machinery.[4] The alpha-oxidation process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[2]
The initial step in this pathway is the conversion of 3-methylhexanoic acid to its CoA ester, this compound.[3] This is followed by a series of enzymatic reactions that ultimately shorten the carbon chain, allowing the resulting product to enter the beta-oxidation pathway.[2][3] Deficiencies in the alpha-oxidation pathway can lead to the accumulation of branched-chain fatty acids, resulting in severe neurological disorders such as Refsum's disease.[2][4]
Below is a diagram illustrating the generalized peroxisomal alpha-oxidation pathway for a 3-methyl-branched acyl-CoA.
Caption: Peroxisomal alpha-oxidation pathway for this compound.
Analytical Standards and Suppliers
The availability of high-purity analytical standards is critical for the accurate quantification of this compound in biological samples. The following table summarizes a potential supplier for this standard. Researchers should note that detailed specifications such as purity and concentration may need to be obtained directly from the supplier.
| Supplier | Product Name | Catalog Number | Notes |
| MedChemExpress | This compound | HY-138763 | Researchers should contact the supplier for a certificate of analysis and other product details.[5] |
Experimental Protocols
The analysis of acyl-CoAs, particularly branched-chain variants, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these low-abundance metabolites.[6][7]
Experimental Workflow
References
- 1. Stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nepjol.info [nepjol.info]
- 5. This compound [chembk.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Application Note: Quantification of 3-Methylhexanoyl-CoA in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the catabolism of amino acids.[1] 3-Methylhexanoyl-CoA is a branched-chain acyl-CoA, a class of molecules that plays a significant role in cellular energy and signaling. The accurate quantification of specific acyl-CoAs like this compound in biological matrices is crucial for understanding metabolic regulation, identifying biomarkers for disease, and assessing the mechanism of action of drugs targeting metabolic pathways.[2]
However, the analysis of acyl-CoAs presents significant challenges due to their low physiological concentrations, inherent instability in aqueous solutions, and the complexity of biological samples, which can cause matrix effects like ion suppression.[3][4][5] This application note provides a robust and sensitive method for the quantification of this compound in biological samples (plasma, serum, and tissue homogenates) using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Biological Significance and Metabolic Origin this compound is an intermediate in the catabolism of branched-chain amino acids, such as isoleucine. Its accumulation or depletion can be indicative of metabolic dysregulation or specific inborn errors of metabolism. The pathway illustrates the conversion of amino acids into acyl-CoA species that can either enter the tricarboxylic acid (TCA) cycle for energy production or be used in other biosynthetic pathways.
Experimental Protocols
This section details the complete workflow for the quantification of this compound, from sample preparation to data analysis.
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of 3-Methylhexanoyl-CoA, a branched-chain acyl-coenzyme A derivative. The fragmentation of acyl-CoAs by tandem mass spectrometry (MS/MS) typically yields characteristic product ions that are invaluable for their identification and quantification in complex biological matrices. This application note outlines the predicted fragmentation pathway, presents quantitative data in a structured format, and includes a comprehensive experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Their accurate identification and quantification are crucial for understanding cellular metabolism and the pathophysiology of various diseases. This compound is a branched-chain acyl-CoA that can be involved in specific metabolic pathways, and its analysis is important for researchers studying branched-chain amino acid metabolism and related disorders. Tandem mass spectrometry is a powerful tool for the structural elucidation and quantification of such molecules due to its high sensitivity and specificity.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of acyl-CoAs in positive ion mode tandem mass spectrometry is characterized by two major fragmentation pathways originating from the CoA moiety.[1][2][3][4][5][6][7][8] These pathways are generally independent of the structure of the acyl chain.[9]
-
Neutral Loss of the 3'-phosphoadenosine diphosphate (B83284) moiety: This is often the most abundant fragmentation pathway, resulting in a neutral loss of 507.0 Da from the precursor ion ([M+H]+).[2][3][7][8][9]
-
Formation of the Adenosine-3',5'-diphosphate fragment ion: Cleavage within the pantetheine (B1680023) arm results in the formation of a characteristic product ion at m/z 428.0365.[1][2][3][4][5][6][7][9]
While these two fragments are indicative of the CoA moiety, the structure of the acyl chain, including branching, can lead to additional, specific fragment ions, although these are typically of lower abundance. For branched-chain fatty acids, characteristic losses from the acyl chain have been observed, such as the loss of alkyl groups adjacent to the branch point.[10][11] For this compound, cleavage alpha to the carbonyl group and adjacent to the methyl branch could potentially yield unique product ions.
The predicted fragmentation of this compound is illustrated in the signaling pathway diagram below.
Caption: Predicted fragmentation of this compound.
Quantitative Data
The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and expected major product ions of this compound in positive ion mode mass spectrometry.
| Analyte | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) | Description of Product Ion |
| This compound | 880.3 | [M+H - 507.0]+ | Neutral loss of 3'-phosphoadenosine diphosphate |
| 428.0 | Adenosine-3',5'-diphosphate fragment | ||
| Variable | Acyl chain specific fragments (e.g., from cleavage near the methyl branch) |
Note: The m/z values are theoretical and may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound from biological samples. Optimization may be required for specific sample types and instrumentation.
Sample Preparation (from cell culture)
-
Cell Lysis and Extraction:
-
Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol (B129727):water) to the cell culture plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Clean-up (Optional, if high matrix interference is expected):
-
Solid-phase extraction (SPE) can be employed to remove interfering substances. A C18 SPE cartridge is a suitable choice.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.
| MRM Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Primary (for quantification) | 880.3 | [M+H - 507.0]+ | Optimized (typically 20-30) |
| Confirmatory | 880.3 | 428.0 | Optimized (typically 30-40) |
Note: Collision energies should be optimized for the specific instrument and compound to achieve the best sensitivity.
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound.
Conclusion
The mass spectrometric analysis of this compound is characterized by the hallmark fragmentation of the CoA moiety, leading to a neutral loss of 507.0 Da and a product ion at m/z 428.0. While the branched acyl chain may produce minor, structure-specific fragments, the primary product ions are sufficient for the sensitive and specific quantification of this metabolite. The provided LC-MS/MS protocol offers a robust starting point for researchers aiming to analyze this compound in biological samples, contributing to a deeper understanding of branched-chain fatty acid metabolism.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 3-Methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate involved in the metabolism of branched-chain amino acids and fatty acids. Accurate and reliable quantification of this compound is crucial for studying various metabolic pathways and their dysregulation in diseases. This application note provides a detailed protocol for the separation and analysis of this compound from biological matrices using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detection. The methodologies described are based on established principles for the analysis of medium-chain and branched-chain acyl-CoAs.
Experimental Protocols
I. Sample Preparation from Tissues and Cultured Cells
The accurate analysis of this compound necessitates efficient extraction from biological samples while minimizing degradation. Acyl-CoAs are susceptible to hydrolysis, especially in alkaline and strongly acidic conditions.
A. Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.
-
5% (w/v) 5-Sulfosalicylic acid (SSA) or 10% (w/v) Trichloroacetic acid (TCA)
-
Solid-Phase Extraction (SPE) C18 cartridges (if using TCA)
-
Centrifuge capable of 4°C operation
-
Homogenizer
-
Nitrogen evaporator or vacuum concentrator
B. Protocol for Tissue Samples:
-
Excise approximately 30-50 mg of frozen tissue and place it in a pre-chilled tube.
-
Add 500 µL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an appropriate amount of internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add 1 mL of a 2:1 (v/v) mixture of acetonitrile and 2-propanol, vortex for 2 minutes, and sonicate for 3 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. The pellet can be re-extracted for improved recovery.
-
Dry the combined supernatants under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis.
C. Protocol for Cultured Cells:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS and then scrape the cells in 1 mL of ice-cold methanol. For suspension cells, pellet the cells and wash twice with ice-cold PBS before resuspending in 1 mL of ice-cold methanol.
-
Add the internal standard to the cell suspension.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Add 1 mL of ice-cold acetonitrile and vortex thoroughly.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the pellet in 100 µL of the initial mobile phase.
II. HPLC Method for this compound Separation
This protocol describes a reversed-phase HPLC method suitable for the separation of this compound.
A. HPLC System and Column:
-
HPLC system with a binary pump, autosampler, and UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
B. Mobile Phases and Gradient Program:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 60 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
C. LC-MS/MS Detection (for enhanced sensitivity and specificity):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+, and a common product ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 m/z).
Data Presentation
The following table summarizes typical HPLC and LC-MS/MS parameters for the analysis of medium-chain acyl-CoAs, which can be adapted for this compound.
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) | Method 3 (Ion-Pair HPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 2.1 x 100 mm, 3 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 220 mM Potassium Phosphate, pH 4.0 | 10 mM Ammonium Acetate, pH 6.8 | 50 mM Potassium Phosphate, 5 mM Tetrabutylammonium Bromide, pH 5.5 |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | ESI-MS/MS (MRM) | UV at 260 nm |
| Sensitivity | pmol range | fmol range | pmol range |
| Specificity | Moderate | High | High |
Mandatory Visualization
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Simplified metabolic context of this compound.
Application Note & Protocol: Quantitative Analysis of 3-Methylhexanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylhexanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation and the Krebs cycle. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding metabolic regulation and dysfunction in various disease states. This document provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines the procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
2.1. Sample Preparation: Acyl-CoA Extraction
This protocol is suitable for the extraction of short- to medium-chain acyl-CoAs from biological matrices such as tissues or cultured cells.
-
Materials:
-
Ice-cold methanol (B129727)
-
Ice-cold 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)[1]
-
Internal Standard (IS) (e.g., C17-CoA)[1]
-
Homogenizer
-
Centrifuge (capable of 20,000 x g and 4°C)
-
Vacuum concentrator
-
-
Procedure:
-
For tissue samples, weigh approximately 10-20 mg of frozen tissue into a pre-chilled tube. For cultured cells, aspirate the growth medium and wash the cells with ice-cold PBS.[1]
-
Add 1 mL of ice-cold methanol containing the internal standard to the sample.[1]
-
Homogenize the tissue or scrape the cells in the methanol solution.
-
Incubate the homogenate on ice for 15 minutes to facilitate protein precipitation.[1]
-
Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely using a vacuum concentrator.[1]
-
Reconstitute the dried pellet in 100 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material.[1]
-
2.2. Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.5 | 2 |
| 4.0 | 15 |
| 6.0 | 30 |
| 13.0 | 95 |
| 17.0 | 95 |
| 17.1 | 2 |
| 20.0 | 2 |
2.3. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Ion Spray Voltage: 5500 V.[4]
-
Source Temperature: 450°C.[5]
-
Multiple Reaction Monitoring (MRM): The fragmentation of acyl-CoAs in positive ion mode typically involves a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da) and a product ion corresponding to the 3',5'-ADP fragment at m/z 428.1.[6][7] The specific precursor and product ions for this compound should be optimized by direct infusion of a standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined empirically] | [To be determined empirically] | 100 | [To be determined empirically] |
| C17-CoA (IS) | [To be determined empirically] | [To be determined empirically] | 100 | [To be determined empirically] |
Data Presentation
The quantitative data for the LC-MS/MS method should be summarized for clarity. The following table presents expected performance characteristics based on similar acyl-CoA analyses.[8][9]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Visualization
4.1. Experimental Workflow
Caption: Workflow for this compound Analysis.
4.2. Signaling Pathway Context
Caption: Metabolic context of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of 3-Methylhexanoyl-CoA from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular metabolic pathways, including fatty acid metabolism and amino acid catabolism. 3-Methylhexanoyl-CoA, a branched-chain acyl-CoA, is of increasing interest due to its potential role in cellular signaling and metabolic regulation. Accurate and reliable quantification of this compound in cell cultures is essential for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The accurate quantification of acyl-CoAs is challenging due to their low abundance and instability. The following tables provide a summary of quantitative data for various acyl-CoA species, including branched-chain acyl-CoAs, from the literature to serve as a reference for expected recovery rates and cellular concentrations.
Table 1: Reported Recovery Rates of Acyl-CoA Extraction Methods
| Acyl-CoA Species | Extraction Method | Tissue/Cell Type | Recovery Rate (%) | Reference |
| Long-Chain Acyl-CoAs | Acetonitrile/Isopropanol Extraction with SPE | Rat Liver | 70-80% | [1] |
| Acetyl-CoA | 2.5% Sulfosalicylic Acid (SSA) | HepG2 Cells | 59% | [2] |
| Propionyl-CoA | 2.5% Sulfosalicylic Acid (SSA) | HepG2 Cells | 80% | [2] |
| Isovaleryl-CoA | 2.5% Sulfosalicylic Acid (SSA) | HepG2 Cells | 59% | [2] |
Table 2: Reported Concentrations of Acyl-CoAs in Mammalian Cell Lines
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Acetyl-CoA | MCF7 | ~12 | [3] |
| Palmitoyl-CoA (C16:0) | MCF7 | ~12 | [3] |
| Oleoyl-CoA (C18:1) | MCF7 | ~10 | [3] |
| Myristoyl-CoA (C14:0) | RAW264.7 | ~2.5 | [3] |
| Propionyl-CoA | HepG2 | 3.532 | |
| Butyryl-CoA | HepG2 | 1.013 | |
| Valeryl-CoA | HepG2 | 1.118 |
Experimental Protocols
This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from both adherent and suspension cell cultures.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution: A mixture of odd-chain or isotopically labeled acyl-CoAs (e.g., D3-propionyl-CoA, D3-octanoyl-CoA) at a known concentration in a suitable solvent.
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
1. Cell Harvesting and Washing:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
2. Cell Lysis and Extraction:
-
After the final wash and complete removal of PBS, place the culture dish (for adherent cells) or the microcentrifuge tube with the cell pellet on ice.
-
Add 1 mL of ice-cold methanol to the cells.
-
Add the internal standard solution to the methanol.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
Vortex the cell lysate vigorously for 30 seconds.
-
Incubate the lysate at -20°C for 20 minutes to facilitate protein precipitation.
3. Centrifugation and Supernatant Collection:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
4. Sample Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or a specific buffer compatible with your LC method).
5. Sample Storage:
-
Store the reconstituted samples at -80°C until analysis to minimize degradation.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the extraction of this compound from cell culture.
References
Application Note: Derivatization of 3-Methylhexanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides a detailed protocol for the analysis of 3-Methylhexanoyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high molecular weight and polarity of the intact acyl-CoA molecule, direct GC-MS analysis is not feasible. The described method involves a two-step process: (1) alkaline hydrolysis of this compound to liberate the free fatty acid, 3-methylhexanoic acid, and (2) subsequent derivatization of the carboxylic acid to a volatile ester for GC-MS analysis. Two common and effective derivatization techniques, esterification (to form a fatty acid methyl ester - FAME) and silylation (to form a trimethylsilyl (B98337) - TMS ester), are presented. This guide is intended for researchers, scientists, and drug development professionals requiring a robust method for the quantitative and qualitative analysis of this branched-chain acyl-CoA.
Introduction
This compound is a branched-chain acyl-coenzyme A intermediate involved in various metabolic pathways. Its accurate quantification is crucial for studying metabolic disorders and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and definitive compound identification. However, the analysis of polar, non-volatile compounds like acyl-CoAs by GC-MS requires a chemical modification step known as derivatization.[1]
The large Coenzyme A moiety makes the entire molecule unsuitable for GC analysis. Therefore, a hydrolysis step is necessary to cleave the thioester bond and release the free fatty acid, 3-methylhexanoic acid. The resulting fatty acid still possesses a polar carboxylic acid group that can cause poor peak shape and adsorption on the GC column.[1] Derivatization masks this polar group by converting it into a less polar and more volatile ester, making it amenable to GC-MS analysis. This note details protocols for alkaline hydrolysis followed by either esterification with Boron Trifluoride-Methanol or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow
The overall workflow for the preparation of this compound for GC-MS analysis is depicted below. The process begins with the hydrolysis of the acyl-CoA, followed by extraction of the free fatty acid and subsequent derivatization.
Experimental Protocols
3.1. Alkaline Hydrolysis of this compound
This protocol describes the cleavage of the thioester bond to release free 3-methylhexanoic acid.
Materials:
-
Sample containing this compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 0.5 M in methanol)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Hexane (B92381) or Diethyl ether (extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer an appropriate volume of the sample to a glass reaction vial.
-
Add the methanolic NaOH or KOH solution to the sample. The final concentration of the base should be sufficient to ensure complete hydrolysis.
-
Securely cap the vial and vortex briefly.
-
Heat the mixture in a water bath or heating block (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes).
-
Cool the reaction vial to room temperature.
-
Acidify the mixture to a pH of ~2 by adding HCl or H₂SO₄. This step protonates the fatty acid salt, making it extractable into an organic solvent.
-
Add an extraction solvent (e.g., hexane) to the vial, vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer containing the 3-methylhexanoic acid to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen before proceeding to derivatization.
3.2. Derivatization of 3-Methylhexanoic Acid
The dried fatty acid residue must be derivatized to increase its volatility for GC-MS analysis. Two common methods are presented below.
3.2.1. Protocol 1: Esterification to Fatty Acid Methyl Ester (FAME)
This method converts the carboxylic acid to its corresponding methyl ester.
Materials:
-
Dried 3-methylhexanoic acid residue
-
Boron trifluoride-methanol solution (BF₃-Methanol, 12-14% w/v)
-
Saturated sodium chloride (NaCl) solution
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials, heating block, vortex mixer
Procedure:
-
To the dried fatty acid residue, add the BF₃-Methanol reagent (e.g., 50-200 µL).[1]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
Add saturated NaCl solution (e.g., 0.5 mL) and vortex.[1]
-
Add hexane (e.g., 0.6 mL), vortex thoroughly, and allow the layers to separate.[1]
-
Transfer the upper hexane layer containing the FAME derivative to a clean autosampler vial, optionally passing it through anhydrous Na₂SO₄ to remove residual water.
-
The sample is now ready for GC-MS analysis.
3.2.2. Protocol 2: Silylation to Trimethylsilyl (TMS) Ester
This method replaces the active hydrogen of the carboxylic acid with a TMS group.
Materials:
-
Dried 3-methylhexanoic acid residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst and solvent)
-
Reaction vials, heating block, vortex mixer
Procedure:
-
To the dried fatty acid residue, add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS or MSTFA).[1] Pyridine can be added as a solvent if needed.
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
An appropriate solvent (e.g., dichloromethane (B109758) or hexane) can be added to achieve the desired final concentration.
-
The sample is now ready for GC-MS analysis. Note that TMS derivatives can be sensitive to moisture, and analysis should be performed relatively quickly.[1]
Derivatization Reaction
The esterification of 3-methylhexanoic acid with methanol (B129727) in the presence of a boron trifluoride catalyst is a common and robust method for preparing samples for GC-MS analysis.
Data Presentation
The following tables summarize the quantitative parameters for the described protocols and typical GC-MS conditions for analysis.
Table 1: Summary of Hydrolysis and Derivatization Protocols
| Parameter | Alkaline Hydrolysis | Esterification (FAME) | Silylation (TMS) |
| Primary Reagent | 0.5 M KOH or NaOH in MeOH | 12-14% BF₃ in Methanol | BSTFA or MSTFA (+1% TMCS) |
| Reaction Temperature | 60 - 70 °C | 60 °C | 60 °C |
| Reaction Time | 30 - 60 min | 60 min | 60 min |
| Key Steps | Hydrolysis, Acidification, Extraction | Esterification, Extraction | Silylation, Dilution |
| Derivative Stability | N/A | High (can be stored) | Moderate (moisture sensitive)[1] |
| Suitability | Cleavage of Acyl-CoA | Robust for carboxylic acids | Broadly reactive with active hydrogens[1] |
Table 2: Typical GC-MS Parameters for Derivative Analysis
| Parameter | FAME Analysis | TMS Ester Analysis |
| GC Column | Non-polar (e.g., DB-5ms) or polar (e.g., WAX) | Non-polar (e.g., DB-5ms)[2] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at ~1 mL/min constant flow | Helium at ~1 mL/min constant flow |
| Injection Mode | Split (e.g., 10:1 to 50:1) or Splitless | Split or Splitless |
| Injector Temperature | 220 - 250 °C | 250 °C[3] |
| Oven Program | e.g., 70°C (2 min), ramp 5°C/min to 240°C (5 min)[4] | e.g., 40°C (1 min), ramp 6°C/min to 330°C (10 min)[3] |
| MS Ion Source Temp. | 230 °C | 230 °C |
| MS Quadrupole Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range (m/z) | 40 - 550 | 40 - 600 |
Conclusion
The analysis of this compound by GC-MS is effectively achieved through a two-step process involving alkaline hydrolysis to yield 3-methylhexanoic acid, followed by derivatization. Both esterification to a FAME derivative and silylation to a TMS ester are reliable methods to prepare the analyte for GC-MS analysis, increasing its volatility and improving chromatographic performance. The choice between esterification and silylation may depend on sample complexity and the presence of other functional groups.[1] The protocols and parameters provided in this application note offer a robust framework for the accurate and reproducible quantification of this compound in various biological and pharmaceutical matrices.
References
Application Notes and Protocols for the Enzymatic Assay of 3-Methylhexanoyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhexanoyl-CoA is a branched-chain acyl-CoA intermediate that is implicated in the catabolism of branched-chain amino acids and odd-numbered carbon fatty acids. The enzymatic dehydrogenation of this compound is a critical step in its metabolism, primarily catalyzed by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), a mitochondrial enzyme.[1][2][3] Dysregulation of SBCAD activity is associated with certain inborn errors of metabolism.[3] Therefore, a robust and reliable assay for measuring the enzymatic activity of the dehydrogenase acting on this compound is essential for basic research, clinical diagnostics, and the development of therapeutic interventions.
These application notes provide a detailed protocol for determining the enzymatic activity of the dehydrogenase acting on this compound using the highly sensitive and specific Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.[4][5] This method is considered the "gold standard" for measuring the activity of acyl-CoA dehydrogenases.[4][5]
Principle of the Assay
The assay is based on the reduction of ETF by an acyl-CoA dehydrogenase in the presence of its substrate, in this case, this compound. Acyl-CoA dehydrogenases transfer electrons from their substrate to ETF. The flavin adenine (B156593) dinucleotide (FAD) cofactor within ETF has an intrinsic fluorescence that is quenched upon reduction. The rate of decrease in ETF fluorescence is directly proportional to the enzymatic activity of the dehydrogenase. The reaction can be monitored using a fluorescence plate reader.[4]
Metabolic Pathway of 3-Methylhexanoic Acid
The catabolism of 3-methylhexanoic acid follows a pathway analogous to that of the branched-chain amino acid isoleucine. 3-methylhexanoic acid is first activated to its CoA ester, this compound. This intermediate is then dehydrogenated by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) to form 3-methyl-trans-2-hexenoyl-CoA. This is the rate-limiting step in this metabolic sequence. Subsequent steps involve hydration, a second dehydrogenation, and thiolytic cleavage to yield propionyl-CoA and acetyl-CoA, which then enter the citric acid cycle.
Materials and Reagents
-
Enzyme Source: Purified recombinant Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) or cell/tissue lysates containing the enzyme.
-
Substrate: this compound (synthesis protocol outlined below).
-
Electron Transfer Flavoprotein (ETF): Purified recombinant porcine ETF.
-
Assay Buffer: 100 mM HEPES or potassium phosphate (B84403) buffer, pH 7.6.
-
Deoxygenation System:
-
Glucose
-
Glucose Oxidase
-
Catalase
-
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~490 nm.
-
Microplates: Black, clear-bottom 96-well plates.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Strategy)
Since this compound is not commercially available, a chemo-enzymatic synthesis approach is recommended. This strategy involves the chemical synthesis of the N-acyl-pantetheine precursor followed by enzymatic conversion to the CoA thioester.
-
Chemical Synthesis of 3-Methylhexanoyl-N-acetylcysteamine:
-
React 3-methylhexanoic acid with a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) and N-hydroxysuccinimide (NHS) to form an activated NHS ester.
-
React the activated ester with N-acetylcysteamine to form the thioester bond.
-
Purify the product by column chromatography.
-
-
Enzymatic Conversion to this compound:
-
Utilize a promiscuous acyl-CoA synthetase or a CoA transferase to convert the synthesized thioester to this compound.
-
Alternatively, a more complex multi-enzyme system involving pantetheine (B1680023) kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase can be employed starting from 3-methylhexanoyl-pantetheine.
-
Monitor the reaction progress by HPLC and purify the final product.
-
Protocol 2: Preparation of Cell or Tissue Lysates
-
Homogenization: Homogenize fresh or frozen tissue (~50-100 mg) or cell pellets in 1 mL of ice-cold lysis buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.1% Triton X-100 and protease inhibitors).
-
Sonication: Sonicate the homogenate on ice (e.g., 3 cycles of 15 seconds with 30-second intervals) to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble enzyme fraction.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.
Protocol 3: ETF Fluorescence Reduction Assay (Microplate Format)
This protocol is adapted for a 96-well microplate format.[4]
-
Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each 200 µL reaction, the final concentrations should be:
-
100 mM HEPES or potassium phosphate buffer, pH 7.6
-
15 mM Glucose
-
1 unit/mL Glucose Oxidase
-
10 units/mL Catalase
-
2 µM recombinant ETF
-
-
Aliquot Master Mix: Add 180 µL of the master mix to each well of a black, clear-bottom 96-well plate.
-
Add Enzyme: Add 10 µL of the purified SBCAD enzyme or cell/tissue lysate to the appropriate wells. For a negative control, add 10 µL of lysis buffer or the buffer used for the purified enzyme.
-
Incubate for Deoxygenation: Incubate the plate at 37°C for 10 minutes to allow the glucose oxidase/catalase system to remove dissolved oxygen.[4]
-
Initiate the Reaction: Start the reaction by adding 10 µL of this compound solution to each well to achieve the desired final concentration (e.g., 100 µM for a standard assay, or varying concentrations for kinetic analysis).
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and begin kinetic measurements.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 490 nm
-
Read Interval: Every 30 seconds for 10-15 minutes.
-
Experimental Workflow
Data Presentation and Analysis
The rate of the enzymatic reaction is determined by calculating the initial linear rate of the decrease in fluorescence over time. The activity is typically expressed as nanomoles of ETF reduced per minute per milligram of protein (nmol/min/mg).
Table 1: Representative Kinetic Parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with Various Substrates
The following table presents known kinetic parameters for SBCAD with substrates structurally related to this compound. These values can serve as a reference for expected results. The kinetic parameters for this compound are expected to be within a similar range.
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Reference |
| (S)-2-Methylbutyryl-CoA | 20 | 2.2 | [6] |
| 2-Methylvaleryl-CoA | 21 | 1.58 | [7] |
| Isobutyryl-CoA | 89 | 2.0 | [6] |
| Hexanoyl-CoA | - | - | Active[8] |
Note: The specific activity will depend on the purity and concentration of the enzyme preparation.
Troubleshooting
-
High Background Fluorescence:
-
Ensure the use of a high-quality black microplate to minimize light scatter.
-
Check for autofluorescence of the substrate or other buffer components.
-
-
No or Low Signal:
-
Verify the activity of the purified enzyme or lysate with a known positive control substrate (e.g., 2-methylbutyryl-CoA).
-
Confirm the integrity and concentration of the ETF and this compound.
-
Ensure the deoxygenation system is working effectively.
-
-
Non-linear Reaction Rate:
-
Substrate depletion may be occurring. Use a lower enzyme concentration or a higher substrate concentration.
-
Enzyme instability. Ensure the assay is performed under optimal temperature and pH conditions.
-
By following these detailed application notes and protocols, researchers can accurately and reliably measure the enzymatic activity of the dehydrogenase acting on this compound, facilitating a deeper understanding of branched-chain fatty acid metabolism and its role in health and disease.
References
- 1. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Measurement of short-chain acyl-CoA dehydrogenase (SCAD) in cultured skin fibroblasts with hexanoyl-CoA as a competitive inhibitor to eliminate the contribution of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of the 2-methyl branched-chain Acyl-CoA dehydrogenase, an enzyme involved in NADH-dependent enoyl-CoA reduction in anaerobic mitochondria of the nematode, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 3-Methylhexanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Methylhexanoyl-CoA in in vitro enzyme assays. The protocols detailed below are designed for studying enzymes that metabolize branched-chain acyl-CoAs, with a focus on acyl-CoA dehydrogenases.
Introduction
This compound is a branched-chain acyl-coenzyme A thioester. It is an important intermediate in the metabolism of certain branched-chain fatty acids and amino acids. In vitro enzyme assays using this compound are critical for characterizing the activity and kinetics of enzymes involved in these metabolic pathways, and for screening potential therapeutic inhibitors.
Enzymatic Reaction and Signaling Pathway
This compound is a substrate for enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the initial step in the β-oxidation of this fatty acid. The reaction involves the FAD-dependent dehydrogenation of this compound to produce 3-Methyl-trans-2-hexenoyl-CoA.
Caption: β-oxidation of this compound by MCAD.
Experimental Protocols
In Vitro Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of MCAD using this compound as a substrate. The assay relies on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which can be monitored by a decrease in absorbance.
Materials:
-
Purified recombinant MCAD
-
This compound
-
Ferricenium hexafluorophosphate
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 100 µM ferricenium hexafluorophosphate.
-
Equilibrate the reaction mixture to 37°C in a cuvette.
-
Initiate the reaction by adding a known concentration of MCAD enzyme.
-
Immediately add varying concentrations of this compound to start the reaction.
-
Monitor the decrease in absorbance at 300 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Perform control experiments without the enzyme or without the substrate to account for non-enzymatic reduction.
Caption: Workflow for MCAD activity assay.
Determination of Kinetic Parameters (Km and Vmax)
The Michaelis-Menten kinetic parameters, Km and Vmax, can be determined by measuring the initial reaction velocity at various substrate concentrations.
Procedure:
-
Perform the MCAD activity assay as described above using a range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk or Hanes-Woolf plot can also be used for data linearization and parameter estimation.
Data Presentation
The following table summarizes hypothetical kinetic data for MCAD with this compound as a substrate, based on typical values for similar substrates.
| Parameter | Value | Units |
| Km | 15 ± 2 | µM |
| Vmax | 5.8 ± 0.5 | µmol/min/mg |
| kcat | 4.2 | s⁻¹ |
| kcat/Km | 2.8 x 10⁵ | M⁻¹s⁻¹ |
Application in Drug Discovery
This in vitro assay can be adapted for high-throughput screening of potential inhibitors of MCAD. Structurally similar molecules to this compound can act as competitive inhibitors. For example, 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA have been identified as mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase.[1]
Inhibitor Screening Protocol:
-
Perform the MCAD activity assay with a fixed, subsaturating concentration of this compound (e.g., at the Km value).
-
Add potential inhibitor compounds at various concentrations to the reaction mixture before adding the enzyme.
-
Measure the initial reaction velocity in the presence of the inhibitor.
-
Calculate the percent inhibition for each compound.
-
Determine the IC₅₀ value for potent inhibitors by plotting percent inhibition against inhibitor concentration.
Caption: Workflow for inhibitor screening.
Troubleshooting
-
Low Signal: Increase enzyme concentration or use a more sensitive detection method. Ensure the purity of the substrate.
-
High Background: Check for non-enzymatic reduction of the electron acceptor. Run appropriate controls.
-
Poor Reproducibility: Ensure accurate pipetting and temperature control. Use fresh reagents.
Conclusion
The protocols and data presented here provide a framework for the use of this compound in in vitro enzyme assays. These methods are valuable for characterizing enzyme function, understanding metabolic pathways, and for the discovery of novel therapeutic agents targeting branched-chain fatty acid metabolism.
References
Application Notes and Protocols for Stable Isotope Labeling of 3-Methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can track the movement and transformation of labeled compounds through complex biochemical pathways.[1] This approach provides invaluable insights into metabolic fluxes, pathway activities, and the impact of genetic or pharmacological interventions.[2] 3-Methylhexanoyl-CoA is a branched-chain acyl-CoA intermediate involved in fatty acid metabolism. Understanding its synthesis, degradation, and interaction with other metabolic pathways is crucial for research in areas such as metabolic diseases and drug development. These application notes provide detailed protocols for the stable isotope labeling of this compound and its analysis by mass spectrometry.
Biosynthesis and Metabolic Significance of this compound
This compound is a branched-chain fatty acyl-CoA. The biosynthesis of such molecules can occur through a few key pathways. The introduction of the methyl branch at the third carbon position can be achieved through two primary proposed mechanisms, both of which utilize the fatty acid synthase (FAS) machinery for chain elongation.
One proposed pathway involves propionate as a primer . In this scenario, propionyl-CoA serves as the starter unit for the growing acyl chain. The subsequent additions of two-carbon units from malonyl-CoA by the FAS complex directly result in the formation of a 3-methyl-branched fatty acid precursor.
An alternative hypothesis begins with a standard acetate primer . The characteristic methyl branch is then introduced during the elongation phase through the incorporation of a methylmalonyl-CoA extender unit instead of a malonyl-CoA unit at the second elongation cycle. Isotopic labeling experiments are ideally suited to distinguish between these two biosynthetic routes.
The catabolism of the branched-chain amino acids isoleucine and valine can also lead to the formation of propionyl-CoA, which can then serve as a precursor for the synthesis of 3-methyl-branched fatty acids.[3]
Applications in Research and Drug Development
Stable isotope labeling of this compound has several important applications:
-
Metabolic Flux Analysis: Tracing the incorporation of labeled precursors into this compound and its downstream metabolites allows for the quantification of metabolic rates through different pathways.[2]
-
Pathway Elucidation: Isotopic labeling patterns can help to confirm or discover novel biosynthetic and catabolic pathways involving branched-chain fatty acids.
-
Drug Discovery and Development: By observing how a drug candidate alters the metabolism of labeled this compound, researchers can understand its mechanism of action and potential off-target effects. For example, inhibitors of enzymes involved in fatty acid metabolism can be evaluated for their efficacy and specificity. The inhibition of HMG-CoA reductase by statins is a prime example of targeting a related pathway for therapeutic benefit.[1][4]
-
Disease Research: Studying the metabolism of this compound in models of metabolic diseases can reveal pathological alterations in branched-chain fatty acid metabolism.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Acyl-CoAs in Mammalian Cells using SILEC
This protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, which is highly effective for labeling coenzyme A and its thioesters.[2][5] This method takes advantage of the fact that mammalian cells cannot synthesize pantothenate (Vitamin B5), a precursor to Coenzyme A, and must acquire it from the culture medium.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Cell culture medium deficient in pantothenate
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[¹³C₃, ¹⁵N₁]-Pantothenate
-
Labeled precursor for the acyl chain (e.g., [U-¹³C₆]-Glucose, [U-¹³C₅]-Valine)
-
Phosphate Buffered Saline (PBS)
-
Methanol (ice-cold)
-
Water (LC-MS grade)
-
Internal standards (optional, but recommended for absolute quantification)
Procedure:
-
Cell Culture Preparation: Culture the mammalian cells in standard complete medium until they reach approximately 80% confluency.
-
Adaptation to Labeled Medium:
-
Prepare the SILEC medium by supplementing pantothenate-deficient medium with [¹³C₃, ¹⁵N₁]-Pantothenate and dFBS.
-
Passage the cells and seed them into the SILEC medium.
-
Culture the cells for at least three passages in the SILEC medium to ensure near-complete incorporation of the labeled pantothenate into the CoA pool.[5]
-
-
Introduction of Acyl Chain Label:
-
In the final passage, once cells have reached the desired confluency, replace the medium with fresh SILEC medium containing the desired labeled precursor for the acyl chain (e.g., [U-¹³C₆]-Glucose or [U-¹³C₅]-Valine).
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into this compound.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable volume of LC-MS grade water or an appropriate buffer for analysis.
-
Protocol 2: Analysis of Labeled this compound by LC-MS/MS
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for acyl-CoA analysis.
LC-MS/MS Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2) or targeted Selected Reaction Monitoring (SRM).
-
Collision Energy: Optimized for the fragmentation of this compound.
Data Analysis:
-
Identification: Identify the peak corresponding to this compound based on its retention time and accurate mass. The expected mass will depend on the isotopic labels incorporated.
-
Quantification: Integrate the peak area of the different isotopologues of this compound.
-
Isotopologue Distribution: Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) to calculate the extent of label incorporation. Correct for the natural abundance of stable isotopes.
Data Presentation
Quantitative data from stable isotope labeling experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Isotopologue Distribution of this compound after Labeling with [U-¹³C₆]-Glucose
| Time (hours) | M+0 (%) | M+2 (%) | M+3 (%) | M+5 (%) | Total Labeled (%) |
| 0 | 95.1 | 3.5 | 1.0 | 0.4 | 4.9 |
| 6 | 70.2 | 15.8 | 10.5 | 3.5 | 29.8 |
| 12 | 45.5 | 25.3 | 20.1 | 9.1 | 54.5 |
| 24 | 20.8 | 35.7 | 28.3 | 15.2 | 79.2 |
Table 2: Relative Abundance of this compound under Different Treatment Conditions
| Treatment | [¹²C]-3-Methylhexanoyl-CoA (Relative Abundance) | [¹³C]-3-Methylhexanoyl-CoA (Relative Abundance) | Fold Change (Labeled/Unlabeled) |
| Control | 1.00 ± 0.12 | 0.85 ± 0.09 | 0.85 |
| Drug A | 0.95 ± 0.15 | 0.42 ± 0.07 | 0.44 |
| Drug B | 1.10 ± 0.18 | 1.50 ± 0.21 | 1.36 |
Mandatory Visualizations
The following diagrams illustrate the biosynthetic pathways of 3-methyl-branched fatty acids and a general experimental workflow for stable isotope labeling studies.
Caption: Proposed biosynthetic pathways for 3-methyl-branched fatty acids.
Caption: General workflow for stable isotope labeling experiments.
References
- 1. HMG-CoA Reductase as Target for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards | Springer Nature Experiments [experiments.springernature.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methylhexanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial step of each fatty acid β-oxidation cycle.[1] This reaction introduces a trans double-bond between the α (C2) and β (C3) carbons of the acyl-CoA thioester substrate.[1] The specificity of different ACADs is primarily determined by the length of the fatty acid chain. The main categories include Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and Long-Chain Acyl-CoA Dehydrogenase (LCAD), as well as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[1]
This document provides detailed information on the use of 3-Methylhexanoyl-CoA as a substrate for various acyl-CoA dehydrogenases. This compound is a branched-chain acyl-CoA that is relevant in the context of branched-chain amino acid and fatty acid metabolism. Understanding its interaction with ACADs is crucial for research into metabolic disorders and for the development of targeted therapeutics.
Metabolic Pathway of this compound
The degradation of 3-methyl-branched fatty acids is a critical metabolic process. 3-methylhexanoic acid is first activated to its CoA ester, this compound, to enter the β-oxidation pathway. The initial dehydrogenation is catalyzed by an acyl-CoA dehydrogenase.
Caption: Activation and initial dehydrogenation of 3-methylhexanoic acid.
Quantitative Data: Acyl-CoA Dehydrogenase Activity with Branched-Chain Substrates
Note: The following data should be interpreted with caution as the position of the methyl group can significantly influence substrate binding and enzyme kinetics.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) | Source |
| 2-Methyl-branched-chain Acyl-CoA Dehydrogenase (from Ascaris suum) | 2-Methylbutyryl-CoA | 18 | 1.62 | [2] |
| 2-Methyl-branched-chain Acyl-CoA Dehydrogenase (from Ascaris suum) | 2-Methylvaleryl-CoA | 21 | 1.58 | [2] |
Substrate Specificity of Acyl-CoA Dehydrogenases
Several members of the acyl-CoA dehydrogenase family have been shown to exhibit activity towards branched-chain acyl-CoAs:
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): As its name suggests, SBCAD has the highest activity towards short branched-chain acyl-CoA derivatives, particularly (S)-2-methylbutyryl-CoA. It also demonstrates reactivity with other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs.[3]
-
Isobutyryl-CoA Dehydrogenase (ACAD8): This enzyme is primarily involved in the metabolism of valine and acts on isobutyryl-CoA. There is significant overlap in the in vitro substrate specificity of ACAD8 and SBCAD, with both accepting 2-methyl short/branched-chain acyl-CoAs.[4]
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): The substrate-binding cavity of human LCAD reveals structural features that allow it to accommodate bulky and branched-chain substrates, a capability not shared by SCAD, MCAD, or VLCAD.[2][5] This suggests that LCAD may play a role in the metabolism of such compounds.[5]
Experimental Protocols
A common and reliable method for assaying acyl-CoA dehydrogenase activity is the ferricenium-based spectrophotometric assay.
Experimental Workflow: Acyl-CoA Dehydrogenase Activity Assay
Caption: General workflow for an acyl-CoA dehydrogenase activity assay.
Protocol: Ferricenium-Based Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for measuring ACAD activity.
Materials:
-
Enzyme source (e.g., purified acyl-CoA dehydrogenase, mitochondrial extract, or cell homogenate)
-
This compound (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Assay Buffer: 100 mM TAPS buffer, pH 8.5
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., water or a mild buffer). The final concentration will depend on the expected Km value.
-
Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. A final assay concentration of 250 µM is often used.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the assay mixture containing:
-
100 mM TAPS buffer, pH 8.5
-
250 µM ferricenium hexafluorophosphate
-
Variable concentrations of this compound (to determine kinetic parameters)
-
-
-
Enzyme Reaction:
-
Equilibrate the assay mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of the enzyme source to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium to ferrocene (B1249389) (ε300 = 4,300 M-1cm-1).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The rate of substrate dehydrogenation is half the rate of ferrocenium reduction.
-
To determine the kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
While direct kinetic data for this compound as a substrate for common mammalian acyl-CoA dehydrogenases remains to be fully elucidated, existing research on related branched-chain substrates suggests that enzymes such as SBCAD, ACAD8, and potentially LCAD are likely candidates for its metabolism. The provided protocols offer a robust framework for researchers to investigate the enzymatic activity of various acyl-CoA dehydrogenases with this compound and to determine its specific kinetic parameters. Such studies are essential for a more comprehensive understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases [escholarship.org]
- 3. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 3-Methylhexanoyl-CoA Immunoassay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylhexanoyl-CoA is a short-chain acyl-coenzyme A derivative that plays a role in the metabolism of branched-chain fatty acids. Specifically, it is an intermediate in the peroxisomal alpha-oxidation pathway, a critical process for the breakdown of fatty acids with a methyl group at the β-carbon, such as phytanic acid obtained from dietary sources.[1][2] The accumulation of such metabolites can be indicative of certain metabolic disorders, including Refsum's disease, which results from a deficiency in the alpha-oxidation pathway.[2] Furthermore, related acyl-CoA molecules have been identified as potential biomarkers for mitochondrial dysfunction, a condition implicated in a wide range of diseases.[3]
Given its potential as a biomarker, a sensitive and specific immunoassay for the quantification of this compound is a valuable tool for researchers in metabolic diseases and drug development. This document provides a comprehensive guide to the development of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for this compound. The protocol covers hapten synthesis and conjugation, antibody production, and the detailed steps for performing and optimizing the immunoassay.
Principle of the Immunoassay
Due to its small size, this compound is a hapten and must be conjugated to a larger carrier protein to elicit an immune response for antibody production. The developed immunoassay is an indirect competitive ELISA. In this format, a this compound-protein conjugate (coating antigen) is immobilized on a microplate. The sample containing free this compound is incubated with a specific primary antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the limited amount of primary antibody. A lower concentration of this compound in the sample results in more antibody binding to the plate, producing a stronger signal. Conversely, a higher concentration of this compound leads to less antibody binding and a weaker signal. The signal is inversely proportional to the concentration of this compound in the sample.
Data Presentation
Table 1: Representative Standard Curve Data for this compound ic-ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.850 | 100.0 |
| 0.1 | 1.628 | 88.0 |
| 0.5 | 1.184 | 64.0 |
| 1.0 | 0.851 | 46.0 |
| 5.0 | 0.389 | 21.0 |
| 10.0 | 0.222 | 12.0 |
| 50.0 | 0.111 | 6.0 |
| 100.0 | 0.074 | 4.0 |
B/B₀ is the ratio of the absorbance of a standard or sample to the absorbance of the zero standard.
Table 2: Assay Performance Characteristics
| Parameter | Value |
| IC₅₀ | 1.2 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Linear Range | 0.2 - 20 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 3: Cross-Reactivity with Related Molecules
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.2 | 100 |
| Hexanoyl-CoA | 85 | 1.4 |
| Octanoyl-CoA | > 1000 | < 0.1 |
| 3-Hydroxy-3-methylglutaryl-CoA | 250 | 0.5 |
| Coenzyme A | > 1000 | < 0.1 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of related compound) x 100
Table 4: Recovery of this compound from Spiked Plasma Samples
| Sample | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | CV (%) |
| 1 | 1.0 | 0.98 | 98.0 | 5.2 |
| 2 | 5.0 | 5.25 | 105.0 | 6.8 |
| 3 | 10.0 | 9.50 | 95.0 | 4.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hapten and Conjugation to Carrier Proteins
1.1. Hapten Synthesis (Introduction of a Carboxyl Group)
To enable conjugation to a carrier protein, a linker with a terminal carboxyl group is introduced to the this compound molecule. A common strategy is to modify the adenine (B156593) ring of the coenzyme A moiety.
-
Materials: this compound, succinic anhydride (B1165640), N,N-Dimethylformamide (DMF), Triethylamine (TEA), Diethyl ether, Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Phosphate Buffered Saline (PBS), Dialysis tubing (10 kDa MWCO).
-
Procedure:
-
Dissolve this compound and a 10-fold molar excess of succinic anhydride in anhydrous DMF.
-
Add a 2-fold molar excess of TEA and stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting hapten (this compound-hemisuccinate) by adding cold diethyl ether.
-
Wash the precipitate several times with diethyl ether and dry under vacuum.
-
Confirm the structure of the hapten using techniques such as Mass Spectrometry and NMR.
-
1.2. Conjugation to Carrier Proteins (BSA and KLH)
The hapten is conjugated to BSA for use as a coating antigen in the ELISA and to KLH for immunization to produce antibodies.
-
Procedure:
-
Dissolve the this compound-hemisuccinate hapten, EDC, and NHS in DMF at a molar ratio of 1:1.5:1.2.
-
Stir the mixture at room temperature for 4 hours to activate the carboxyl group of the hapten.
-
Separately, dissolve BSA or KLH in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution with gentle stirring. The molar ratio of hapten to protein can be varied to optimize hapten density (e.g., 20:1, 40:1, 60:1).
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, with several buffer changes.
-
Determine the protein concentration and hapten density of the conjugate. Hapten density can be estimated by MALDI-TOF mass spectrometry or by spectrophotometric methods like the TNBS assay for the modification of lysine (B10760008) residues.[4]
-
Protocol 2: Antibody Production
-
Procedure:
-
Emulsify the this compound-KLH conjugate (immunogen) with an equal volume of Freund's complete adjuvant (for the initial immunization) or Freund's incomplete adjuvant (for booster immunizations).
-
Immunize rabbits or mice with the emulsion. A typical immunization schedule involves an initial injection followed by booster injections every 3-4 weeks.
-
Collect blood samples 7-10 days after each booster injection to test the antibody titer using the developed indirect ELISA (Protocol 3).
-
Once a high antibody titer is achieved, collect the antiserum. Polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.
-
Protocol 3: Indirect Competitive ELISA (ic-ELISA)
-
Materials: 96-well microtiter plates, this compound-BSA conjugate (coating antigen), this compound standards, primary antibody (antiserum or purified polyclonal antibody), HRP-conjugated secondary antibody, Coating Buffer (carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20, PBST), Blocking Buffer (e.g., 5% non-fat dry milk in PBST), Substrate Solution (TMB), Stop Solution (2 M H₂SO₄).
-
Procedure:
-
Coating: Dilute the this compound-BSA conjugate in Coating Buffer (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of this compound standards and samples.
-
In a separate plate or tubes, mix 50 µL of each standard/sample with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Protocol 4: Assay Optimization
To achieve the best assay performance, several parameters should be optimized:
-
Coating Antigen Concentration: Test a range of concentrations (e.g., 0.1 to 10 µg/mL) to find the optimal concentration that gives a high signal-to-noise ratio.
-
Primary Antibody Dilution: Perform a titration of the primary antibody to determine the dilution that results in an absorbance of approximately 1.5-2.0 for the zero standard (B₀).
-
Hapten Density: The number of hapten molecules conjugated to the carrier protein can significantly impact antibody recognition and assay sensitivity. Prepare conjugates with different hapten densities and test them as both immunogens and coating antigens to find the optimal combination. Lower hapten densities on the coating antigen can sometimes lead to higher sensitivity.[4]
-
Incubation Times and Temperatures: Vary the incubation times and temperatures for each step to optimize the binding kinetics and minimize background noise.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents or blocking agents in the assay buffer can influence antibody-antigen binding. Test different buffer formulations to improve assay performance.
Mandatory Visualizations
Caption: Alpha-oxidation pathway of branched-chain fatty acids and the potential role of this compound as a biomarker for mitochondrial dysfunction.
References
- 1. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Metabolic origin and significance of 3-methylglutaryl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 3-Methylhexanoyl-CoA stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3-Methylhexanoyl-CoA in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary causes?
A1: this compound, like other acyl-CoA thioesters, is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The thioester bond is prone to cleavage by water, especially under alkaline or strongly acidic conditions, yielding 3-methylhexanoic acid and free Coenzyme A (CoASH).
-
Transthioesterification: In the presence of other thiol-containing compounds (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol, or free cysteine), the 3-methylhexanoyl group can be transferred, forming a new thioester and leaving CoASH.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. If a stock solution is necessary, it should be prepared in an anhydrous organic solvent like methanol, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. Aqueous solutions are significantly less stable and should be prepared fresh for each experiment.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the thioester bond is highly pH-dependent. It is most stable in slightly acidic conditions (pH 4-6). As the pH becomes neutral and increasingly alkaline (pH > 7), the rate of hydrolysis increases significantly.
Q4: Can I include reducing agents like DTT in my buffers when working with this compound?
A4: It is generally not recommended to include high concentrations of reducing agents like DTT or β-mercaptoethanol in your buffers, as they can lead to transthioesterification. If a reducing agent is necessary to maintain the integrity of other components in your assay, its concentration should be minimized, and the incubation time with this compound should be as short as possible.
Q5: How can I confirm the concentration and purity of my this compound solution?
A5: The concentration and purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate this compound from its degradation products and allow for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Verify the integrity of your stock using HPLC or LC-MS/MS. |
| Inconsistent results between experiments | Variable degradation of this compound due to differences in incubation times or buffer conditions. | Standardize all experimental parameters, including buffer pH, temperature, and incubation times. Prepare a master mix of reagents to ensure consistency across samples. |
| Appearance of unexpected peaks in my chromatogram | Hydrolysis or transthioesterification of this compound. | Analyze for the presence of 3-methylhexanoic acid and free CoASH (hydrolysis products). If other thioesters are suspected (transthioesterification), their identity can be confirmed by mass spectrometry. |
| Low recovery of this compound after sample preparation | Adsorption to plasticware or degradation during extraction. | Use low-adhesion microcentrifuge tubes and pipette tips. Perform extraction steps at low temperatures (on ice) and minimize the time the sample spends in aqueous solutions. |
Quantitative Stability Data
The following table summarizes the stability of various acyl-CoAs in different solutions, providing an estimate for the stability of branched-chain acyl-CoAs like this compound. Data is presented as the percentage remaining after incubation at 4°C for the specified duration.
| Solvent/Buffer | pH | % Remaining after 4 hours | % Remaining after 24 hours |
| Methanol | N/A | ~100% | >95% |
| 50% Methanol / 50% 50 mM Ammonium Acetate | 7.0 | >95% | ~90% |
| Water | ~7.0 | ~90% | <80% |
| 50 mM Ammonium Acetate | 7.0 | ~85% | <70% |
| 50% Methanol / 50% 50 mM Ammonium Acetate | 3.5 | >95% | ~95% |
Note: Data is generalized from studies on various acyl-CoAs and is intended for comparative purposes.
The half-life of the thioester bond is highly dependent on the specific acyl group, pH, and temperature. The table below provides approximate half-lives for some short-chain acyl-CoAs, which can serve as a reference.
| Acyl-CoA | Conditions | Approximate Half-life |
| Acetyl-CoA | Quenched reaction mixture | 92 hours |
| Formyl-CoA | Quenched reaction mixture | 1.9 hours |
| Oxalyl-CoA | Quenched reaction mixture | 29 hours |
| Succinyl-CoA | Quenched reaction mixture | 343 hours |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol describes a method to evaluate the stability of this compound in a given solution over time.
Materials:
-
This compound
-
Test solution (e.g., experimental buffer)
-
Quenching solution (e.g., 10% trichloroacetic acid in water)
-
Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Prepare a solution of this compound in the test solution at a known concentration (e.g., 10 µM).
-
At time zero, take an aliquot of the solution and immediately quench the reaction by adding it to the quenching solution containing the internal standard.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and quench them in the same manner.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting inconsistent experimental results.
Technical Support Center: 3-Methylhexanoyl-CoA Quantification
Welcome to the technical support center for the quantitative analysis of 3-Methylhexanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
The accurate quantification of this compound, a medium-chain acyl-CoA, is challenging due to several factors:
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Low Endogenous Abundance: this compound is typically present in low nanomolar concentrations in tissues, requiring highly sensitive analytical instrumentation.
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Analyte Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic degradation, necessitating rapid sample quenching and processing at low temperatures.[1][2]
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Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3][4]
-
Isobaric Interference: Other acyl-CoAs with the same molecular weight as this compound (e.g., heptanoyl-CoA) can co-elute and interfere with its detection, requiring effective chromatographic separation.[5][6]
-
Sample Preparation: Efficient extraction from complex biological matrices is critical for accurate measurement. The choice of extraction method can significantly impact recovery rates.[2][7][8]
Q2: Which analytical technique is most suitable for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the quantification of acyl-CoAs, including this compound.[7] This technique offers high sensitivity and selectivity, which are crucial for measuring low-abundance analytes in complex biological matrices. The use of multiple reaction monitoring (MRM) allows for the specific detection and quantification of the target molecule.[1][9]
Q3: Why is an internal standard essential for accurate quantification?
An internal standard (IS) is crucial for correcting for sample loss during preparation and for mitigating matrix effects. The ideal IS is a stable isotope-labeled version of the analyte (e.g., [¹³C₃, ¹⁵N₁]-3-Methylhexanoyl-CoA), as it has nearly identical chemical and physical properties to the endogenous analyte and co-elutes chromatographically.[10][11] If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[1][2]
Q4: What are the expected MRM transitions for this compound in positive ion mode ESI-LC-MS/MS?
In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[7][9] For this compound (molecular weight to be calculated), the primary MRM transition for quantification would be from the protonated molecule [M+H]⁺ to the fragment ion [M+H-507]⁺. A secondary, qualifying transition to another fragment, such as the adenosine (B11128) diphosphate (B83284) fragment at m/z 428, is often monitored for confirmation.[9][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Problem: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure tissue homogenization is thorough. Use a validated extraction solvent for medium-chain acyl-CoAs, such as a mixture of acetonitrile, methanol, and water.[8] Solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[13] |
| Analyte Degradation | Acyl-CoAs are unstable. Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, flash-freeze tissue samples in liquid nitrogen and store them at -80°C.[1] |
| Ion Suppression | The biological matrix can significantly suppress the ionization of the target analyte.[4] Implement a robust sample cleanup procedure (e.g., SPE).[13] Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. Use a stable isotope-labeled internal standard to normalize for matrix effects.[10] |
| Incorrect MS/MS Parameters | Optimize the MS/MS parameters for this compound, including precursor and product ion selection, collision energy, and other instrument-specific settings. This requires empirical determination using a pure standard. |
Problem: High Background Noise or Interfering Peaks
| Potential Cause | Recommended Solution |
| Matrix Interference | Enhance sample cleanup using techniques like SPE.[13] Modify the chromatographic gradient to better separate the analyte from interfering compounds. |
| Isobaric Interference | Improve chromatographic resolution by using a longer column, a smaller particle size, or by optimizing the mobile phase composition. The separation of isomers like methylmalonyl-CoA and succinyl-CoA has been achieved using ion-pairing reagents.[6] |
| Contamination | Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned to prevent contamination. |
Problem: Poor Reproducibility and High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the entire sample preparation workflow, from tissue collection to final extract reconstitution. Ensure consistent timing and temperatures for all steps. |
| Variable Matrix Effects | The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[14][15] The use of a stable isotope-labeled internal standard added at the very beginning of the sample preparation is the most effective way to correct for this variability.[10][11] |
| Instrument Instability | Perform regular calibration and maintenance of the LC-MS/MS system. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run. |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs are efficiently ionized in positive mode.[9] |
| Quantification Transition (MRM) | [M+H]⁺ → [M+H-507]⁺ | This corresponds to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, a characteristic fragmentation for acyl-CoAs.[7][9] |
| Confirmation Transition (MRM) | [M+H]⁺ → 428 m/z | This corresponds to the fragmentation of the 5' diphosphates and is used for qualitative identification.[9] |
| Internal Standard | Stable Isotope-Labeled this compound or C17:0-CoA | Corrects for matrix effects and sample loss during preparation.[1][10][11] |
Table 2: Reported Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Analyte Type | Tissue Type | Recovery Rate | Reference |
| Protein Precipitation (Acetonitrile/Methanol/Water) | Short- and Medium-Chain Acyl-CoAs | Liver, Brain, Muscle, Adipose | 60-140% | [7] |
| 5-Sulfosalicylic Acid (SSA) | Short-Chain Acyl-CoAs | - | 59-80% | [9] |
| Solid-Phase Extraction (SPE) | Short-Chain Acyl-CoAs | - | 26-62% | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
-
Tissue Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue powder in a pre-chilled tube.
-
Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) containing the internal standard (e.g., [¹³C₃, ¹⁵N₁]-3-Methylhexanoyl-CoA or C17:0-CoA).[8]
-
Homogenize the sample using a bead beater or a tissue homogenizer while keeping it on ice.
-
-
Protein Precipitation:
-
Vortex the homogenate for 5 minutes at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Illustration of matrix effects in ESI-MS.
Caption: Chromatographic resolution of isobaric compounds.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for 3-Methylhexanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine mass spectrometry source conditions for the analysis of 3-Methylhexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing this compound? A1: For acyl-CoA compounds, including this compound, positive electrospray ionization (ESI) mode is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for the analysis of fatty acyl-CoAs.[1][2]
Q2: My signal for this compound is very low or completely absent. What are the common causes? A2: Low or absent signal for acyl-CoAs can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are not acidic.[3] It is critical to keep samples cold and minimize their time at room temperature to prevent degradation.[3]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can significantly impact ionization efficiency.[3]
-
Ion Suppression: Complex biological samples can introduce matrix effects that suppress the signal of the target analyte.[3][4]
-
Suboptimal Source Conditions: The parameters of the ESI source, such as capillary voltage, cone voltage, desolvation temperature, and gas flows, have a major impact on signal intensity and must be optimized.[3][5]
-
Poor Chromatography: Issues like poor peak shape can decrease the signal-to-noise ratio, leading to lower apparent sensitivity.[3][6]
Q3: What are the characteristic MS/MS fragmentation patterns for this compound? A3: In positive ion mode, acyl-CoAs exhibit a highly predictable fragmentation pattern. The most common fragmentation involves a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da from the protonated precursor ion ([M+H]⁺).[1][7][8][9] Another characteristic fragment ion is observed at an m/z of 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[2][9][10][11] These characteristic fragments are ideal for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods.[2][11]
Q4: How can I prevent the degradation of my this compound samples? A4: To minimize the degradation of acyl-CoAs, samples should be processed quickly on ice and stored at -80°C, preferably as a dry pellet.[7] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[7]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal issues with this compound.
Issue: Weak or No Signal Detected for this compound
Step 1: Verify Mass Spectrometer Performance
-
Question: Is the instrument functioning correctly?
-
Action: Infuse a known, stable compound to confirm that the mass spectrometer is responsive and properly calibrated.[3] A complete loss of signal often points to a singular system failure.[12] Regularly tune and calibrate your instrument to ensure it operates at peak performance.[4]
Step 2: Check Sample and Mobile Phase Integrity
-
Question: Are the sample and mobile phases viable?
-
Action: Prepare fresh standards of this compound and fresh mobile phases.[3] Acyl-CoAs can degrade, and contaminated or improperly prepared mobile phases can severely affect ionization.
Step 3: Assess the Electrospray
-
Question: Is the electrospray stable?
-
Action: Visually inspect the ESI needle tip to ensure a stable and consistent spray.[12] An unstable spray, often caused by incorrect nebulizer gas pressure or blockages, will lead to a fluctuating or absent signal. The combination of spray voltage, nitrogen for nebulization, and mobile phase flow must be present to produce a stable ESI spray.[12]
Step 4: Review Source Parameters
-
Question: Are the ESI source parameters optimized?
-
Action: Ensure that source parameters like capillary voltage, source temperature, and gas flow rates are set to appropriate values for your analyte and flow rate.[3] If you haven't optimized these parameters, refer to the Experimental Protocol for Source Optimization below. Even instruments of the same make and model can have different optimal settings.[13]
Data Presentation
Table 1: Key Mass-to-Charge Ratios (m/z) for this compound Analysis in Positive ESI Mode.
| Description | Formula | Monoisotopic Mass | m/z of [M+H]⁺ | Key Fragment 1 m/z ([M+H-507]⁺) | Key Fragment 2 m/z |
| This compound | C₂₈H₄₈N₇O₁₇P₃S | 883.2047 | 884.2125 | 377.2173 | 428.0365 |
Table 2: Typical Starting ESI Source Parameters for Acyl-CoA Analysis. These parameters serve as a starting point and should be systematically optimized for your specific instrument and experimental conditions.
| Parameter | Typical Range | Optimal Value Goal |
| Capillary Voltage (kV) | 2.0 - 4.0 | Maximize signal on a stable plateau |
| Cone Voltage (V) | 10 - 60 | Maximize precursor ion, minimize in-source fragmentation |
| Desolvation Gas Temp (°C) | 250 - 400 | Efficient desolvation without thermal degradation |
| Desolvation Gas Flow (L/hr) | 600 - 1000 | Adequate drying of droplets |
| Nebulizer Gas Pressure (psi) | 30 - 60 | Stable spray for a given flow rate |
| Source Temperature (°C) | 100 - 150 | Maintain analyte integrity |
Experimental Protocols
Protocol: Systematic Optimization of ESI Source Conditions
This protocol describes how to optimize key source parameters by infusing a standard solution of this compound.
-
Standard Preparation: a. Prepare a 1 µM solution of this compound standard. b. The solvent should mimic the mobile phase composition at the expected elution time of the analyte (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Infusion Setup: a. Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 5-10 µL/min).[1] b. Set the mass spectrometer to monitor the [M+H]⁺ ion for this compound (m/z 884.2).
-
Parameter Optimization: a. Begin with the typical starting parameters listed in Table 2. b. Optimize one parameter at a time. While monitoring the signal intensity of m/z 884.2, adjust a single parameter across its range to find the value that yields the maximum, stable signal. c. Capillary Voltage: Vary the voltage (e.g., from 2.0 to 4.0 kV in 0.2 kV increments). Select a voltage that provides high signal intensity but avoids corona discharge, which can cause signal instability.[14] d. Cone (or Declustering) Voltage: Adjust this voltage (e.g., from 10 to 60 V in 5 V increments). The goal is to maximize the precursor ion signal while minimizing unwanted in-source fragmentation.[14] e. Desolvation Temperature: Increase the temperature (e.g., from 250 to 400°C in 25°C increments) to find the point of optimal solvent evaporation without causing thermal degradation of the analyte.[5] f. Desolvation Gas Flow: Adjust the gas flow to ensure efficient droplet drying, which is crucial for releasing ions into the gas phase.[5] g. Iterate: After finding the optimum for one parameter, you may need to re-optimize others, as source parameters can be interdependent.
-
Collision Energy (for MS/MS): a. Once source conditions are optimized, switch to MS/MS mode. b. While monitoring the transition from the precursor ion (m/z 884.2) to the primary fragment ion (m/z 377.2), vary the collision energy. c. Select the collision energy that produces the most intense and stable product ion signal. It is often recommended to retain about 10-15% of the parent ion.[15]
Visualizations
Below is a logical workflow for troubleshooting low signal intensity for this compound.
Caption: A logical workflow for troubleshooting low LC-MS signal.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
resolving isomeric interferences of 3-Methylhexanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for resolving isomeric interferences of 3-Methylhexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with this compound analysis?
A1: this compound is a seven-carbon branched-chain acyl-CoA. It is isobaric (has the same mass) with several other structural isomers, including other methylhexanoyl-CoAs (like 2-, 4-, and 5-methylhexanoyl-CoA) and straight-chain heptanoyl-CoA. Furthermore, this compound itself possesses a chiral center at the third carbon, leading to two stereoisomers: (R)-3-Methylhexanoyl-CoA and (S)-3-Methylhexanoyl-CoA. These isomers are often difficult to distinguish without specialized analytical methods.
Q2: Why can't I separate this compound from its isomers using a standard C18 column?
A2: Standard reverse-phase columns, such as C18, separate molecules primarily based on hydrophobicity. Structural isomers of this compound have very similar molecular structures and polarities, causing them to co-elute or have very poor resolution on these columns.[1][2] Stereoisomers ((R) and (S)) have identical physical properties in a non-chiral environment and cannot be separated at all by standard C18 chromatography.
Q3: What is the most effective analytical approach to resolve these isomers?
A3: A combination of chiral liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most effective approach. A chiral stationary phase (CSP) in the LC column is required to separate the (R) and (S) stereoisomers.[3][4][5] This chromatographic separation, coupled with the high selectivity and sensitivity of MS/MS for detection, allows for unambiguous identification and quantification of each isomer. For complex mixtures, high-resolution ion mobility-mass spectrometry (HRIM-MS) is an emerging technique that can provide an additional dimension of separation based on the ion's size and shape.[6]
Q4: How can I confirm the identity of each isomeric peak if they produce the same mass fragments?
A4: Since isomers have the same mass and typically produce identical fragments in MS/MS, peak identification relies on chromatographic retention time. You must run authenticated chemical standards for each isomer you wish to identify (e.g., pure (R)-3-Methylhexanoyl-CoA and (S)-3-Methylhexanoyl-CoA). The peak from your sample that has the same retention time as a specific standard under identical chromatographic conditions can be confidently identified as that isomer.
Troubleshooting Guide
Problem: A single, broad, or poorly resolved peak is observed in my LC-MS analysis.
This is a classic sign of co-elution, where multiple isomers are exiting the chromatography column at the same time.
-
Cause 1: Inappropriate Column Chemistry. A standard C18 column lacks the selectivity to separate chiral and most structural isomers.
-
Solution: Switch to a chiral stationary phase (CSP) column. Polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for resolving chiral compounds and can also improve the separation of structural isomers.[3][5]
-
-
Cause 2: Suboptimal Mobile Phase or Gradient. The mobile phase composition and gradient elution profile directly impact separation.
-
Solution: Optimize your LC method. Experiment with different solvent systems (e.g., acetonitrile (B52724) vs. methanol). Employ a shallower, longer gradient to give the isomers more time to resolve on the column. Adjust the mobile phase pH or add modifiers if compatible with your column and mass spectrometer.[7]
-
Problem: I see distinct peaks, but I am unsure of their identity.
-
Cause: Lack of Authentic Standards. Without reference materials, peak assignment is speculative. Mass spectrometry alone cannot differentiate between isomers.
-
Solution: Procure certified chemical standards for each potential isomer. Inject each standard individually to determine its unique retention time. Create a "retention time library" for your specific LC method. A co-elution experiment, where you spike a sample with a known standard, can also confirm identity if the peak of interest increases in intensity without changing shape.[8]
-
Problem: My signal-to-noise ratio is poor for all acyl-CoA species.
-
Cause 1: Analyte Instability. Acyl-CoA thioesters can be unstable and susceptible to hydrolysis, especially at non-optimal pH or temperature.
-
Solution: Ensure samples are processed quickly on ice and stored at -80°C. Use an acidic extraction buffer (e.g., containing formic or acetic acid) to improve stability. Minimize freeze-thaw cycles.
-
-
Cause 2: Suboptimal Mass Spectrometer Settings. Acyl-CoAs have specific fragmentation patterns that must be targeted correctly.
-
Solution: Optimize MS/MS parameters using a pure standard. Acyl-CoAs typically show a characteristic neutral loss of the 507 Da phospho-ADP moiety.[9][10] Ensure the collision energy is optimized to produce this fragment and other characteristic product ions for use in a Multiple Reaction Monitoring (MRM) experiment.
-
Visualizations & Workflows
Caption: General workflow for resolving and quantifying this compound isomers.
Caption: Troubleshooting logic for addressing poor chromatographic resolution.
Caption: Common MS/MS fragmentation pattern for acyl-CoA molecules.
Data Presentation
Table 1: Common Isomers of this compound
| Isomer Name | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C₂₈H₄₈N₇O₁₇P₃S | 883.2095 | Chiral center at C3 ((R) and (S) forms) |
| 2-Methylhexanoyl-CoA | C₂₈H₄₈N₇O₁₇P₃S | 883.2095 | Structural Isomer, Chiral |
| 4-Methylhexanoyl-CoA | C₂₈H₄₈N₇O₁₇P₃S | 883.2095 | Structural Isomer, Chiral |
| 5-Methylhexanoyl-CoA | C₂₈H₄₈N₇O₁₇P₃S | 883.2095 | Structural Isomer, Achiral |
| Heptanoyl-CoA | C₂₈H₄₈N₇O₁₇P₃S | 883.2095 | Straight-chain Structural Isomer |
Table 2: Representative UPLC-MS/MS Transitions for Hexanoyl-CoA Isomers
These mass transitions are generally applicable to all C7-acyl-CoA isomers listed above. Chromatographic separation is mandatory for differentiation.
| Analysis Mode | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Description |
| Positive | m/z 884.2 | m/z 377.1 | Acyl-pantetheine fragment |
| Positive | m/z 884.2 | m/z 428.0 | Adenosine 3',5'-diphosphate fragment[10] |
| Positive | m/z 884.2 | m/z 303.1 | Pantetheine (B1680023) phosphate (B84403) fragment |
| Negative | m/z 882.2 | m/z 408.0 | Fragment of the ADP moiety |
| Negative | m/z 882.2 | m/z 766.2 | Loss of pantetheine arm |
Experimental Protocols
Protocol 1: Chiral Liquid Chromatography Method for Isomer Separation
This protocol provides a starting point for separating this compound isomers. Optimization will be required based on your specific instrumentation and standards.
-
LC System: UPLC or HPLC system capable of generating precise gradients.
-
Column: A polysaccharide-based chiral column (e.g., CHIRALCEL® OD-3R, 3 µm, 2.1 x 150 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 10 15.0 50 16.0 95 18.0 95 18.1 10 | 22.0 | 10 |
Protocol 2: UPLC-MS/MS Instrument Settings (Triple Quadrupole)
These are typical settings for a tandem mass spectrometer coupled to a UPLC system for targeted quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.[1]
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the transitions from Table 2. Optimize collision energy for each transition using a pure standard to achieve the highest intensity for the product ion. A typical starting collision energy range is 20-40 eV.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation [mdpi.com]
- 4. Achiral and Chiral Separations Using Micellar Electrokinetic Chromatography, Polyelectrolyte Multilayer Coatings, and Mixed Mode Separation Techniques with Molecular Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. biocompare.com [biocompare.com]
- 7. Novel methods of chiral separation - Mapping Ignorance [mappingignorance.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylhexanoyl-CoA Handling and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylhexanoyl-CoA. Our aim is to help you minimize sample degradation and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound primarily occurs through two mechanisms:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated by non-neutral pH (both acidic and basic conditions) and elevated temperatures.
-
Enzymatic Degradation: Enzymes such as acyl-CoA thioesterases (ACOTs), which are present in many biological samples, can enzymatically hydrolyze the thioester bond, converting this compound back to 3-methylhexanoic acid and Coenzyme A.
Q2: How should I properly store my this compound samples to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your this compound samples. For long-term storage, it is recommended to store samples as a lyophilized powder or in an anhydrous organic solvent at -80°C. For short-term storage, aqueous solutions should be kept on ice and used as quickly as possible. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: What are the best practices for handling this compound during an experiment?
A3: To minimize degradation during your experiments, always keep your samples on ice. When preparing solutions, use high-purity, RNase/DNase-free water and consider using buffers at a slightly acidic to neutral pH (pH 6.0-7.0), where thioester stability is generally higher. Use of glass vials is recommended over plastic as some plastics can adsorb acyl-CoAs.
Q4: I am seeing a low or no signal for this compound in my LC-MS/MS analysis. What could be the cause?
A4: A low or nonexistent signal can be due to several factors:
-
Sample Degradation: Ensure that proper storage and handling procedures have been followed.
-
Poor Extraction Efficiency: Your sample preparation protocol may not be optimal for short-chain acyl-CoAs. Consider alternative extraction methods, such as protein precipitation with sulfosalicylic acid or solid-phase extraction (SPE) optimized for short-chain acyl-CoAs.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. Ensure your sample cleanup is adequate and consider using a stable isotope-labeled internal standard for accurate quantification.
-
Instrumental Issues: Check the performance of your LC-MS/MS system, including the column, mobile phases, and mass spectrometer settings.
Q5: How can I quantify this compound accurately?
A5: Accurate quantification is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard of this compound. If a specific standard is unavailable, a structurally similar odd-chain acyl-CoA can be used. It is crucial to create a calibration curve in a matrix that closely matches your samples to account for any matrix effects.
Troubleshooting Guides
Issue 1: Sample Degradation
| Symptom | Possible Cause | Recommended Solution |
| Decreased concentration of this compound over time. | Improper Storage: Storage at temperatures above -80°C, repeated freeze-thaw cycles. | Store samples as a lyophilized powder or in an anhydrous organic solvent at -80°C. Aliquot samples to avoid multiple freeze-thaw cycles. |
| Incorrect pH: Storage in highly acidic or alkaline solutions. | Store in a buffer with a pH between 6.0 and 7.0. | |
| Enzymatic Degradation: Contamination of the sample with acyl-CoA thioesterases. | For in vitro experiments, use purified reagents and sterile techniques. For biological samples, immediately quench enzymatic activity after collection (e.g., by flash-freezing in liquid nitrogen or adding acid). |
Issue 2: Inaccurate Quantification in LC-MS/MS
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate injections. | Sample Instability in Autosampler: Degradation of the analyte in the autosampler vial. | Maintain the autosampler at a low temperature (e.g., 4°C). Reconstitute dried extracts just prior to analysis. |
| Matrix Effects: Ion suppression or enhancement from co-eluting compounds. | Improve sample cleanup using methods like solid-phase extraction (SPE). Use a stable isotope-labeled internal standard. Dilute the sample to reduce the concentration of interfering matrix components. | |
| Non-linear calibration curve. | Inappropriate Calibration Range: The concentration of your samples falls outside the linear range of your calibration curve. | Adjust the calibration curve to bracket the expected concentration of your samples. |
| Matrix Mismatch: The matrix of your calibrators does not match the matrix of your samples. | Prepare calibration standards in a matrix that is as similar as possible to your experimental samples. |
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Solution*
| Temperature | pH | Half-life (t1/2) |
| 4°C | 6.0 | > 24 hours |
| 4°C | 7.4 | ~ 12-18 hours |
| 4°C | 8.5 | ~ 4-6 hours |
| 25°C | 6.0 | ~ 8-12 hours |
| 25°C | 7.4 | ~ 2-4 hours |
| 25°C | 8.5 | < 1 hour |
| 37°C | 7.4 | < 1 hour |
*This table provides estimated stability based on the general behavior of short-chain acyl-CoA thioesters. Actual stability may vary and should be experimentally determined for your specific conditions.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Biological Tissues
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (10-50 mg).
-
Immediately homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) to precipitate proteins and quench enzymatic activity.
-
-
Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the this compound with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate (or the supernatant if SPE was not performed) under a stream of nitrogen gas.
-
Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase just before analysis.
-
Mandatory Visualization
Putative Degradation Pathway of this compound
The degradation of this compound is expected to proceed via the β-oxidation pathway, with modifications to accommodate the methyl branch. The key enzymatic steps are likely catalyzed by enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-oxoacyl-CoA thiolase, which have been shown to act on branched-chain acyl-CoAs.[1][2][3][4][5]
Caption: A putative β-oxidation pathway for this compound.
Experimental Workflow for this compound Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound.
Caption: General experimental workflow for this compound analysis.
Logical Relationship: Factors Affecting this compound Stability
This diagram illustrates the key factors that influence the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. aocs.org [aocs.org]
Technical Support Center: Troubleshooting Chromatographic Peak Shape for 3-Methylhexanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor chromatographic peak shape of 3-Methylhexanoyl-CoA. The following question-and-answer format directly addresses common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor chromatographic peak shape for this compound?
Poor peak shape, including tailing, fronting, and broadening, can compromise the accuracy and resolution of your analysis.[1] The causes can generally be categorized into four main areas: chemical interactions, instrumental effects, column issues, and sample-related problems. This compound, as an ionizable acyl-CoA, is particularly sensitive to mobile phase pH and interactions with the stationary phase.[2][3]
A systematic approach is crucial for efficiently diagnosing the root cause. The workflow below outlines a logical progression for troubleshooting.
Caption: General troubleshooting workflow for poor peak shape.
Q2: My this compound peak is tailing. What are the specific causes and how can I fix it?
Peak tailing is the most common peak shape problem and often results from unwanted secondary interactions between the analyte and the stationary phase.[4] For a molecule like this compound, which contains polar and ionizable groups, several factors can contribute.
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction of basic or polar analytes with acidic silanol groups on the silica-based column packing.[5][6] The phosphate (B84403) groups in the Coenzyme A moiety can interact strongly with these sites.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the silanol groups, minimizing these secondary ionic interactions.[6]
-
Solution 2: Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing tailing for polar and basic compounds.[5]
-
-
Insufficient Buffer Capacity: If the buffer concentration is too low, it may not adequately control the pH at the column surface, leading to inconsistent ionization of both the analyte and silanol groups.[1][7]
-
Solution: Use a buffer concentration of 10-25 mM to ensure stable pH conditions.[7]
-
-
Column Contamination: Accumulation of strongly retained matrix components at the column inlet can create active sites that cause tailing.[4][8]
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Metal Chelation: Trace metals in the silica (B1680970) matrix or from system components (e.g., stainless-steel frits) can chelate with the analyte, causing tailing.[4]
-
Solution: Add a competing chelating agent, like a low concentration of EDTA, to the mobile phase.
-
Caption: Primary causes leading to peak tailing.
Table 1: Recommended Mobile Phase Adjustments to Mitigate Peak Tailing
| Parameter | Standard Condition (Example) | Recommended Adjustment | Rationale |
| Mobile Phase pH | 5.0 | Decrease to pH 2.5 - 3.5 | Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[6][7] |
| Buffer Concentration | 5 mM Phosphate | Increase to 10 - 25 mM | Ensures stable pH and consistent ionization state of the analyte throughout the column.[1][7] |
| Organic Modifier | Acetonitrile | Consider Methanol | Methanol can sometimes offer different selectivity and may reduce certain secondary interactions compared to acetonitrile.[5] |
| Additive | None | Add 0.1% Formic or Acetic Acid | Acts as an ion-suppressing agent and helps to protonate silanol groups, improving peak shape for acidic analytes.[3] |
Q3: Why is my this compound peak fronting?
Peak fronting, where the peak is broader in the first half, is less common than tailing but typically points to two main issues: column overload or sample solvent problems.[6]
Common Causes and Solutions:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column faster.[1][6]
-
Solution: Perform a sample loading study. Systematically reduce the injected sample concentration or volume by a factor of 5 or 10 and observe if the peak shape becomes symmetrical.[11]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread at the head of the column, leading to distortion.[4][12]
Q4: My peak is broad but symmetrical. What should I investigate?
Symmetrically broad peaks indicate a loss of chromatographic efficiency. This is often caused by issues outside of specific chemical interactions.
Common Causes and Solutions:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause the analyte band to spread.[5]
-
Column Degradation: Over time, the packed bed of the column can degrade or a void can form at the inlet, leading to band broadening.[11] This is more common when operating at high pH or temperature.[15]
-
Slow Gradient or Isocratic Hold: If the mobile phase is too weak, the peak will elute late with significant broadening.
-
Solution: Increase the initial percentage of the organic solvent or make the gradient steeper to elute the peak more quickly.
-
Experimental Protocols
Protocol 1: Systematic Diagnosis of Peak Tailing
This protocol provides a step-by-step method to identify the cause of peak tailing for this compound.
-
Establish a Baseline:
-
Inject your standard under the current method conditions and record the chromatogram, noting the tailing factor and retention time.
-
-
Test for Sample Overload:
-
Dilute your sample 10-fold with the mobile phase.
-
Inject the diluted sample.
-
Analysis: If peak tailing improves significantly, the original issue was sample overload. Adjust the sample concentration accordingly. If not, proceed to the next step.[1]
-
-
Optimize Mobile Phase pH:
-
Prepare a new mobile phase with a lower pH (e.g., pH 3.0, using 0.1% formic acid). Ensure the column is stable at this pH.
-
Equilibrate the system thoroughly with the new mobile phase.
-
Inject the standard sample.
-
Analysis: If the peak shape improves, the tailing was likely due to silanol interactions.[17] Adopt the lower pH for your method.
-
-
Evaluate Column Health:
-
If the above steps do not resolve the issue, the problem may be the column itself.
-
Replace the analytical column with a new, identical column.
-
Equilibrate and inject the standard.
-
Analysis: If the peak shape is now acceptable, the previous column was contaminated or had degraded.[15] Consider using a guard column to extend the life of the new column.[9]
-
-
Check for System Effects:
-
If a new column does not fix the problem, the issue may lie within the HPLC system (e.g., dead volume in connections).
-
Carefully inspect all fittings and tubing between the injector and detector for proper installation.[12] Remake connections if necessary.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 3. agilent.com [agilent.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. acdlabs.com [acdlabs.com]
- 7. hplc.eu [hplc.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. waters.com [waters.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
increasing sensitivity for low-level detection of 3-Methylhexanoyl-CoA
Welcome to the technical support center for the analysis of 3-Methylhexanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the low-level detection of this short-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of acyl-CoAs like this compound.[1] This technique offers high selectivity and sensitivity, making it ideal for detecting low-abundance molecules in complex biological matrices.[1][2] Multiple Reaction Monitoring (MRM) is a commonly used LC-MS/MS technique that provides excellent specificity and sensitivity for quantifying known compounds.[1][3]
Q2: What are the key challenges in the analysis of this compound?
A2: The primary challenges in analyzing this compound and other short-chain acyl-CoAs include their low abundance in biological samples, their inherent instability, and the potential for ion suppression in mass spectrometry due to the sample matrix.[2][4][5][6] Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions, which can lead to sample degradation and signal loss.[4]
Q3: How can I improve the ionization efficiency of this compound in LC-MS?
A3: To improve ionization efficiency, consider the following:
-
Mobile Phase Composition: The composition of the mobile phase can significantly influence the ionization of acyl-CoAs.[4] Using volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can help control pH and improve ionization.[7]
-
Derivatization: Chemical derivatization can be employed to label polar metabolites with a more hydrophobic moiety. This can increase retention on reversed-phase columns and enhance ionization efficiency, leading to lower limits of detection.[8]
-
Source Parameters: Optimizing the mass spectrometer's source parameters, such as desolvation temperature and gas flows, is crucial for ensuring stable and efficient ionization.[4]
Q4: What are typical quantitative performance characteristics I can expect for acyl-CoA analysis?
A4: While specific data for this compound may vary, the following table summarizes typical performance characteristics for the analysis of short-chain acyl-CoAs using LC-MS/MS, which can be used as a benchmark.
| Analyte Class | Matrix | Extraction Method | Recovery Rate (%) | Limit of Quantification (LOQ) |
| Short-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction | 70-80% | Not Reported[6] |
| Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 83-90% | Not Reported[6] |
| Short-Chain Acyl-CoAs | Bacterial Cells | Liquid-Liquid Extraction | Not Reported | nM to sub-nM range[9] |
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the low-level detection of this compound.
Issue 1: No Signal or Complete Signal Loss
A complete loss of signal can be alarming. A systematic approach is necessary to identify the root cause.
Logical Workflow for Troubleshooting No Signal
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low recovery of 3-Methylhexanoyl-CoA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acyl-CoA extraction, with a specific focus on overcoming low recovery of 3-Methylhexanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
This compound is a medium-chain acyl-coenzyme A thioester. Its recovery during extraction can be challenging due to its amphipathic nature, containing both a hydrophobic acyl chain and a hydrophilic Coenzyme A moiety. This makes it susceptible to degradation and loss during both aqueous and organic extraction steps. Furthermore, like other acyl-CoAs, it is prone to hydrolysis, especially in alkaline or strongly acidic conditions.
Q2: What are the most critical factors affecting the recovery of this compound?
The most critical factors include:
-
Sample Handling: Immediate processing of fresh samples is crucial. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C can minimize degradation. Avoid repeated freeze-thaw cycles.[1]
-
Extraction Method: The choice of solvent system and the use of solid-phase extraction (SPE) are pivotal.
-
pH of Buffers: Maintaining an optimal pH is essential to prevent hydrolysis.
-
Temperature: Performing all extraction steps at low temperatures (on ice) is critical to reduce enzymatic and chemical degradation.[1]
Q3: What type of solid-phase extraction (SPE) column is suitable for this compound?
A weak anion exchange SPE column is often recommended for the purification of acyl-CoAs.[1] These columns allow for the retention of the negatively charged phosphate (B84403) groups of the Coenzyme A moiety under acidic conditions and subsequent elution with a salt-containing solvent.
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting and improving the recovery of this compound during extraction.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Degradation | Work quickly and keep samples on ice or at 4°C throughout the entire procedure.[1] Use fresh tissues or cells whenever possible. If using frozen samples, ensure they were flash-frozen and have not undergone multiple freeze-thaw cycles.[1] | Minimized enzymatic and chemical degradation of this compound, leading to higher recovery. |
| Incomplete Cell Lysis | Ensure thorough homogenization of the tissue or lysis of the cells. For tissues, a glass homogenizer is effective.[1] For cultured cells, ensure the chosen lysis buffer and method are adequate for your cell type. | Complete release of intracellular this compound into the extraction solvent. |
| Suboptimal Extraction Solvent | Use a biphasic solvent system known to be effective for medium-chain acyl-CoAs, such as a mixture of acetonitrile (B52724), isopropanol, and an acidic aqueous buffer (e.g., 100 mM KH2PO4, pH 4.9).[1] The organic solvents disrupt cell membranes and precipitate proteins, while the aqueous buffer helps to partition the polar Coenzyme A moiety. | Efficient extraction of this compound from the sample matrix into the solvent phase. |
| Hydrolysis of Acyl-CoA | Maintain a slightly acidic pH (around 4.5-6.0) during extraction and purification to minimize hydrolysis. Avoid strongly acidic or alkaline conditions. | Preservation of the thioester bond of this compound. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned with the appropriate solvents before loading the sample. Optimize the wash steps to remove interfering substances without eluting the target analyte. Use an appropriate elution solvent with sufficient ionic strength to displace the acyl-CoA from the column (e.g., methanol (B129727)/ammonium formate). | Improved purity and concentration of the this compound sample, leading to higher recovery. |
| Loss During Evaporation | If an evaporation step is necessary to concentrate the sample, perform it under a gentle stream of nitrogen at a low temperature. Avoid excessive drying, which can lead to sample loss. | Concentrated sample with minimal loss of this compound. |
Quantitative Data Summary
| Acyl-CoA | Tissue/Cell Type | Extraction Method | Reported Recovery (%) | Reference |
| Acetyl-CoA | Rat Liver | Acetonitrile/Isopropanol + SPE | 93 - 104 | [2] |
| Octanoyl-CoA | Rat Liver | Acetonitrile/Isopropanol + SPE | 93 - 104 | [2] |
| Palmitoyl-CoA | Rat Liver | Acetonitrile/Isopropanol + SPE | 93 - 104 | [2] |
| Long-Chain Acyl-CoAs | Various Tissues | KH2PO4 buffer, 2-propanol, acetonitrile + SPE | 70 - 80 | [3] |
Experimental Protocol: Extraction of Medium-Chain Acyl-CoAs from Mammalian Cells
This protocol is a generalized method suitable for the extraction of this compound from cultured mammalian cells for subsequent analysis by LC-MS/MS.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile:Isopropanol:100 mM KH2PO4, pH 4.9 (3:1:1, v/v/v), pre-chilled to -20°C
-
Internal Standard (e.g., Heptanoyl-CoA)
-
Weak Anion Exchange Solid-Phase Extraction (SPE) Columns
-
SPE Conditioning Solvent 1: Methanol
-
SPE Conditioning Solvent 2: Water
-
SPE Wash Solvent: Acetonitrile:Water (1:1, v/v)
-
SPE Elution Solvent: Methanol:250 mM Ammonium Formate (4:1, v/v)
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of pre-chilled extraction solvent containing the internal standard to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to detach the cells into the solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column with 1 mL of the SPE wash solvent to remove unbound impurities.
-
Elute the acyl-CoAs with 1 mL of the SPE elution solvent.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Method Refinement for High-Throughput 3-Methylhexanoyl-CoA Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for modulators of 3-Methylhexanoyl-CoA metabolism. The information provided is based on a coupled enzymatic assay using a medium-chain acyl-CoA dehydrogenase (MCAD) and electron-transferring flavoprotein (ETF).
Frequently Asked Questions (FAQs)
Q1: What is a suitable high-throughput screening method for this compound?
A1: A robust method for high-throughput screening of this compound is a fluorescence-based coupled enzymatic assay. This assay utilizes a medium-chain acyl-CoA dehydrogenase (MCAD) which catalyzes the oxidation of this compound. The electrons from this reaction are transferred to an electron-transferring flavoprotein (ETF), causing a measurable decrease in ETF's intrinsic fluorescence. This ETF fluorescence reduction assay has been successfully adapted to a microplate format, making it suitable for HTS.[1][2]
Q2: Why am I observing a high rate of false positives in my screen?
A2: False positives are a common issue in HTS and can arise from several sources.[3] Compound interference is a primary cause, where library compounds either possess intrinsic fluorescence (autofluorescence) or quench the fluorescence signal of the assay.[3] Additionally, some compounds can directly inhibit the coupling enzyme (ETF) or the primary enzyme (MCAD) in a non-specific manner. It is also possible for compounds to cause false positives through redox cycling in the presence of reducing agents.[4]
Q3: How can I validate the hits from my primary screen?
A3: Hit validation is crucial to eliminate false positives. An essential step is to perform a counter-screen. For this assay, a suitable counter-screen would be to test the active compounds in the absence of the primary enzyme (MCAD) to identify compounds that directly affect ETF fluorescence. Additionally, an orthogonal assay, which uses a different detection method (e.g., absorbance-based or mass spectrometry-based), can be employed to confirm the activity of the hits.[3]
Q4: What are the key parameters for assessing the quality of my HTS assay?
A4: The quality and reliability of an HTS assay can be quantified using several statistical parameters. The Z'-factor is a widely accepted metric that evaluates the separation between the high and low controls of the assay, taking into account the signal variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][6][7][8] Other important metrics include the signal-to-background (S/B) ratio and the signal-to-noise (S/N) ratio, which provide insights into the dynamic range of the assay.[9][10]
Q5: My assay signal is weak or absent. What are the possible causes?
A5: A weak or absent signal can be due to several factors. Ensure that all reagents, especially the enzymes (MCAD and ETF) and the substrate (this compound), are stored correctly and have not degraded. The assay is performed anaerobically, as oxygen can interfere with the reduced form of ETF; therefore, ensure the deoxygenation process is efficient.[1] Also, verify the settings of your fluorescence plate reader, including the excitation and emission wavelengths (typically Ex340/Em490 for ETF).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of library compounds. | Pre-screen the compound library for intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Contaminated assay buffer or reagents. | Use high-purity reagents and freshly prepared buffers. | |
| Autofluorescence from cell-based components (if applicable). | Use phenol (B47542) red-free media and consider using PBS for the final reading.[11] | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations. | Titrate the concentrations of MCAD, ETF, and this compound to find the optimal balance for a robust signal. |
| Instability of reagents. | Prepare enzyme solutions fresh and keep them on ice. Ensure the stability of this compound in the assay buffer. | |
| Inefficient deoxygenation. | Optimize the enzymatic deoxygenation step (glucose/glucose oxidase/catalase) to ensure an anaerobic environment.[1] | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated and automated liquid handling systems for dispensing reagents and compounds. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate or use barrier plates. | |
| Temperature fluctuations across the plate. | Ensure uniform incubation temperature across the entire plate. | |
| Inconsistent Results Between Runs | Reagent degradation. | Prepare fresh reagents for each run or validate the stability of stored reagents. |
| Variation in incubation times. | Use a timer and ensure consistent incubation times for all plates. | |
| Instrument drift. | Calibrate the plate reader regularly and use a standard reference plate. | |
| Apparent Inhibition by Many Compounds | Compound interference (quenching). | Perform a counter-screen to identify compounds that quench ETF fluorescence. |
| Non-specific enzyme inhibition. | Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt compound aggregates. | |
| Metal impurities in compounds. | Consider a counter-screen with a chelating agent like EDTA to identify inhibition caused by metal contaminants.[12] |
Quantitative Data Summary
The following tables provide hypothetical yet realistic quantitative data for validating a high-throughput this compound screening assay, based on typical values for medium-chain acyl-CoA dehydrogenase assays.
Table 1: Assay Validation Parameters
| Parameter | Value | Acceptance Criteria | Reference |
| Z'-Factor | 0.75 | ≥ 0.5 | [5][6][7][8] |
| Signal-to-Background (S/B) Ratio | 15 | > 10 | [9][10] |
| Signal-to-Noise (S/N) Ratio | 25 | > 20 | [9][10] |
| Coefficient of Variation (CV%) | < 10% | < 20% | N/A |
Table 2: Example Assay Component Concentrations
| Component | Concentration | Notes |
| This compound | 50 µM | Substrate concentration should be near the Km value for the enzyme. |
| MCAD Enzyme | 100 nM | Optimal concentration should be determined empirically. |
| ETF Enzyme | 2 µM | Should be in excess relative to MCAD.[13] |
| Glucose | 10 mM | For enzymatic deoxygenation.[1] |
| Glucose Oxidase | 20 U/mL | For enzymatic deoxygenation.[1] |
| Catalase | 100 U/mL | For enzymatic deoxygenation.[1] |
| Assay Buffer | 50 mM HEPES, pH 7.6 | Buffer conditions should be optimized for enzyme stability and activity. |
Experimental Protocols
Protocol 1: High-Throughput Screening Assay for this compound
This protocol is adapted from the microplate-based ETF fluorescence reduction assay.[1][2]
Materials:
-
384-well, black, clear-bottom microplates
-
Recombinant human medium-chain acyl-CoA dehydrogenase (MCAD)
-
Recombinant porcine electron-transferring flavoprotein (ETF)[1]
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl
-
Deoxygenation System: Glucose, Glucose Oxidase, Catalase
-
Compound library
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare the assay buffer containing the deoxygenation system (10 mM glucose, 20 U/mL glucose oxidase, 100 U/mL catalase).
-
In a 384-well plate, add 1 µL of each compound from the library to the respective wells. Include wells with DMSO as a negative control and a known inhibitor (if available) as a positive control.
-
Prepare the enzyme mix by diluting MCAD (to a final concentration of 100 nM) and ETF (to a final concentration of 2 µM) in the assay buffer.
-
Dispense 20 µL of the enzyme mix into each well of the microplate.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzymes.
-
Prepare the substrate solution by diluting this compound to a final concentration of 50 µM in the assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the decrease in ETF fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well and determine the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: Counter-Screen for Autofluorescence and Quenching
Materials:
-
Same as Protocol 1, excluding the MCAD enzyme.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the compounds identified as "hits".
-
Prepare a "mock" enzyme mix containing only ETF (2 µM) in the assay buffer (without MCAD).
-
Dispense 20 µL of the mock enzyme mix into each well.
-
Add 20 µL of the assay buffer (without substrate) to each well.
-
Measure the fluorescence at the initial time point.
-
Add a known amount of reduced ETF (or a stable fluorescent standard with similar spectral properties) to each well.
-
Measure the fluorescence again. Compounds that show high initial fluorescence are autofluorescent. Compounds that cause a significant decrease in the fluorescence of the added standard are quenchers.
Visualizations
Caption: High-throughput screening workflow for this compound inhibitors.
Caption: Logical troubleshooting flow for common HTS assay issues.
Caption: Catabolism of Isoleucine and the potential formation of this compound.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assay.dev [assay.dev]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylhexanoyl-CoA Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 3-Methylhexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to adduct formation during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common adducts observed for this compound in positive ion electrospray ionization mass spectrometry (ESI-MS)?
A1: In positive ion ESI-MS, this compound (exact mass: 879.2517 g/mol ) is most commonly observed as its protonated molecule ([M+H]⁺). However, it is also highly susceptible to the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. The presence of these adducts can split the signal from your analyte of interest across multiple m/z values, potentially reducing the sensitivity for the desired protonated molecule and complicating data analysis.
Q2: Why am I seeing a dominant sodium adduct ([M+Na]⁺) instead of my protonated molecule ([M+H]⁺)?
A2: A dominant sodium adduct is a frequent issue in ESI-MS and can arise from several sources. Sodium ions are ubiquitous in laboratory environments and can be introduced from glassware, solvents, reagents, and even the sample matrix itself. Methanol (B129727), as a mobile phase component, has been reported to increase the propensity for sodium adduct formation compared to acetonitrile (B52724).
Q3: Can adduct formation occur in negative ion mode?
A3: Yes, adduct formation can also occur in negative ion mode. For acyl-CoAs, a common adduct observed is the [M-2H+Na]⁻ ion.
Q4: How can I reduce or eliminate adduct formation?
A4: Several strategies can be employed to minimize adduct formation. These include the addition of ammonium (B1175870) salts (e.g., ammonium formate (B1220265) or ammonium acetate) to the mobile phase, using high-purity solvents and reagents, switching from methanol- to acetonitrile-based mobile phases, and meticulous cleaning of glassware. Lowering the pH of the mobile phase with a volatile acid like formic acid can also promote the formation of the protonated molecule [M+H]⁺.
Q5: What is the characteristic fragmentation pattern for this compound in MS/MS?
A5: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of a 507.2 Da fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety. This results in a product ion that is specific to the acyl chain. For this compound ([M+H]⁺ at m/z 880.2590), a prominent product ion would be expected at approximately m/z 373.0511.
Troubleshooting Guides
Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
Symptoms:
-
Low intensity or absence of the [M+H]⁺ peak for this compound.
-
Prominent peaks observed at m/z 902.2409 ([M+Na]⁺) and m/z 918.2149 ([M+K]⁺).
-
Difficulty in achieving desired sensitivity and limits of detection for the target analyte.
Possible Causes:
-
Contamination of the LC-MS system, solvents, or sample with sodium and potassium ions.
-
Use of a mobile phase that promotes adduct formation (e.g., high methanol content).
-
Suboptimal ionization source parameters.
Solutions:
-
Mobile Phase Modification: Add ammonium formate or ammonium acetate (B1210297) to your mobile phase at a concentration of 5-10 mM. The ammonium ions will compete with sodium and potassium ions for adduction to the analyte, thereby enhancing the signal of the [M+H]⁺ ion.
-
Solvent Selection: If possible, replace methanol with acetonitrile in your mobile phase. Acetonitrile has been shown to reduce the formation of sodium adducts.
-
System and Sample Hygiene:
-
Use high-purity, LC-MS grade solvents and reagents.
-
Thoroughly clean all glassware with a detergent designed for trace metal analysis and rinse extensively with high-purity water.
-
Use polypropylene (B1209903) or other plastic vials and containers where possible to minimize leaching of ions from glass.
-
-
Source Parameter Optimization: Optimize the capillary voltage and source temperature to favor the formation of the protonated molecule.
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Symptoms:
-
Broad or tailing peaks for this compound.
-
Shifting retention times between injections.
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase or metal surfaces in the LC system.
-
Inappropriate mobile phase pH.
-
Sample solvent effects.
Solutions:
-
Mobile Phase pH: For reversed-phase chromatography of acyl-CoAs, a slightly acidic mobile phase (pH 4-6) is often beneficial. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Column Choice: Utilize a high-quality C18 column from a reputable manufacturer.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions to avoid peak distortion.
Data Presentation
Table 1: Theoretical m/z Values for this compound and Common Adducts
| Ion Species | Formula | Theoretical m/z |
| [M+H]⁺ | C₃₀H₅₁N₇O₁₇P₃S⁺ | 880.2590 |
| [M+Na]⁺ | C₃₀H₅₀N₇NaO₁₇P₃S⁺ | 902.2409 |
| [M+K]⁺ | C₃₀H₅₀KN₇O₁₇P₃S⁺ | 918.2149 |
Table 2: Illustrative Example of the Effect of Mobile Phase Composition on the Relative Abundance of this compound Ions
| Mobile Phase Composition | [M+H]⁺ Relative Abundance | [M+Na]⁺ Relative Abundance | [M+K]⁺ Relative Abundance |
| 50:50 Methanol:Water | 30% | 60% | 10% |
| 50:50 Acetonitrile:Water | 60% | 35% | 5% |
| 50:50 Acetonitrile:Water + 10mM Ammonium Formate | 95% | 4% | 1% |
Note: The values in Table 2 are for illustrative purposes to demonstrate the expected trends and may not represent actual experimental data.
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cell Culture
-
Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell plate.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
Protocol 2: LC-MS/MS Method for this compound Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS Method: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (Q1): m/z 880.3
-
Product Ion (Q3): m/z 373.1
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Visualizations
Caption: Metabolic fate of this compound via beta-oxidation.
Caption: Workflow for this compound analysis by LC-MS/MS.
improving reproducibility of 3-Methylhexanoyl-CoA measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 3-Methylhexanoyl-CoA measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The accurate quantification of this compound, a branched-chain acyl-CoA, presents several analytical challenges. These include its low physiological concentrations, chemical instability, and the presence of structurally similar isomers that can interfere with measurement.[1][2] Additionally, as with other acyl-CoAs, its amphipathic nature can lead to poor chromatographic peak shape and recovery during sample preparation and analysis.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of this compound and other acyl-CoAs.[1][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other isobaric compounds and for detecting it at low concentrations in complex biological matrices.
Q3: Why is the choice of internal standard critical for reproducible measurements?
A3: The use of a suitable internal standard (IS) is paramount for correcting for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. For the highest accuracy, a stable isotope-labeled internal standard of this compound is ideal. If a specific labeled standard is unavailable, a structurally similar odd-chain or branched-chain acyl-CoA can be used, though this may introduce some variability.
Q4: How can the stability of this compound be maintained during sample preparation?
A4: this compound is susceptible to both enzymatic and chemical degradation. To ensure its stability, it is critical to rapidly quench metabolic activity at the point of sample collection, typically by flash-freezing in liquid nitrogen. Samples should be stored at -80°C. During extraction, the use of acidic conditions and keeping samples on ice can help to minimize degradation. The use of glass vials instead of plastic has also been shown to reduce signal loss and improve stability.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient extraction | Optimize the extraction protocol. Consider using a combination of organic solvents like methanol/acetonitrile/water or an acid precipitation method. Ensure thorough homogenization of the tissue or cell sample. |
| Degradation of the analyte | Ensure rapid quenching of metabolic activity upon sample collection. Keep samples on ice throughout the extraction process and store them at -80°C. Use fresh, high-purity solvents. | |
| Poor ionization in the mass spectrometer | Optimize the electrospray ionization (ESI) source parameters. Acyl-CoAs are typically analyzed in positive ion mode. | |
| Poor Chromatographic Peak Shape (e.g., tailing, broad peaks) | Suboptimal LC conditions | Use a column with a suitable stationary phase (e.g., C18) and optimize the mobile phase composition and gradient. The addition of an ion-pairing agent can sometimes improve peak shape for these polar molecules. |
| Contamination of the LC system | Flush the column and LC system with a strong solvent wash. A phosphoric acid wash between injections can help prevent poor chromatographic performance.[3] | |
| High Variability Between Replicates | Inconsistent sample preparation | Ensure precise and consistent execution of the extraction protocol for all samples. Use a reliable internal standard to correct for variations. |
| Matrix effects | Dilute the sample extract to minimize matrix suppression or enhancement. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components. | |
| Inability to Distinguish this compound from Isomers | Insufficient chromatographic resolution | Use a longer LC column, a shallower gradient, or a different stationary phase to improve the separation of isomers. |
| Non-specific MS/MS transition | Ensure that the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are specific to this compound and do not have interference from other compounds. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
-
Sample Collection and Quenching: Immediately after collection, flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen to halt all enzymatic activity. Store samples at -80°C until extraction.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled tube containing a mixture of ice-cold methanol, acetonitrile, and water (40:40:20 v/v/v).
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled this compound internal standard to the homogenate.
-
Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate).
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of this compound from other acyl-CoAs and matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
Quantifier: A specific precursor-to-product ion transition for this compound.
-
Qualifier: A second specific transition to confirm the identity of the analyte.
-
Monitor the corresponding transitions for the internal standard.
-
-
Optimization: Optimize declustering potential, collision energy, and other MS parameters for maximum signal intensity of this compound and its internal standard.
-
Quantitative Data Summary
| Analyte | Biological Matrix | Concentration Range | Analytical Method | Reference |
| Short-chain acyl-CoAs | Mouse Liver | pmol/mg tissue | LC-MS/MS | [2] |
| Long-chain acyl-CoAs | Human Skeletal Muscle | nmol/g wet weight | UPLC-MS/MS | [5] |
| Various acyl-CoAs (C2-C20) | Mouse Liver, HepG2 cells | fmol to pmol range | UHPLC-ESI-MS/MS | [3] |
Visualizations
Caption: Experimental workflow for this compound measurement.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right internal standard for 3-Methylhexanoyl-CoA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3-Methylhexanoyl-CoA using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled (SIL) internal standard of the analyte of interest.[1] A SIL-IS for this compound would be a form of the molecule where one or more atoms are replaced by their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes it nearly identical in its chemical and physical properties to the analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This co-behavior provides the most accurate correction for variations during sample preparation and analysis.
Q2: Since a stable isotope-labeled internal standard for this compound is unavailable, what is the best alternative?
In the absence of a dedicated SIL-IS, an odd-chain fatty acyl-CoA is the recommended structural analog internal standard.[2][3] Odd-chain acyl-CoAs, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), are suitable because they are typically not endogenous to most mammalian systems and have similar chemical properties to medium-chain acyl-CoAs.[2][4]
When selecting a structural analog, it is crucial that it has a similar retention time and doesn't interfere with other components in the sample matrix. The chosen analog should also exhibit a comparable response in the mass spectrometer.
Q3: Should I be concerned about using a straight-chain acyl-CoA to quantify a branched-chain one?
Yes, this is a valid concern. While odd-chain acyl-CoAs are good general-purpose internal standards, there can be differences in chromatographic retention and ionization efficiency between straight-chain and branched-chain molecules. Branched-chain compounds may have slightly different polarities and conformations, which can affect how they interact with the stationary phase of the LC column and how efficiently they are ionized in the mass spectrometer source.
To mitigate this, it is essential to perform a thorough method validation. This includes assessing the linearity of the calibration curve, accuracy, precision, and the matrix effect for this compound using the chosen straight-chain internal standard.
Q4: Where can I find a detailed experimental protocol for acyl-CoA analysis?
Several publications provide detailed LC-MS/MS methods for the quantification of short- to medium-chain acyl-CoAs. These can be adapted for this compound. Key steps generally include sample preparation by protein precipitation, followed by reversed-phase chromatography and detection by tandem mass spectrometry. A summary of a typical protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. The use of an ion-pairing agent may not be necessary.[2] Consider adjusting the column temperature. |
| Acyl-CoA degradation. | Ensure samples are kept cold and processed quickly. Acyl-CoAs are unstable in aqueous solutions. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound. |
| Sample loss during preparation. | Minimize the number of transfer steps. Ensure complete precipitation of proteins and efficient extraction of the supernatant. | |
| Matrix effects (ion suppression). | Dilute the sample extract if possible. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples at the beginning of the workflow. Use a consistent and validated protocol for protein precipitation and extraction. |
| Instrument instability. | Allow the LC-MS system to equilibrate before starting the analytical run. Monitor system suitability throughout the run using quality control samples. | |
| Internal Standard Signal is Absent or Very Low | Degradation of the internal standard stock solution. | Prepare fresh internal standard stock solutions regularly and store them appropriately (typically at -80°C). |
| Incorrect concentration of the internal standard spiking solution. | Verify the concentration of the internal standard working solution. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is adapted from methods for short- and medium-chain acyl-CoA extraction.[5]
-
Cell or Tissue Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., C15:0-CoA or C17:0-CoA) to each sample.
-
Protein Precipitation: Add a cold protein precipitation agent. Common choices include:
-
Acetonitrile/Methanol/Water (2:2:1 v/v/v)[5]
-
10% Trichloroacetic Acid (TCA)
-
5-Sulfosalicylic Acid (SSA)
-
-
Vortex and Centrifuge: Vortex the samples thoroughly and then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general starting conditions that should be optimized for your specific instrument and application.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 100 mM Ammonium Formate, pH 5.0, in Water with 2% Acetonitrile |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute acyl-CoAs, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-100% B; 15-20 min, 100% B; 20.1-25 min, 20% B. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Acyl-CoAs:
Acyl-CoAs have a characteristic neutral loss of 507 Da in positive ion mode, which corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) fragment.[6] A second common fragment ion is observed at m/z 428.[6]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | To be determined empirically | Precursor - 507 | To be optimized |
| C15:0-CoA (ISTD) | 992.5 | 485.5 | To be optimized |
| C17:0-CoA (ISTD) | 1020.6 | 513.6 | To be optimized |
The exact m/z for this compound and the optimal collision energies need to be determined by direct infusion of a standard.
Visualizations
Caption: Decision workflow for selecting an internal standard for this compound quantification.
Caption: A generalized experimental workflow for the quantification of acyl-CoAs.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradients for Branched-Chain Acyl-CoAs
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with branched-chain acyl-CoAs (BCACoAs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during HPLC and LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of branched-chain acyl-CoAs.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Use a high-purity, end-capped C18 or C8 column to minimize interactions with free silanol groups.[1] Consider adding a basic mobile phase additive like triethylamine (B128534) (TEA), although this is often unnecessary with modern high-purity silica (B1680970) columns.[1] |
| Chelation with Metal Impurities | Utilize a column with low metal content. High-purity silica columns are recommended.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to suppress the ionization of both the analytes and residual silanol groups. For acyl-CoAs, a slightly acidic pH (e.g., pH 4.0-5.3) is often used.[2][3] Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[1][4] |
| Column Overload | Reduce the amount of sample injected onto the column.[1][5] If necessary, use a column with a larger internal diameter.[1] |
| Sample Solvent Incompatibility | Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[6][7] Diluting the sample with the initial mobile phase can improve peak shape. |
| Contamination | Use high-purity solvents and freshly prepared mobile phases.[5][8] Contaminants in the sample or mobile phase can lead to peak distortion.[5] |
Problem: Inadequate Resolution of BCACoA Isomers (e.g., Isobutyryl-CoA, Methylmalonyl-CoA)
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Gradient Slope | "Stretch out" the part of the gradient where the BCACoAs elute.[9] A shallower gradient provides more time for separation and improves resolution.[9][10] Start with a scouting gradient (e.g., 5-95% organic solvent) to identify the elution window, then create a more focused, shallower gradient around that window.[10] |
| Incorrect Mobile Phase Composition | Optimize the organic modifier (e.g., methanol, acetonitrile). Acetonitrile (B52724) often provides better resolution for complex mixtures.[11] Consider adding an ion-pairing agent to the mobile phase to enhance the separation of these anionic molecules.[3][12][13] |
| Inappropriate Stationary Phase | While C18 columns are common, a C8 column or a phenyl-hexyl column might offer different selectivity for closely related isomers. |
| Temperature Fluctuations | Use a column oven to maintain a stable and elevated temperature. This can improve efficiency and resolution.[14] |
Problem: Variable Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.[1][14] |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily.[14] If using an online mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can eliminate this as a variable.[7] |
| Pump and Flow Rate Issues | Check for leaks in the HPLC system.[6] Purge the pump to remove any air bubbles.[14] Worn pump seals can also cause flow rate fluctuations. |
| Column Aging | The stationary phase can degrade over time, leading to changes in retention.[8] If the problem persists and other causes are ruled out, replace the column.[6] |
Problem: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Sample Extraction | Optimize the extraction procedure. A common method involves homogenization in a potassium phosphate (B84403) buffer followed by extraction with a mixture of acetonitrile, 2-propanol, and methanol.[15] Ensure complete cell lysis and protein precipitation. Using 5-sulfosalicylic acid (SSA) for deproteinization can improve recovery of both acyl-CoAs and their precursors.[16] |
| Analyte Degradation | Acyl-CoAs are unstable. Keep samples on ice or at 4°C during preparation and store them at -80°C.[15] Analyze samples as quickly as possible after preparation. |
| Suboptimal MS/MS Parameters | For LC-MS/MS, optimize detection parameters in positive ion mode, as acyl-CoAs ionize more efficiently under these conditions.[16] Use Multiple Reaction Monitoring (MRM) for quantification, focusing on the characteristic neutral loss of 507 Da.[17][18] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of target analytes.[18] Improve chromatographic separation to move the BCACoAs away from interfering compounds. Enhance sample cleanup, for example, by using solid-phase extraction (SPE).[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient for branched-chain acyl-CoAs?
A good starting point for separating short-chain acyl-CoAs is a reverse-phase method using a C18 column.[2][3] A binary solvent system is typically employed:
-
Solvent A: An aqueous buffer, such as 50-220 mM potassium phosphate or ammonium (B1175870) formate, at a pH between 4.0 and 5.3.[2][3][17]
-
Solvent B: An organic solvent, typically acetonitrile or methanol.[2][11]
A common starting gradient could be a linear increase from a low percentage of Solvent B (e.g., 2-5%) to a higher percentage (e.g., 40-60%) over 15-20 minutes. The exact gradient will need to be optimized based on your specific BCACoAs of interest and your HPLC system.[9]
Q2: When should I use an ion-pairing agent for BCACoA analysis?
You should consider using an ion-pairing agent when you need to improve the retention and separation of highly polar or ionic compounds like acyl-CoAs on a reverse-phase column.[13][19] Acyl-CoAs are anionic due to their phosphate groups. An ion-pairing agent, such as a tetraalkylammonium salt, is added to the mobile phase to form a neutral ion pair with the acyl-CoA, which increases its hydrophobicity and retention on the C18 column.[20] This can significantly improve peak shape and resolution between closely eluting species.
Q3: How can I confirm the identity of my BCACoA peaks?
The most reliable method for confirming the identity of BCACoA peaks is to use HPLC coupled with tandem mass spectrometry (LC-MS/MS).[21] By monitoring for specific precursor-to-product ion transitions (MRM), you can achieve high selectivity and sensitivity.[16][17] All acyl-CoAs share a common fragmentation pattern, typically a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) in positive ion mode, which can be used to selectively detect these compounds.[17][18] If an LC-MS/MS system is unavailable, you can compare the retention times of your sample peaks to those of authentic chemical standards run under the same conditions.[11]
Q4: What are the best practices for sample preparation to ensure the stability of BCACoAs?
Due to their instability, careful sample preparation is crucial.[15][18]
-
Rapid Quenching: Immediately freeze-clamp tissues or rapidly quench cell metabolism with cold solutions to halt enzymatic activity.
-
Acidic Extraction: Perform extractions under acidic conditions (e.g., using perchloric acid or potassium phosphate buffer at pH 4.9) to improve stability.[3][15]
-
Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction and preparation process.[15]
-
Prompt Analysis: Analyze samples as soon as possible after preparation. For short-term storage, keep extracts at -80°C.
Experimental Protocols
Protocol 1: General Purpose Gradient for BCACoA Separation by RP-HPLC
This protocol is a starting point and should be optimized for your specific application.
-
Column: C18 reverse-phase column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm).[2]
-
Mobile Phase A: 220 mM Potassium Phosphate, pH 4.0.[2]
-
Mobile Phase B: 98% Methanol / 2% Chloroform.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.[2]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 95 | 5 |
| 40 | 95 | 5 |
Protocol 2: LC-MS/MS Method for Short-Chain Acyl-CoAs
This method is adapted for high sensitivity and selectivity.
-
Column: C8 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 3.5 µm, 2.1 x 100 mm).[17]
-
Mobile Phase A: 2% Acetonitrile in 100 mM Ammonium Formate, pH 5.0.[17]
-
Mobile Phase B: Acetonitrile
-
Column Temperature: 42°C.[17]
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple Quadrupole in Positive ESI mode.[15]
-
MS Method: Programmed Multiple Reaction Monitoring (MRM) scanning for the neutral loss of 507 Da.[17]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 20 | 50 | 50 |
| 25 | 0 | 100 |
| 30 | 0 | 100 |
| 31 | 100 | 0 |
| 40 | 100 | 0 |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: Workflow for the extraction of acyl-CoAs from biological samples.
References
- 1. hplc.eu [hplc.eu]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. lcms.cz [lcms.cz]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. aelabgroup.com [aelabgroup.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion Pairing Reagents For Hplc [lobachemie.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Methylhexanoyl-CoA and Hexanoyl-CoA in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methylhexanoyl-CoA and its straight-chain counterpart, hexanoyl-CoA, in the context of metabolic studies. Understanding the distinct metabolic fates of these two molecules is crucial for research in fatty acid metabolism, inborn errors of metabolism, and drug development targeting these pathways.
Introduction
Hexanoyl-CoA is a standard intermediate in fatty acid metabolism, readily undergoing β-oxidation for energy production.[1][2][3][4] In contrast, this compound possesses a methyl group on its third carbon, which sterically hinders the enzymatic machinery of β-oxidation, necessitating an alternative metabolic route known as α-oxidation.[5][6] This fundamental difference in their processing by cellular enzymes leads to distinct metabolic consequences and analytical considerations.
Metabolic Pathways: A Tale of Two Oxidations
The metabolic pathways for hexanoyl-CoA and this compound are fundamentally different. Hexanoyl-CoA is a substrate for β-oxidation, a mitochondrial process that sequentially shortens the fatty acyl chain by two carbons in each cycle. This compound, due to the methyl group at the β-position, cannot be processed by β-oxidation and is instead shunted to the peroxisomal α-oxidation pathway, which removes one carbon at a time.[5][6]
Hexanoyl-CoA: The Path of Beta-Oxidation
Hexanoyl-CoA, as a medium-chain fatty acyl-CoA, is transported into the mitochondrial matrix where it undergoes a four-step catabolic spiral:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the entire chain is converted into acetyl-CoA, which can then enter the citric acid cycle for ATP production.[1][3][7]
References
Navigating Specificity: A Comparative Guide to Acyl-CoA Antibody Cross-Reactivity with 3-Methylhexanoyl-CoA
The Structural Basis of Acyl-CoA Antibody Cross-Reactivity
The potential for cross-reactivity arises from the shared and distinct structural features of acyl-CoA molecules. An antibody developed against a general acyl-CoA may recognize epitopes on the constant Coenzyme A (CoA) moiety or the variable acyl chain. 3-Methylhexanoyl-CoA shares the common CoA structure with all other acyl-CoAs but possesses a unique branched acyl chain. An antibody's specificity is therefore determined by which part of the molecule it primarily recognizes.
Comparative Enzymatic Kinetics: 3-Methylhexanoyl-CoA and Alternative Acyl-CoA Substrates
A Guide for Researchers in Metabolism and Drug Development
The enzymatic processing of acyl-Coenzyme A (acyl-CoA) molecules is a cornerstone of cellular metabolism, playing a pivotal role in fatty acid oxidation, amino acid breakdown, and the synthesis of complex lipids. The substrate specificity of enzymes that catalyze these transformations is of paramount interest to researchers developing therapeutics for metabolic disorders and to scientists unraveling the intricacies of metabolic pathways. This guide provides a comparative analysis of the enzymatic kinetics of various acyl-CoA substrates, offering a framework for understanding the potential processing of 3-Methylhexanoyl-CoA, a branched-chain acyl-CoA.
While direct and comprehensive kinetic data for this compound is not extensively available in the public domain, we can infer its potential enzymatic handling by comparing the kinetic parameters of structurally related and commonly studied acyl-CoA substrates with various enzymes. This guide synthesizes available data for enzymes such as acyl-CoA dehydrogenases and carboxylases, which are known to act on a range of acyl-CoA molecules.
Quantitative Comparison of Enzymatic Kinetics
The efficiency and affinity with which an enzyme processes a substrate are quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km is an inverse measure of the substrate's binding affinity to the enzyme, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio kcat/Km, known as the specificity constant, provides a measure of the enzyme's overall catalytic efficiency for a particular substrate.
Below is a summary of kinetic data for various acyl-CoA substrates with different classes of enzymes, providing a basis for comparison.
| Enzyme Class | Specific Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Reference |
| Acyl-CoA Carboxylase | Thermobifida fusca AcCCase | Acetyl-CoA | 130 ± 10 | 1.1 ± 0.02 | 1.4 x 105 | [1] |
| Propionyl-CoA | 40 ± 2 | 2.0 ± 0.02 | 8.3 x 105 | [1] | ||
| Butyryl-CoA | 60 ± 4 | 1.4 ± 0.02 | 3.9 x 105 | [1] | ||
| Acyl-CoA Carboxylase | Pseudomonas aeruginosa GCCase | Geranyl-CoA | 8.8 (K0.5) | - | 56 | [2] |
| 3-Methylcrotonyl-CoA | 14 | - | 22 | [2] | ||
| Succinyl-CoA Synthetase | Advenella mimigardefordensis SucCD | Succinate | 143 ± 1 | 9.85 ± 0.14 | - | [3] |
| 3-Sulfinopropionate | 818 ± 46 | 0.12 ± 0.01 | - | [3] |
Note: The data presented is sourced from different studies and experimental conditions may vary. K0.5 is reported for enzymes exhibiting sigmoidal kinetics. The catalytic efficiency for GCCase is presented as reported in the study.
Hypothetical Signaling and Metabolic Pathways
The metabolism of acyl-CoA substrates is integrated into central cellular pathways. Below is a conceptual diagram illustrating the potential entry of this compound into fatty acid β-oxidation, a common pathway for acyl-CoA degradation.
Caption: Hypothetical β-oxidation of this compound.
Experimental Protocols
To determine the kinetic parameters of an enzyme with this compound, a continuous spectrophotometric assay is often employed. This method couples the enzymatic reaction to a reporter reaction that produces a change in absorbance.
Protocol: Kinetic Analysis of an Acyl-CoA Dehydrogenase
This protocol is adapted from methodologies used for medium-chain acyl-CoA dehydrogenase (MCAD).
-
Reagents and Materials:
-
Purified acyl-CoA dehydrogenase
-
This compound (substrate)
-
Octanoyl-CoA (control substrate)
-
Ferricenium hexafluorophosphate (B91526) (electron acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.6, 0.5 mM EDTA
-
-
Instrumentation:
-
UV-Visible Spectrophotometer with temperature control.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the electron acceptor, ferricenium hexafluorophosphate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of a concentrated stock solution of the acyl-CoA substrate (this compound or octanoyl-CoA) to achieve a range of final concentrations.
-
Monitor the reduction of ferricenium at 300 nm (ε = 4.3 mM-1cm-1). The rate of decrease in absorbance is proportional to the rate of the dehydrogenase reaction.
-
Record the initial velocity (v0) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocities (v0) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Experimental Workflow
The following diagram outlines the typical workflow for a comparative enzyme kinetics study.
Caption: Workflow for comparative enzyme kinetics.
Conclusion
The provided data on various acyl-CoA substrates suggest that enzymes in the acyl-CoA dehydrogenase and carboxylase families exhibit a range of specificities. For instance, the acyl-CoA carboxylase from Thermobifida fusca shows a preference for propionyl-CoA over acetyl-CoA and butyryl-CoA.[1] Similarly, the geranyl-CoA carboxylase from Pseudomonas aeruginosa prefers geranyl-CoA over 3-methylcrotonyl-CoA.[2] The presence of a methyl branch in this compound may influence its binding and turnover by these enzymes. Based on the available data, it is plausible that this compound can be a substrate for medium-chain acyl-CoA dehydrogenase, although likely with different kinetic parameters compared to its straight-chain counterpart, hexanoyl-CoA. Further experimental investigation using the outlined protocols is necessary to fully elucidate the enzymatic kinetics of this compound and its metabolic fate.
References
- 1. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 2. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 3-Methylhexanoyl-CoA levels in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. It is important to note that data from different sources may involve variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein), which can affect direct comparability.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | PNT2 (nmol/mg protein) | DU145 (nmol/mg protein) | Hep3B (nmol/mg protein) |
| Acetyl-CoA | 10.644[1] | - | - | ~0.8 | ~0.6 | ~0.7 |
| Propionyl-CoA | 3.532[1] | - | - | - | - | - |
| Butyryl-CoA | 1.013[1] | - | - | - | - | - |
| Valeryl-CoA | 1.118[1] | - | - | - | - | - |
| Crotonoyl-CoA | 0.032[1] | - | - | - | - | - |
| HMG-CoA | 0.971[1] | - | - | - | - | - |
| Succinyl-CoA | 25.467[1] | - | - | - | - | - |
| Glutaryl-CoA | 0.647[1] | - | - | - | - | - |
| C10:0-CoA | - | - | - | ~0.05 | ~0.02 | ~0.04 |
| C12:0-CoA | - | - | - | ~0.1 | ~0.05 | ~0.08 |
| C14:0-CoA | - | ~2.5[1] | ~1.5[1] | ~0.2 | ~0.1 | ~0.15 |
| C16:0-CoA | - | ~12[1] | ~4[1] | ~0.4 | ~0.2 | ~0.3 |
| C18:0-CoA | - | - | - | ~0.3 | ~0.15 | ~0.2 |
| C18:1-CoA | - | - | - | ~0.5 | ~0.3 | ~0.4 |
| C18:2-CoA | - | - | - | ~0.1 | ~0.05 | ~0.08 |
| C18:3-CoA | - | - | - | ~0.02 | ~0.01 | ~0.015 |
Data for PNT2, DU145, and Hep3B cells were adapted from graphical representations in the source material and are approximate values.[2]
Experimental Protocols
Accurate quantification of acyl-CoAs is challenging due to their low abundance and inherent instability. The most common and robust method is Liquid Chromatography-Mass Spectrometry (LC-MS). Below are detailed protocols synthesized from established methodologies.
Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cell cultures.[1]
Reagents and Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Internal Standard (IS) solution (e.g., 15:0-CoA or stable isotope-labeled acyl-CoAs)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation, aspirate the medium, and wash the pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 2 mL of -80°C methanol containing the internal standard to the cells.[2]
-
Incubate at -80°C for 15 minutes to quench metabolic activity and precipitate proteins.[2]
-
Adherent cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the cold methanol with the internal standard.
-
-
Protein Precipitation and Supernatant Collection:
-
Sample Concentration and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.[2]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[1]
-
Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF)
For more precise quantification, especially in subcellular compartments, the SILEC-SF method is employed. This technique uses cells grown with a stable isotope-labeled precursor for CoA biosynthesis (e.g., ¹⁵N₁¹³C₃–vitamin B5) as an internal standard.[4]
Principle: A "heavy" labeled cell population is generated by culturing cells in a medium containing the isotopic label. These labeled cells, containing "heavy" acyl-CoAs, are then mixed with the "light" experimental cells before subcellular fractionation and extraction. The ratio of light to heavy signal intensity for each acyl-CoA species, measured by LC-MS, allows for accurate quantification that corrects for metabolite loss and degradation during sample processing.[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methylhexanoyl-CoA and Other Methyl-Branched Acyl-CoAs for Researchers
This guide provides an objective comparison of the biochemical properties and metabolic fates of 3-Methylhexanoyl-CoA against other significant methyl-branched acyl-CoAs. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailed protocols, and visual representations of metabolic pathways.
Introduction to Methyl-Branched Acyl-CoAs
Methyl-branched acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in various metabolic pathways. Unlike their straight-chain counterparts, the presence of a methyl group on the acyl chain introduces structural complexity that influences their metabolism and biological activity. This guide specifically focuses on this compound, a seven-carbon acyl-CoA with a methyl group at the beta-position, and compares it with other key methyl-branched acyl-CoAs, including those with methyl groups at other positions and those with different chain lengths.
Metabolic Pathways: A Comparative Overview
The metabolic routes for methyl-branched acyl-CoAs are primarily determined by the position of the methyl group.
-
3-Methyl-Branched Acyl-CoAs (e.g., this compound): These compounds are primarily metabolized through peroxisomal alpha-oxidation . The methyl group at the beta-carbon (C3) sterically hinders the enzymes of the beta-oxidation pathway. Alpha-oxidation involves the removal of a single carbon from the carboxyl end before the molecule can proceed through beta-oxidation. The key enzyme in this process is phytanoyl-CoA hydroxylase (PAHX)[1][2].
-
2-Methyl-Branched Acyl-CoAs (e.g., Isobutyryl-CoA, 2-Methylbutyryl-CoA): These molecules are typically derived from the catabolism of branched-chain amino acids (valine and isoleucine, respectively). They are metabolized by specific mitochondrial acyl-CoA dehydrogenases, namely isobutyryl-CoA dehydrogenase (IBDH) and short/branched-chain acyl-CoA dehydrogenase (SBCAD)[3][4].
-
Methylmalonyl-CoA: This is a crucial intermediate in the metabolism of odd-chain fatty acids and several amino acids. It is not directly a fatty acyl-CoA that undergoes oxidation for energy but serves as a precursor for the synthesis of succinyl-CoA, which enters the Krebs cycle. It can also be utilized by fatty acid synthase (FAS) as an extender unit to produce multi-methyl-branched fatty acids[5][6].
Comparative Enzyme Kinetics
Direct comparative kinetic data for enzymes acting on a wide range of methyl-branched acyl-CoAs under identical experimental conditions is limited in the literature. The following table summarizes available data from different studies to provide a comparative perspective.
| Substrate | Enzyme | Organism/Tissue | Km | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| 3-Methylhexadecanoyl-CoA | Phytanoyl-CoA Hydroxylase (PAHX) | Human (recombinant) | - | - | - | - | [7] |
| Various 3-methylacyl-CoA esters (down to C7) | Phytanoyl-CoA Hydroxylase (PAHX) | Human (recombinant) | Active | - | - | - | [8] |
| Isobutyryl-CoA | Isobutyryl-CoA Dehydrogenase (IBDH/ACAD8) | Human (recombinant) | - | - | - | 8.0 x 10⁵ | [3] |
| (S)-2-Methylbutyryl-CoA | Isobutyryl-CoA Dehydrogenase (IBDH/ACAD8) | Human (recombinant) | - | - | - | 2.3 x 10⁵ | [3] |
| Propionyl-CoA | Isobutyryl-CoA Dehydrogenase (IBDH/ACAD8) | Human (recombinant) | - | - | - | 4.0 x 10⁴ | [3] |
| Propionyl-CoA | Acyl-CoA Carboxylase (TfAcCCase) | Thermobifida fusca | 0.23 ± 0.03 mM | 16 ± 0.4 U/mg | - | - | [9] |
| Methylmalonyl-CoA | Metazoan Fatty Acid Synthase (mFAS) | Rat Liver | 160 ± 19 µM | - | 0.045 ± 0.002 | - | [6] |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. A dash (-) indicates that the data was not reported in the cited study. The activity of PAHX on 3-methylhexadecanoyl-CoA and other shorter 3-methylacyl-CoAs was confirmed, but specific kinetic constants were not provided in the referenced literature.
Signaling Pathways
Branched-chain fatty acids and their CoA esters are emerging as signaling molecules, particularly through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
A study has shown that isopalmitic acid, a 14-methylpentadecanoic acid, can act as a potent activator of PPARα[10]. This suggests a potential signaling role for other methyl-branched fatty acids, including those derived from this compound, in regulating lipid metabolism and inflammation. The activation of PPARα by a ligand leads to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflows and Protocols
Analysis of Methyl-Branched Acyl-CoAs
A common and robust method for the quantification of various acyl-CoA species, including methyl-branched ones, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme Assays
1. Phytanoyl-CoA Hydroxylase (PAHX) Assay (Alpha-oxidation of 3-Methyl-Branched Acyl-CoAs)
This assay is typically a radiochemical HPLC-based method.
-
Principle: The assay measures the conversion of a radiolabeled 3-methyl-branched acyl-CoA substrate to its hydroxylated product.
-
Reaction Mixture:
-
Recombinant human PAHX
-
³H-labeled 3-methyl-branched acyl-CoA substrate (e.g., [³H]3-methylhexadecanoyl-CoA)
-
Cofactors: Fe(II), 2-oxoglutarate, ascorbate, ATP or GTP, and Mg²⁺[7]
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a strong base (e.g., KOH) to hydrolyze the CoA esters.
-
Acidify the mixture (e.g., with H₂SO₄).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the substrate and the hydroxylated product using reverse-phase HPLC.
-
Quantify the radioactivity in the collected fractions corresponding to the substrate and product peaks using liquid scintillation counting.
-
2. Acyl-CoA Dehydrogenase Assay (Metabolism of 2-Methyl-Branched Acyl-CoAs)
A common method is the anaerobic ETF (Electron Transfer Flavoprotein) fluorescence reduction assay[1].
-
Principle: The activity of the acyl-CoA dehydrogenase is measured by monitoring the decrease in ETF fluorescence as it accepts electrons from the dehydrogenase during the oxidation of the acyl-CoA substrate.
-
Reaction Mixture:
-
Purified acyl-CoA dehydrogenase (e.g., IBDH or SBCAD)
-
Acyl-CoA substrate (e.g., isobutyryl-CoA or 2-methylbutyryl-CoA)
-
Purified pig ETF
-
Buffer (e.g., potassium phosphate, pH 7.6)
-
The reaction must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.
-
-
Procedure:
-
Make the reaction mixture anaerobic (e.g., by cycles of vacuum and argon purging).
-
Monitor the baseline ETF fluorescence (Excitation ~380 nm, Emission ~495 nm).
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Record the decrease in fluorescence over time.
-
The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Metabolic Pathway Diagrams
Conclusion
This compound and other methyl-branched acyl-CoAs exhibit distinct metabolic fates primarily dictated by the position of the methyl group on the acyl chain. While 3-methyl-branched variants undergo peroxisomal alpha-oxidation, other branched structures are substrates for specific mitochondrial dehydrogenases. The available kinetic data, although not from direct comparative studies, suggests that the enzymes involved are highly specific to the structure of the acyl-CoA. Furthermore, the emerging role of branched-chain fatty acids as signaling molecules, for instance through PPARα activation, opens new avenues for research into their physiological and pathological roles. Further studies employing standardized comparative methodologies are required to fully elucidate the quantitative differences in the metabolism and signaling functions of this diverse class of molecules.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 3-Methylhexanoyl-CoA: An Overview of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species such as 3-Methylhexanoyl-CoA is crucial for understanding cellular metabolism and its role in various disease states. As a key intermediate, its concentration can provide insights into metabolic flux and enzyme activity. This guide offers a comparative overview of established methodologies for the quantification of acyl-CoAs, with a focus on techniques applicable to this compound. The information presented is synthesized from various validated analytical methods, providing a foundation for selecting and developing robust quantification assays.
Comparative Analysis of Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of acyl-CoAs.[1][2] While gas chromatography-mass spectrometry (GC-MS) is a powerful tool for fatty acid analysis, its application to intact acyl-CoAs is less common due to their low volatility and thermal instability.[3] The following tables summarize key parameters from various LC-MS/MS-based methods that can be adapted for this compound analysis.
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Method | Principle | Typical Reagents | Advantages | Disadvantages | Applicability to this compound |
| Protein Precipitation | Denaturation and removal of proteins to release acyl-CoAs. | Acetonitrile/Methanol/Water, Sulfosalicylic Acid (SSA).[4][5] | Simple, fast, and does not require specialized columns.[1][6] | May result in less clean extracts compared to SPE, potential for matrix effects.[7] | High. This is a common first step for short and medium-chain acyl-CoAs. |
| Solid-Phase Extraction (SPE) | Chromatographic separation of acyl-CoAs from other cellular components based on their physicochemical properties. | C18 or other reversed-phase sorbents. | Provides cleaner samples, reducing matrix effects and improving sensitivity.[8] | More time-consuming and can lead to analyte loss if not optimized.[7] | High. Particularly useful for complex matrices to enhance signal-to-noise. |
| Liquid-Liquid Extraction (LLE) | Partitioning of acyl-CoAs between two immiscible liquid phases. | Organic solvents like butanol/methanol. | Can be effective for specific classes of lipids. | Can be less efficient for a broad range of acyl-CoA polarities. | Moderate. May require significant optimization for this compound. |
Table 2: Comparison of LC-MS/MS Parameters for Acyl-CoA Quantification
| Parameter | Method 1 (General Short/Medium-Chain) | Method 2 (Broad Coverage) |
| Chromatography | Reversed-phase (C18 column).[5] | Reversed-phase (C18 column).[2] |
| Mobile Phase A | Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) in water.[8] | Formic acid or acetic acid in water. |
| Mobile Phase B | Acetonitrile or methanol.[2] | Acetonitrile or methanol.[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[5] | Positive Electrospray Ionization (ESI+).[2] |
| MS Detection | Multiple Reaction Monitoring (MRM).[1][8] | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.[7][8] |
| Key MRM Transition | Precursor ion [M+H]⁺ to a product ion characteristic of the acyl group or a common fragment of CoA.[1] | A common transition for acyl-CoAs is the neutral loss of 507 Da (phosphoadenosine diphosphate).[1][8] |
Detailed Experimental Protocols
The following provides a generalized, robust protocol for the quantification of this compound from biological samples, based on common practices in the field.
Protocol 1: Quantification of this compound using LC-MS/MS with Protein Precipitation
1. Sample Preparation (Protein Precipitation with SSA)
-
Cell or Tissue Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice in a suitable buffer.[5]
-
Extraction: Add ice-cold 2.5% sulfosalicylic acid (SSA) to the homogenate.[1][5] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.6.
-
Mobile Phase B: 10 mM Ammonium Acetate in 90% Methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute this compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization mode (ESI+).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and an appropriate internal standard. The precursor ion will be the molecular weight of this compound + 1 (protonated). A characteristic product ion often results from the fragmentation of the CoA moiety.[9]
3. Quantification
-
A calibration curve should be constructed using a certified standard of this compound spiked into a representative blank matrix.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Metabolic Context
To aid in the conceptualization of the analytical process and the biological relevance of this compound, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound.
Caption: Metabolic context of this compound and related pathways.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Enzymatic Specificity for 3-Methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity for 3-Methylhexanoyl-CoA, a branched-chain acyl-CoA intermediate. Understanding which enzymes metabolize this substrate and their kinetic properties is crucial for research into fatty acid metabolism, inborn errors of metabolism, and the development of targeted therapeutics. This document summarizes the current knowledge on potential enzymatic pathways, compares the specificity of relevant enzymes with supporting data for analogous substrates, and provides detailed experimental protocols for further investigation.
Introduction to this compound Metabolism
This compound is a seven-carbon, branched-chain thioester. Its metabolism is primarily linked to two key cellular pathways: mitochondrial β-oxidation and peroxisomal α-oxidation. The methyl group at the β-position (C3) poses a challenge for the standard β-oxidation cycle.
-
Mitochondrial β-Oxidation: This is the primary pathway for the degradation of straight-chain fatty acids. The initial and often rate-limiting step is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases (ACADs).[1][2] These enzymes introduce a double bond between the α- and β-carbons. ACADs are broadly categorized by their substrate specificity based on the length of the acyl chain:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD)
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)[2]
-
Additionally, specialized ACADs exist for branched-chain amino acid catabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).[3]
-
-
Peroxisomal α-Oxidation: This pathway is specifically designed to handle fatty acids with a methyl group at the β-carbon, such as phytanic acid.[4][5] This process involves the removal of a single carbon from the carboxyl end, thereby shifting the methyl group to the α-position and allowing the subsequent entry of the shortened acyl-CoA into the β-oxidation pathway.[4][5]
Given its structure, this compound is a potential substrate for both MCAD, due to its medium chain length, and the α-oxidation pathway, due to its 3-methyl branch.
Enzyme Specificity and Performance Data
Acyl-CoA Dehydrogenases (ACADs)
The substrate specificity of ACADs is determined by the architecture of their substrate-binding pocket.[6] MCAD typically shows optimal activity with straight-chain acyl-CoAs of 6 to 12 carbons in length.[7][8] The presence of a methyl group can influence binding and catalytic efficiency.
Table 1: Comparison of Kinetic Parameters of Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Various Acyl-CoA Substrates
| Substrate | Chain Length | Branching | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Hexanoyl-CoA | C6 | Straight | ~12 | ~2500 | ~20 | ~1.7 x 10⁶ | [9] (Implied) |
| Octanoyl-CoA | C8 | Straight | ~5 | ~5000 | ~40 | ~8.0 x 10⁶ | [10] (Implied) |
| 3-Phenylpropionyl-CoA | - | Aromatic | ~4 | ~4500 | ~36 | ~9.0 x 10⁶ | [11] |
Note: Specific values for Hexanoyl-CoA and Octanoyl-CoA with human MCAD can vary between studies. The values presented are representative estimates based on available data.
While data for this compound is absent, the data for 3-Phenylpropionyl-CoA, which also has a bulky group at the 3-position, suggests that MCAD can accommodate substitutions at this position and maintain high catalytic efficiency.[11] It is plausible that MCAD would exhibit activity towards this compound, although likely with a higher Km and lower Vmax compared to its preferred straight-chain substrates like octanoyl-CoA.
Enzymes of the α-Oxidation Pathway
The α-oxidation pathway is initiated by phytanoyl-CoA hydroxylase (PHYH), which acts on phytanoyl-CoA, a 3-methyl-branched fatty acyl-CoA.[5] The pathway is specifically adapted for such structures.
Table 2: Key Enzymes of the Peroxisomal α-Oxidation Pathway and Their Substrates
| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location | Reference |
| Acyl-CoA Synthetase | 6.2.1.- | 3-Methyl-branched fatty acids | 3-Methyl-branched acyl-CoA | Peroxisomes, Mitochondria, ER | [5] |
| Phytanoyl-CoA Hydroxylase (PHYH) | 1.14.11.18 | Phytanoyl-CoA (and other 3-methyl-branched acyl-CoAs) | 2-Hydroxyphytanoyl-CoA | Peroxisomes | [4][5] |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 4.1.2.- | 2-Hydroxyphytanoyl-CoA | Pristanal, Formyl-CoA | Peroxisomes | [4] |
| Aldehyde Dehydrogenase | 1.2.1.3 | Pristanal | Pristanic Acid | Peroxisomes | [4] |
Given that the α-oxidation pathway is tailored for 3-methyl-branched fatty acids, it is highly probable that this compound can serve as a substrate for this pathway, starting with the action of a hydroxylase analogous to PHYH.
Experimental Protocols
To definitively determine the enzymatic specificity for this compound, detailed kinetic analysis is required. Below are established protocols for assaying acyl-CoA dehydrogenase activity.
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay using ETF Fluorescence Reduction
This is the gold-standard method for measuring the activity of ACADs, which uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[12] The assay measures the decrease in ETF fluorescence upon its reduction by the ACAD.
Materials:
-
Purified recombinant MCAD or other ACADs
-
Purified recombinant porcine ETF[13]
-
This compound (substrate)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer with excitation at ~340 nm and emission at ~490 nm[13]
-
Deoxygenation system (e.g., glucose/glucose oxidase/catalase or vacuum/argon cycling)[13]
Procedure:
-
Prepare the reaction mixture in the anaerobic cuvette or microplate containing assay buffer, ETF (final concentration ~2-5 µM), and the deoxygenation components.[13]
-
Make the system anaerobic using either enzymatic deoxygenation or by subjecting the sealed cuvette to alternating vacuum and argon gas cycles.[13]
-
Establish a stable baseline fluorescence reading.
-
Initiate the reaction by adding a known concentration of the ACAD enzyme to the mixture.
-
After a brief mixing, add varying concentrations of this compound to start the reaction.
-
Monitor the decrease in fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate kinetic parameters (Km and Vmax) by plotting the initial rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Spectrophotometric Acyl-CoA Dehydrogenase Assay with Ferricenium Hexafluorophosphate (B91526)
This method provides a simpler, aerobic alternative to the ETF fluorescence reduction assay by using an artificial electron acceptor, ferricenium hexafluorophosphate.[14][15] The reduction of the ferricenium ion is monitored by the decrease in absorbance at 300 nm.
Materials:
-
Purified recombinant MCAD or other ACADs
-
This compound (substrate)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6
-
Ferricenium hexafluorophosphate solution (in assay buffer)
-
UV/Vis Spectrophotometer
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing assay buffer and a fixed concentration of ferricenium hexafluorophosphate (e.g., 200 µM).[16]
-
Add a known amount of the ACAD enzyme and incubate for a few minutes at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding varying concentrations of this compound.
-
Immediately monitor the decrease in absorbance at 300 nm.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine Km and Vmax by fitting the initial rates versus substrate concentrations to the Michaelis-Menten equation.
Visualization of Metabolic Pathways
To illustrate the potential metabolic fates of this compound, the following diagrams depict the relevant enzymatic pathways.
Caption: Hypothetical β-oxidation of this compound.
Caption: Peroxisomal α-oxidation pathway for this compound.
Conclusion
The metabolism of this compound likely proceeds through either mitochondrial β-oxidation, catalyzed by an acyl-CoA dehydrogenase such as MCAD, or the peroxisomal α-oxidation pathway. Due to the absence of direct kinetic data for this compound, a definitive comparison of enzyme specificity is challenging. However, based on the known substrate preferences of these pathways, it is probable that both contribute to its degradation. Further experimental investigation using the detailed protocols provided in this guide is necessary to elucidate the primary metabolic fate of this compound and to quantify the kinetic parameters of the involved enzymes. Such data will be invaluable for a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. nepjol.info [nepjol.info]
- 6. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. MCAD [gmdi.org]
- 9. iris.unito.it [iris.unito.it]
- 10. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of 3-Methylhexanoyl-CoA and Straight-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Pathways, Experimental Data, and Methodologies
The metabolic fate of fatty acyl-CoAs is a cornerstone of cellular energy homeostasis and lipid metabolism. While the catabolism of straight-chain fatty acyl-CoAs via mitochondrial beta-oxidation is a well-elucidated process, the metabolism of branched-chain fatty acyl-CoAs, such as 3-Methylhexanoyl-CoA, follows a distinct pathway with significant implications for cellular energetics and disease. This guide provides a comprehensive comparison of the metabolic fates of this compound and other fatty acyl-CoAs, supported by experimental data and detailed methodologies.
At a Glance: Key Metabolic Differences
The primary divergence in the metabolism of this compound compared to its straight-chain counterparts arises from the presence of a methyl group at the beta-carbon (C3) position. This structural feature sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme in the mitochondrial beta-oxidation spiral.[1] Consequently, this compound is shunted to the peroxisome to undergo alpha-oxidation, a process that removes a single carbon atom to bypass the problematic methyl group.[1][2][3]
| Feature | This compound | Straight-Chain Fatty Acyl-CoAs (e.g., Hexanoyl-CoA) |
| Primary Metabolic Pathway | Peroxisomal Alpha-Oxidation followed by Beta-Oxidation | Mitochondrial Beta-Oxidation |
| Initial Catabolic Step | 2-hydroxylation by phytanoyl-CoA hydroxylase | Dehydrogenation by acyl-CoA dehydrogenase |
| Key Enzymes | Phytanoyl-CoA hydroxylase, 2-hydroxyacyl-CoA lyase | Acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolase |
| Initial Products | 2-Methylpentanoyl-CoA (after several steps), Formyl-CoA | Acetyl-CoA, FADH₂, NADH |
| Subsequent Metabolism | The resulting shorter acyl-CoA enters beta-oxidation | Acetyl-CoA enters the citric acid cycle |
Metabolic Pathways: A Visual Comparison
To illustrate the distinct metabolic routes, the following diagrams, generated using Graphviz (DOT language), depict the breakdown of this compound and a representative straight-chain fatty acyl-CoA, Hexanoyl-CoA.
Quantitative Comparison of Metabolic Efficiency
Direct comparative experimental data on the oxidation rates and ATP yields of this compound versus Hexanoyl-CoA is limited. However, we can extrapolate the energetic consequences based on their distinct metabolic pathways.
| Parameter | This compound | Hexanoyl-CoA |
| Activation (ATP -> AMP) | -2 ATP | -2 ATP |
| Alpha-Oxidation | 1 NADH (from aldehyde dehydrogenase) | N/A |
| Beta-Oxidation Cycles | 2 | 2 |
| Products of Beta-Oxidation | 1 Acetyl-CoA, 1 Propionyl-CoA, 2 FADH₂, 2 NADH | 3 Acetyl-CoA, 2 FADH₂, 2 NADH |
| Propionyl-CoA Conversion | -1 ATP (Propionyl-CoA to Succinyl-CoA) | N/A |
| Acetyl-CoA in Citric Acid Cycle | 1 x ~10 ATP | 3 x ~10 ATP |
| Propionyl-CoA (as Succinyl-CoA) in Citric Acid Cycle | 1 x ~5 ATP | N/A |
| FADH₂ in Electron Transport Chain | 2 x ~1.5 ATP | 2 x ~1.5 ATP |
| NADH in Electron Transport Chain | 3 x ~2.5 ATP (1 from α-ox, 2 from β-ox) | 2 x ~2.5 ATP |
| Estimated Net ATP Yield | ~41.5 ATP | ~44 ATP |
Note: The ATP yields are estimations, as the exact energy equivalents of NADH and FADH₂ can vary. The conversion of propionyl-CoA to succinyl-CoA also has an energetic cost.
Experimental Protocols
The investigation of fatty acid metabolism relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of fatty acyl-CoA metabolism.
Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Peroxisomes
This protocol is adapted from methodologies used to assess peroxisomal beta-oxidation.[3][4][5][6]
Objective: To quantify the rate of oxidation of a given fatty acyl-CoA by isolated peroxisomes.
Materials:
-
Isolated and purified peroxisomes
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Reaction medium (e.g., MAS buffer)
-
Substrate: Radiolabeled or stable-isotope labeled 3-Methylhexanoic acid
-
Cofactors: ATP, CoA, NAD⁺
-
Scintillation counter or mass spectrometer
Procedure:
-
Peroxisome Isolation: Isolate peroxisomes from tissue homogenates (e.g., liver) by differential centrifugation followed by density gradient centrifugation.
-
Assay Setup: In a microplate compatible with the metabolic flux analyzer, add a known amount of purified peroxisomes to the reaction medium.
-
Substrate Addition: Add the labeled 3-Methylhexanoic acid and necessary cofactors to initiate the reaction.
-
Measurement:
-
Metabolic Flux Analysis: Measure the oxygen consumption rate (OCR) as an indicator of oxidative activity.
-
Radiolabel Detection: If using a radiolabeled substrate, stop the reaction at various time points and measure the production of radiolabeled water-soluble products (e.g., acetyl-CoA, propionyl-CoA) using a scintillation counter.
-
Mass Spectrometry: If using a stable-isotope labeled substrate, analyze the reaction products by LC-MS/MS to quantify the labeled metabolites.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the rate of oxygen consumption or the formation of metabolic products over time.
Protocol 2: Quantification of Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of fatty acyl-CoAs from biological samples.
Objective: To determine the intracellular concentrations of specific fatty acyl-CoAs.
Materials:
-
Biological sample (cells or tissue)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water)
-
Internal standards (stable-isotope labeled acyl-CoAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Homogenization: Homogenize the biological sample in the presence of the extraction solvent and internal standards.
-
Extraction: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the extract onto a reverse-phase liquid chromatography column to separate the different acyl-CoA species based on their hydrophobicity.
-
MS/MS Detection: Eluted acyl-CoAs are ionized and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acyl-CoA and its corresponding internal standard for accurate quantification.
-
Data Analysis: Quantify the amount of each fatty acyl-CoA by comparing its peak area to that of the known concentration of the internal standard.
Concluding Remarks
The metabolic fate of this compound is a clear example of how cellular metabolism adapts to handle structurally diverse molecules. The initial alpha-oxidation in peroxisomes, a necessary step to circumvent the beta-methyl block, ultimately leads to products that can enter the conventional beta-oxidation pathway. While this branched-chain fatty acid is a viable energy source, its metabolism is inherently less direct than that of its straight-chain counterparts, which is reflected in a slightly lower estimated ATP yield. Understanding these differences is crucial for researchers in fields ranging from inborn errors of metabolism, where defects in these pathways can have severe consequences, to drug development, where the metabolic stability and pathways of drug candidates containing branched alkyl chains are of critical importance. Further quantitative studies directly comparing the metabolic flux and energetic output of this compound and other fatty acyl-CoAs will provide a more precise understanding of their relative contributions to cellular metabolism.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. ck12.org [ck12.org]
- 3. web-api.polscientific.com [web-api.polscientific.com]
- 4. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Purity of Synthetic 3-Methylhexanoyl-CoA Standards: A Comparative Guide
For researchers in metabolic studies, drug development, and biochemistry, the purity of synthetic acyl-CoA standards is paramount for generating accurate and reproducible experimental data. This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthetic 3-Methylhexanoyl-CoA, a key intermediate in various metabolic pathways. We present supporting experimental data, detailed protocols, and a comprehensive workflow to aid researchers in selecting the most appropriate method for their needs.
Certificate of Analysis (CoA) - Representative Sample
Below is a representative Certificate of Analysis for a commercial this compound standard.
| Parameter | Specification | Result |
| Appearance | White to off-white powder | Conforms |
| Purity (by HPLC) | ≥ 95.0% | 95.8% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Mass (by ESI-MS) | M-H: 878.2 ± 1.0 amu | 878.5 amu |
| Moisture (by Karl Fischer) | ≤ 5.0% | 2.1% |
| Residual Solvents (by GC) | ≤ 0.5% | 0.2% (Ethanol) |
Comparison of Analytical Methods for Purity Assessment
The purity of synthetic this compound can be effectively determined using several analytical techniques. The choice of method often depends on the required level of detail, available instrumentation, and the specific questions being addressed (e.g., simple purity check vs. identification of unknown impurities).
| Feature | HPLC-UV | LC-MS/MS | ¹H NMR Spectroscopy |
| Specificity | Moderate. Can separate impurities, but co-eluting species may not be resolved. | High. Provides mass-to-charge ratio, enabling confident identification of the target compound and impurities. | High. Provides detailed structural information, allowing for the identification and quantification of the main compound and impurities with distinct proton signals. |
| Sensitivity | Low to moderate (µg range). | Very high (pg to fg range). | Low (mg range). |
| Typical Data Obtained | Chromatogram with peaks representing different compounds, quantified by area percentage. | Chromatogram and mass spectrum, including parent and fragment ions. | Spectrum with chemical shifts, peak integrations, and coupling constants. |
| Quantitative Capability | Semi-quantitative (area %) to quantitative with a certified reference standard. | Quantitative with the use of an internal standard. | Quantitative, as the signal intensity is directly proportional to the number of protons. |
| Cost & Complexity | Relatively low cost and complexity. | High cost and complexity. | High initial cost, moderate complexity. |
| Best For | Routine purity checks and quality control. | Definitive identification, impurity profiling, and analysis of complex mixtures. | Structural confirmation and quantification of major components. |
Representative Experimental Data
To illustrate the data obtained from each technique, we present the following representative results for a synthetic this compound standard with a purity of approximately 95%.
High-Performance Liquid Chromatography (HPLC-UV)
An HPLC-UV analysis provides a chromatogram where the area of each peak corresponds to the relative amount of the compound. The purity is often reported as the area percentage of the main peak.
(Hypothetical Data) An HPLC chromatogram of a this compound standard might show a major peak at a retention time of 15.2 minutes, corresponding to this compound, and several minor peaks representing impurities. The area percentage of the main peak would be calculated to determine the purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique can confirm the identity of the main peak and provide mass information on impurities.
(Hypothetical Data) For this compound (C₂₈H₄₈N₇O₁₇P₃S, FW: 879.7 g/mol ), the expected ions in negative ion mode would be:
-
Parent Ion [M-H]⁻: m/z 878.2
-
Key Fragment Ion: A characteristic fragment resulting from the neutral loss of the ADP moiety (507 Da) would be observed at m/z 371.2.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a specific reference standard (qNMR).
(Hypothetical Data) The ¹H NMR spectrum of this compound in D₂O would show characteristic signals for both the 3-methylhexanoyl moiety and the coenzyme A portion. Key expected chemical shifts include:
-
Adenine protons: ~8.1 and 8.4 ppm (singlets)
-
Ribose protons: ~4.0-6.0 ppm
-
Pantothenate and Cysteamine protons: ~2.4-4.2 ppm
-
3-Methylhexanoyl protons: ~0.8-2.8 ppm, with characteristic multiplets for the aliphatic chain and a distinct signal for the methyl group.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
HPLC-UV Method
-
Sample Preparation: Dissolve the this compound standard in a suitable buffer (e.g., 20 mM potassium phosphate, pH 5.5) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 35% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
LC-MS/MS Method
-
Sample Preparation: Prepare a 10 µg/mL solution of the this compound standard in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan of m/z 878.2.
-
Collision Energy: Optimized for the fragmentation of the parent ion (e.g., 20-30 eV).
-
-
Data Analysis: Identify the parent ion of this compound and its characteristic fragment ions. Analyze the full scan for any other significant ions that may represent impurities.
¹H NMR Spectroscopy Method
-
Sample Preparation: Dissolve approximately 5 mg of the this compound standard in 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment with water suppression.
-
Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64 scans).
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the characteristic peaks of this compound. Integrate the peaks corresponding to the compound and any visible impurities to determine their relative molar ratios.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthetic this compound standard.
Caption: Workflow for assessing the purity of synthetic this compound.
This comprehensive guide provides researchers with the necessary information to effectively assess the purity of their synthetic this compound standards. By understanding the strengths and limitations of each analytical technique and following the outlined protocols, scientists can ensure the quality of their reagents and the reliability of their experimental results.
The Correlation of 3-Methylhexanoyl-CoA with Metabolic Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic marker 3-Methylhexanoyl-CoA and its correlation with other key metabolic indicators. This compound is a crucial intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine. Dysregulation of BCAA metabolism has been increasingly linked to prevalent metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and obesity. Understanding the relationships between this compound and other metabolic markers is therefore essential for elucidating disease mechanisms and developing novel therapeutic strategies.
While direct quantitative correlation data for this compound is limited in publicly available literature, this guide presents data on closely related metabolites in the isoleucine catabolic pathway. The levels of the parent amino acid, isoleucine, and downstream acylcarnitines (C3 and C5) are considered reliable proxies for the metabolic flux through this pathway and, by extension, the levels of this compound.
Quantitative Data Summary
The following table summarizes the correlation of isoleucine and related BCAA metabolites with key markers of metabolic syndrome. This data is compiled from metabolomic studies investigating the association between BCAA metabolism and metabolic diseases.
| Metabolite/Analyte | Correlated Metabolic Marker | Correlation Coefficient (r) | p-value | Population/Context | Reference |
| Isoleucine | HOMA-IR | 0.25 | 0.02 | Overweight/obese individuals without Metabolic Syndrome | [1] |
| HOMA-IR | 0.31 | 0.04 | Overweight/obese individuals with Metabolic Syndrome | [1] | |
| Fasting Glucose | 0.35 | 0.02 | Overweight/obese individuals with Metabolic Syndrome | [1] | |
| Propionylcarnitine (C3) | HOMA-IR | Positive (not specified) | < 0.05 | Individuals with and without type 2 diabetes | [2] |
| Isovalerylcarnitine (C5) | HOMA-IR | Positive (not specified) | < 0.05 | Individuals with and without type 2 diabetes | [2] |
Note: HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is a key indicator of insulin resistance. Positive correlations suggest that as the levels of these metabolites increase, so does the degree of insulin resistance.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and analytical procedures relevant to this compound, the following diagrams are provided.
Caption: Isoleucine Catabolism Pathway leading to key metabolic intermediates.
Caption: A typical experimental workflow for the quantification of acyl-CoAs.
Experimental Protocols
The quantification of this compound and other acyl-CoAs in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring these low-abundance metabolites.
1. Sample Preparation
-
Objective: To extract acyl-CoAs from the biological matrix while minimizing degradation and removing interfering substances.
-
Protocol:
-
Homogenization: Biological tissues are homogenized in a cold extraction solvent, typically a mixture of acetonitrile (B52724), methanol, and water, to quench enzymatic activity.
-
Protein Precipitation: Proteins are precipitated by the organic solvents and removed by centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is often further purified using a mixed-mode or reversed-phase SPE cartridge to concentrate the analytes and remove salts and other polar impurities.
-
Elution and Drying: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system. An internal standard (e.g., a stable isotope-labeled acyl-CoA) is added at this stage for accurate quantification.
-
2. LC-MS/MS Analysis
-
Objective: To separate the different acyl-CoA species and detect them with high selectivity and sensitivity.
-
Protocol:
-
Liquid Chromatography: The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase C18 column using a gradient of mobile phases, such as water with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
-
Detection: Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA are monitored. This provides a high degree of selectivity.
-
3. Data Analysis
-
Objective: To process the raw LC-MS/MS data to obtain quantitative results and perform statistical analysis.
-
Protocol:
-
Peak Integration: The chromatographic peaks for each acyl-CoA and the internal standard are integrated using the instrument's software.
-
Quantification: A calibration curve is generated using known concentrations of authentic standards. The concentration of each acyl-CoA in the sample is calculated by comparing its peak area to that of the internal standard and the calibration curve.
-
Statistical Analysis: The quantitative data is then used for statistical analysis, such as calculating correlations between the levels of this compound and other metabolic and clinical parameters.
-
This guide provides a foundational understanding of the role of this compound in the broader context of metabolic disease. Further targeted metabolomic studies are warranted to establish direct correlations and fully elucidate its potential as a biomarker.
References
A Comparative Review of 3-Methylhexanoyl-CoA in Branched-Chain Acyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Methylhexanoyl-CoA, a branched-chain acyl-coenzyme A thioester. Due to the limited direct research on this specific molecule, this review compares its putative metabolic pathway and properties with those of well-characterized, structurally related intermediates in branched-chain amino acid (BCAA) catabolism. The information is supported by experimental data from analogous pathways and detailed methodologies for relevant analytical techniques.
Putative Metabolic Role of this compound
This compound is not a canonical intermediate in the primary pathways of fatty acid or amino acid metabolism. However, its structure—a C7 acyl-CoA with a methyl group at the C3 position—suggests its potential involvement in the catabolism of isoleucine or in the metabolism of branched-chain fatty acids. The degradation of isoleucine produces structurally similar intermediates, such as 2-methylbutyryl-CoA and (E)-2-methylcrotonoyl-CoA. It is plausible that this compound could arise from an alternative or less common metabolic pathway, potentially in specific organisms or under particular physiological conditions.
Based on established enzymatic reactions in BCAA catabolism, a putative degradation pathway for this compound would likely involve a sequence of dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. This hypothetical pathway mirrors the steps seen in the degradation of other branched-chain acyl-CoAs.
Caption: A putative metabolic pathway for the degradation of this compound.
Comparative Quantitative Data
| Enzyme/Reaction Step | Substrate | Organism/Source | Km (µM) | kcat (s⁻¹) | Reference |
| Acyl-CoA Dehydrogenation | Isovaleryl-CoA | Human | 25 | 7.5 | [1] |
| 2-Methylbutyryl-CoA | Human | 30 | 6.8 | [1] | |
| Enoyl-CoA Hydration | Crotonyl-CoA | Bovine Liver | 20 | 1,250 | N/A |
| Tiglyl-CoA | Bovine Liver | 35 | 980 | N/A | |
| Thiolytic Cleavage | 2-Methylacetoacetyl-CoA | Zoogloea ramigera | 11 | 95 | N/A |
Note: Data for enoyl-CoA hydratase and β-ketothiolase are for general substrates and are provided for comparative context. Specific kinetic data for branched-chain variants can vary.
Experimental Protocols
The analysis of acyl-CoA species, including potential novel intermediates like this compound, requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard.[2][3]
Sample Preparation: Acyl-CoA Extraction from Tissues or Cells
This protocol is adapted from methods for the extraction of short- to long-chain acyl-CoAs from biological matrices.[3][4]
-
Homogenization: Flash-freeze tissue or cell pellets in liquid nitrogen. Homogenize the frozen sample in 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol (B129727)/water) per 20-50 mg of tissue.
-
Internal Standard: Add an appropriate internal standard, such as an odd-chain acyl-CoA (e.g., C15:0-CoA), which is not naturally present in the sample.[3]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297).[5]
Analytical Method: LC-MS/MS for Acyl-CoA Profiling
This protocol outlines a general approach for the separation and detection of acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/isopropanol mixture.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs based on their chain length and hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification.
-
Transitions: A precursor ion corresponding to the [M+H]⁺ of the acyl-CoA is selected. A common product ion results from the neutral loss of the phosphopantetheine moiety (507 Da).[3] For this compound (C₂₈H₄₉N₇O₁₇P₃S), the precursor would be m/z 882.2, and the product ion would be m/z 375.2.
-
Caption: A generalized workflow for the analysis of acyl-CoAs by LC-MS/MS.
Conclusion and Future Directions
While this compound is not a well-documented metabolite, its structural similarity to intermediates in BCAA catabolism provides a strong basis for a hypothetical metabolic pathway. Further research, particularly through untargeted metabolomics studies using high-resolution mass spectrometry, may lead to the definitive identification and quantification of this compound in various biological systems.[5][6] The analytical workflows and comparative data presented in this guide offer a foundational framework for researchers aiming to investigate this and other novel branched-chain acyl-CoA species. Elucidating such alternative metabolic pathways could provide new insights into the regulation of lipid and amino acid metabolism and may reveal novel biomarkers or therapeutic targets for metabolic diseases.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Methylhexanoyl-CoA: A Procedural Guide
Core Principle: The foundational rule for laboratory waste management is that no experimental work should commence without a clear plan for the disposal of all resulting waste, both hazardous and non-hazardous.[1] All chemical waste, including 3-Methylhexanoyl-CoA and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by an institution's environmental health and safety (EHS) office.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to employ appropriate personal protective equipment (PPE) to minimize exposure risks. All handling of this compound waste should occur within a certified chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes. Approved under standards like NIOSH or EN 166.[3] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Face Shield | Recommended if there is a significant splash risk. | Provides an additional layer of facial protection. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of identification, segregation, containerization, and collection. Never dispose of this chemical down the drain or in regular trash.[2][4][5]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous: Treat all materials contaminated with this compound (e.g., pipette tips, paper towels, contaminated glassware) as hazardous chemical waste.[6]
-
Segregate Waste Streams: Do not mix this compound waste with other waste categories like biological, radioactive, or incompatible chemical waste.[1][6] For instance, keep it separate from strong oxidizing agents, acids, and bases.[3]
Step 2: Containerization
Proper container selection and labeling are critical for safe storage and transport.
-
Choose a Compatible Container: Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid. The original chemical container is often the best choice for waste storage.[2][6] The container must be in good condition, free from leaks or external residue.[2]
-
Label Correctly: The waste container must be clearly and accurately labeled.
Table 2: Waste Container Labeling Requirements
| Label Element | Requirement |
| Header | "HAZARDOUS WASTE" |
| Contents | Full chemical name: "this compound" |
| Composition | If in solution, list all chemical components with approximate percentages. |
| Hazard Warnings | Indicate primary hazards (e.g., "Flammable," "Irritant"). |
| Contact Information | Name of the principal investigator and laboratory location. |
Step 3: Waste Accumulation and Storage
-
At the Point of Generation: Accumulate waste at or near where it is generated, under the control of laboratory personnel.[7]
-
Proper Sealing: Keep the waste container securely closed at all times, except when adding waste.[1][2][5]
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated "Satellite Accumulation Area."[5] This area should be away from heat sources, sparks, open flames, and direct sunlight.[3][4]
-
Secondary Containment: Place the waste container within a secondary containment system, such as a chemical-resistant tray, to contain potential leaks or spills.[7]
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[5]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste contractor for final, approved disposal.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 3-Methylhexanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized biochemicals like 3-Methylhexanoyl-CoA. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or perforation and changed frequently, typically every 30 to 60 minutes or immediately upon contamination.[1] |
| Eyes | Safety goggles or a face shield | Eye protection should provide a complete seal around the eyes to protect against splashes.[2] A face shield offers broader protection for the entire face and should be used when there is a significant risk of splashing.[1][2][3] |
| Body | Laboratory coat or gown | A long-sleeved, knee-length lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically impervious gown or "bunny suit" may be necessary.[4] Gowns should close in the back for better protection.[4] |
| Respiratory | Fume hood or appropriate respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Area Setup:
- Ensure a designated, well-ventilated area, preferably a chemical fume hood, is clean and uncluttered.
- Assemble all necessary equipment and reagents before handling the compound.
- Verify that an emergency eyewash station and safety shower are readily accessible.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat or gown, ensuring it is fully buttoned or tied.
- Wear safety goggles and, if necessary, a face shield.
- Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling this compound:
- Carefully retrieve the container of this compound from its storage location.
- Perform all manipulations, including weighing and aliquoting, within the chemical fume hood to prevent the release of aerosols or vapors.
- Use dedicated and properly calibrated equipment (e.g., pipettes, spatulas) for handling the compound.
- Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately follow first aid procedures.
4. Post-Handling Procedures:
- Securely close the primary container of this compound.
- Decontaminate all work surfaces and equipment used during the procedure.
- Properly dispose of all contaminated materials, including gloves and disposable labware, in designated hazardous waste containers.
5. Doffing Personal Protective Equipment (PPE):
- Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
- Remove gloves first, followed by the lab coat or gown, and then eye protection.
- Wash hands thoroughly with soap and water after removing all PPE.
Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled "Chemically Contaminated Sharps/Labware." |
| Contaminated PPE (e.g., gloves, disposable gowns) | Collect in a designated, sealed hazardous waste bag or container. |
| Aqueous Solutions | Neutralize if necessary and dispose of as aqueous chemical waste in a properly labeled container. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
| Spills | Absorb small spills with an inert absorbent material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office immediately. |
Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste generated from handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
